molecular formula C39H57FN4O4 B1678296 Paliperidone Palmitate CAS No. 199739-10-1

Paliperidone Palmitate

カタログ番号: B1678296
CAS番号: 199739-10-1
分子量: 664.9 g/mol
InChIキー: VOMKSBFLAZZBOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paliperidone Palmitate is a prominent long-acting injectable antipsychotic reagent, serving as a critical tool in neuroscience and pharmaceutical research. Its primary research applications focus on the investigation of schizophrenia and schizoaffective disorder treatment modalities . As the major active metabolite of risperidone and a palmitate ester of paliperidone, this compound enables studies into sustained-release drug formulations . The mechanism of action for Paliperidone, the active moiety, is characterized by its antagonism at central dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is associated with reducing dopaminergic hyperactivity in the mesolimbic pathway, which is linked to the positive symptoms of schizophrenia, while also addressing negative and cognitive symptoms . The compound also exhibits antagonistic activity at alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors, which informs research into its side effect profile . The distinct value of this compound in formulation research stems from its nanocrystal technology. The compound is formulated as nanocrystals dispersed in an aqueous suspension, and its low water solubility is key to achieving extended-release properties . After intramuscular injection in research models, tissue hydrolases hydrolyze the palmitate ester bond, enabling a slow release of the active paliperidone into the systemic circulation and maintaining steady plasma concentrations over several weeks to months . This makes it an indispensable compound for studying improved patient adherence and treatment persistence in chronic mental disorders. Researchers utilize this API to develop and test 1-month, 3-month, and 6-month long-acting injectable formulations . This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKSBFLAZZBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870217
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199739-10-1
Record name Paliperidone palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199739-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paliperidone Palmitate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALIPERIDONE PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Pharmacological Profile of Paliperidone Palmitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate is a long-acting injectable (LAI) atypical antipsychotic medication utilized in the management of schizophrenia and schizoaffective disorder.[1] As the palmitate ester prodrug of paliperidone (9-hydroxyrisperidone), its therapeutic efficacy is attributed to the active moiety, paliperidone.[2] This document provides a comprehensive overview of the preclinical pharmacological profile of paliperidone palmitate, focusing on its receptor binding characteristics, pharmacodynamic effects in relevant animal models, and its pharmacokinetic and metabolic pathways. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Receptor Binding Profile

Paliperidone's antipsychotic action is primarily mediated through its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] It also exhibits significant affinity for several other neurotransmitter receptors, which contributes to its overall therapeutic and side-effect profile.[3]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities of paliperidone for a range of human receptors, expressed as Ki (inhibition constant) values. A lower Ki value indicates a higher binding affinity.

Receptor SubtypePaliperidone Ki (nM)
Dopamine Receptors
D21.4[5]
Serotonin Receptors
5-HT2A0.8[5]
Adrenergic Receptors
α17.6[5]
Histamine Receptors
H119[5]
Experimental Protocols: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of paliperidone for various neurotransmitter receptors.

General Methodology: [6][7][8][9]

  • Membrane Preparation:

    • Cell lines recombinantly expressing the human receptor of interest or homogenized brain tissue from preclinical species (e.g., rats) are used as the receptor source.

    • The cells or tissue are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a specific radioligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (paliperidone).

    • Total binding is determined in wells with only the membranes and the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known competing drug to saturate the receptors.

  • Incubation and Filtration:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of paliperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Paliperidone's Primary Receptor Targets

Paliperidone Paliperidone D2 Dopamine D2 Receptor Paliperidone->D2 Antagonism (High Affinity) HT2A Serotonin 5-HT2A Receptor Paliperidone->HT2A Antagonism (High Affinity) Alpha1 Adrenergic α1 Receptor Paliperidone->Alpha1 Antagonism (Moderate Affinity) H1 Histamine H1 Receptor Paliperidone->H1 Antagonism (Moderate Affinity)

Paliperidone's primary receptor binding profile.

Preclinical Pharmacodynamics

Paliperidone has demonstrated efficacy in various animal models predictive of antipsychotic activity, as well as anxiolytic, antidepressant, and mood-stabilizing effects.[3]

Data Presentation: In Vivo Pharmacological Effects
Animal ModelSpeciesEffectQuantitative Data
MK-801-Induced HyperlocomotionMiceReduction of hyperlocomotion by paliperidone derivativesData not specified[10]
Resident-Intruder ParadigmSyrian HamstersDose-dependent decrease in bite and attack behaviorsEffective dose at 0.1 mg/kg[11]
Experimental Protocols: Key Behavioral Assays

Objective: To assess the potential antipsychotic activity of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock, and equipped with auditory and/or visual cue generators.

  • Training: A rodent is placed in the shuttle box. A conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.8 mA). The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Training consists of multiple trials until a stable level of avoidance is achieved.

  • Testing: Once trained, animals are treated with the test compound (paliperidone) or vehicle. They are then placed back in the shuttle box and subjected to a series of trials.

  • Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly increasing escape failures, indicating that the effect is not due to sedation or motor impairment.

Objective: To evaluate the D2 receptor blocking activity of a compound by its ability to inhibit the increase in locomotor activity induced by a psychostimulant like amphetamine or phencyclidine (PCP).

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams or video tracking software to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

  • Procedure: Rodents (mice or rats) are habituated to the open-field arena for a set period. They are then pre-treated with the test compound (paliperidone) or vehicle. After a specified pre-treatment time, they are administered a psychostimulant (e.g., amphetamine or PCP at a dose known to induce hyperlocomotion).

  • Data Collection: Locomotor activity is recorded for a defined period following the psychostimulant injection.

  • Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group. A reduction in the psychostimulant-induced hyperlocomotion suggests antipsychotic-like activity.

Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS) by measuring the induction of catalepsy.

Methodology:

  • Apparatus: A horizontal bar elevated to a specific height (e.g., 10-12 cm).

  • Procedure: A rat is treated with the test compound or vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar, with its hind paws remaining on the surface.

  • Data Collection: The latency for the rat to remove both forepaws from the bar is measured with a stopwatch. A maximum cut-off time (e.g., 30 or 60 seconds) is typically used.

  • Data Analysis: An increase in the descent latency in the drug-treated group compared to the vehicle group indicates the induction of catalepsy.

Visualization: Conditioned Avoidance Response Workflow

cluster_training Training Phase cluster_testing Testing Phase T1 Place Rat in Shuttle Box T2 Present Conditioned Stimulus (CS) T1->T2 T3 Rat Crosses to Other Side? T2->T3 T4 No Shock (Avoidance) T3->T4 Yes T5 Deliver Unconditioned Stimulus (US - Shock) T3->T5 No T6 Rat Crosses to Other Side (Escape) T5->T6 S1 Administer Paliperidone or Vehicle S2 Place Rat in Shuttle Box S1->S2 S3 Present CS S2->S3 S4 Measure Response: Avoidance, Escape, or Failure S3->S4

Workflow for the Conditioned Avoidance Response test.

Preclinical Pharmacokinetics and Metabolism

This compound is formulated as an aqueous nanosuspension for intramuscular injection. This formulation allows for the slow release of paliperidone over an extended period.[2]

Metabolism of this compound

This compound is a prodrug that is hydrolyzed by esterases, likely in the muscle tissue at the site of injection, to release the active moiety, paliperidone.[12][13] Paliperidone itself undergoes minimal hepatic metabolism, with a significant portion being excreted unchanged in the urine. The cytochrome P450 (CYP) enzyme system plays a minor role, which suggests a lower potential for drug-drug interactions compared to other antipsychotics.[3]

Visualization: Metabolic Pathway

PP This compound (in muscle) Pali Paliperidone (Active Drug) PP->Pali Hydrolysis by Esterases Excretion Renal Excretion (Largely Unchanged) Pali->Excretion Metabolism Minimal Hepatic Metabolism (CYP2D6, CYP3A4) Pali->Metabolism

Metabolic conversion of this compound.
Data Presentation: Pharmacokinetics in Rats

The following table summarizes the pharmacokinetic parameters of paliperidone following a single intramuscular injection of this compound in rats.[1]

Animal StrainDose (mg/kg)Tmax (days)AUC (0-28 days) (ng·h/mL)Half-life (days)
Wistar Rats16718,5978-10
Sprague-Dawley Rats16721,8658-10
Experimental Protocols: Preclinical Pharmacokinetic Study in Rats[1][32][33]

Objective: To determine the pharmacokinetic profile of paliperidone after intramuscular administration of this compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Dosing: A single dose of this compound suspension (e.g., 16 mg/kg) is administered via intramuscular injection into the thigh muscle.

  • Blood Sampling:

    • Due to the long-acting nature of the formulation, a sparse sampling composite study design is often employed.

    • Small groups of rats (n=10 per group) are used, with blood samples collected from each animal at a limited number of time points over the study duration (e.g., 28 days).

    • Blood samples are collected via methods such as retro-orbital sinus puncture at predefined intervals (e.g., Day 1, 3, 7, 14, 21, 28).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • Plasma concentrations of paliperidone are quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) assay.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

      • Tmax: Time to reach maximum plasma concentration.

      • Cmax: Maximum plasma concentration.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

Conclusion

The preclinical profile of this compound demonstrates that its active moiety, paliperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. In vivo studies confirm its antipsychotic-like activity in established animal models. The long-acting injectable formulation provides sustained plasma concentrations of paliperidone following intramuscular administration, with a slow absorption phase and a long elimination half-life. The metabolic pathway is straightforward, involving hydrolysis of the prodrug to the active compound, which undergoes minimal subsequent metabolism, primarily being cleared renally. This comprehensive preclinical profile provides a strong foundation for understanding the clinical efficacy and safety of this compound in the treatment of schizophrenia and schizoaffective disorder.

References

In Vitro Receptor Binding Affinity of Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428), the primary active metabolite of the atypical antipsychotic risperidone (B510), is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its interaction with various neurotransmitter receptors in the central nervous system. Paliperidone palmitate, a long-acting injectable formulation, is designed to provide sustained plasma concentrations of paliperidone, thereby offering a reliable treatment option with improved adherence. Understanding the in vitro receptor binding affinity of paliperidone is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating its potential side-effect profile. This technical guide provides a comprehensive overview of the receptor binding characteristics of paliperidone, detailed experimental methodologies for its assessment, and a visual representation of its associated signaling pathways.

Receptor Binding Affinity Profile of Paliperidone

The therapeutic action of paliperidone is attributed to its potent antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It also exhibits significant affinity for several other receptors, which contributes to its overall pharmacological profile. The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro receptor binding affinities of paliperidone for a range of human receptors.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)Reference
Dopamine D2~1.4 - 6.6[3][4]
D1, D3, D4, D5Moderate Affinity[4]
Serotonin 5-HT2A~0.8 - 1.21[3][4]
5-HT1ALow Affinity
5-HT1DModerate Affinity[4]
5-HT2CModerate Affinity[4]
5-HT7Moderate Affinity[4]
Adrenergic α1~7.6 - 11[3][4]
α2High Affinity[1][4]
Histamine H1~19 - 34[3][4]
Muscarinic M1Low Affinity (>1000)[5]

Paliperidone demonstrates no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[2][6]

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro receptor binding affinities for compounds like paliperidone is predominantly conducted using radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from a receptor by the test compound.

General Principle

A radioligand with known high affinity and specificity for the target receptor is incubated with a preparation of cells or tissues containing the receptor. The addition of a non-radiolabeled drug, such as paliperidone, will compete with the radioligand for binding to the receptor. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Example Protocol: Determination of Paliperidone Affinity for the Dopamine D2 Receptor

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

  • Receptor Preparation:

    • Human embryonic kidney (HEK) 293T cells transiently expressing the human dopamine D2 receptor are cultured and harvested.

    • Cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then resuspended in the binding buffer.

  • Radioligand:

    • [3H]-N-methylspiperone, a high-affinity D2 receptor antagonist, is commonly used.[7]

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • To each well, add:

      • Receptor membrane preparation.

      • [3H]-N-methylspiperone at a concentration near its Kd (e.g., 0.5–1.0 nM).[7]

      • Varying concentrations of paliperidone.

      • For determination of non-specific binding, a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) is added to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.[7]

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value for paliperidone is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for the 5-HT2A receptor, typically using [3H]-ketanserin as the radioligand and rat frontal cortex as the receptor source.[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of paliperidone are primarily mediated through its antagonist activity at D2 and 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o pathway. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors in the mesolimbic pathway, paliperidone is thought to reduce the hyperactivity of dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor G_protein Gαi/o D2R->G_protein Paliperidone (Antagonist) AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response

Caption: Paliperidone antagonism of the dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs coupled to the Gαq/11 signaling pathway.[9][10] Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors by paliperidone in the prefrontal cortex is believed to enhance dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia.

HT2A_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor G_protein Gαq/11 HT2AR->G_protein Paliperidone (Antagonist) PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Modulation of Neuronal Activity IP3_DAG->Response

Caption: Paliperidone antagonism of the serotonin 5-HT2A receptor signaling pathway.

Interestingly, some research suggests that paliperidone may exhibit "biased signaling," acting as an agonist for certain downstream pathways of the 5-HT2A and D2 receptors, such as β-arrestin recruitment and ERK sensitization.[11][12] This functional selectivity could contribute to the nuanced therapeutic and side-effect profile of paliperidone compared to other antipsychotics.

Conclusion

Paliperidone's in vitro receptor binding profile, characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, along with activity at adrenergic and histaminergic receptors, provides a strong foundation for its clinical efficacy in schizophrenia. The methodologies outlined in this guide, particularly radioligand binding assays, are fundamental to the characterization of novel antipsychotic agents. A thorough understanding of the intricate signaling pathways affected by paliperidone continues to be an active area of research, with concepts like biased signaling offering new insights into its complex pharmacology. This knowledge is paramount for the rational design and development of future therapeutics for psychotic disorders.

References

Discovery and Synthesis of Paliperidone Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Paliperidone (B428) palmitate is a second-generation long-acting injectable (LAI) antipsychotic medication used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Developed as a prodrug of paliperidone, it is the palmitate ester of 9-hydroxyrisperidone, which is the primary active metabolite of the well-established antipsychotic, risperidone (B510).[3][4] The core innovation behind paliperidone palmitate lies in its formulation, which allows for extended release of the active moiety following intramuscular injection, thereby improving medication adherence, a significant challenge in the management of schizophrenia.[5] This guide provides a detailed overview of its discovery, chemical synthesis, mechanism of action, and the key experimental protocols used in its development and evaluation.

Discovery and Rationale for Development

The development of this compound is intrinsically linked to its predecessor, risperidone. Paliperidone (9-hydroxyrisperidone) was identified as the major active metabolite of risperidone.[4] While risperidone and paliperidone have comparable pharmacological profiles, paliperidone exhibits a longer elimination half-life.[4][6]

The primary rationale for developing a long-acting injectable version was to address the high rates of non-adherence to oral antipsychotic medications among patients with schizophrenia, a key factor contributing to relapse and re-hospitalization.[5][7] By creating a fatty acid ester, this compound, the water solubility of the compound was drastically reduced. This property, combined with a nanocrystal suspension formulation, allows the drug to dissolve very slowly at the injection site before being hydrolyzed by the body's esterase enzymes into the active paliperidone, which is then absorbed into the systemic circulation.[8][9] This extended-release mechanism enables dosing intervals of one, three, or even six months, offering a significant advantage over daily oral medications.[1][10]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the synthesis of its active component, paliperidone, followed by an esterification reaction.

2.1 Synthesis of Paliperidone (9-Hydroxyrisperidone)

One common synthetic route involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one.[11] This reaction is often catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like methanol.[11] An alternative approach involves the conversion of risperidone or its intermediates to paliperidone by introducing a 9-hydroxy group to the tetrahydro-pyridopyrimidin-4-one ring system.[12][13]

2.2 Synthesis of this compound via Esterification

The final step is the esterification of paliperidone with palmitic acid or a derivative thereof. Several methods have been reported, varying in reagents, solvents, and reaction conditions.

  • Method 1: Using Palmitoyl (B13399708) Chloride: A widely used method involves reacting paliperidone with palmitoyl chloride in the presence of a base.[14][15] Common bases include organic bases like triethylamine (B128534) or pyridine (B92270) derivatives (e.g., 4-dimethylaminopyridine (B28879) - DMAP), and inorganic bases like potassium carbonate.[14][15] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM).[16] This process is advantageous due to its relatively short reaction time (around 2 hours) compared to other methods.[16]

  • Method 2: Using Palmitic Acid and a Coupling Agent: Another approach uses palmitic acid directly, activated by a coupling agent. One earlier method employed dicyclohexyl carbodiimide (B86325) (DCC), but this is less favored on an industrial scale due to its hazardous nature and the difficulty in removing the dicyclohexyl urea (B33335) (DCU) byproduct.[16] A more refined process uses pivaloyl chloride to activate the palmitic acid in situ, forming a mixed anhydride (B1165640), which then reacts with paliperidone.[15][16]

  • Method 3: Using Palmitic Anhydride: Paliperidone can also be reacted with symmetric or asymmetric palmitic anhydride in the presence of a pyridine derivative to yield the final product.[15]

The choice of method often involves a trade-off between reaction time, cost, safety (handling hazardous reagents), and the purity profile of the final product.[16] Purification of the crude this compound is critical and is typically achieved through crystallization from a suitable solvent, such as isopropyl alcohol or acetone.[16]

Synthesis_Workflow cluster_precursor Paliperidone Synthesis cluster_esterification Esterification to this compound Pali_Start Starting Materials (e.g., Benzisoxazole & Pyrimidinone derivatives) Alkylation N-Alkylation Reaction Pali_Start->Alkylation Pali_Purify Purification / Crystallization Alkylation->Pali_Purify Paliperidone Paliperidone Pali_Purify->Paliperidone Ester_Reaction Esterification Reaction (Base, Solvent, e.g., DCM) Paliperidone->Ester_Reaction Palmitic_Source Palmitic Acid or Palmitoyl Chloride Palmitic_Source->Ester_Reaction Workup Aqueous Workup & Layer Separation Ester_Reaction->Workup PP_Purify Crystallization (e.g., from Isopropyl Alcohol) Workup->PP_Purify PP_Final This compound (API) PP_Purify->PP_Final

General workflow for the synthesis of this compound.

Mechanism of Action

Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its antagonist activity at central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[1][17][18] The blockade of D2 receptors in the brain's mesolimbic pathway is thought to be responsible for reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[17] The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against "negative" symptoms (e.g., social withdrawal, apathy) and may also mitigate the risk of extrapyramidal side effects that can arise from potent D2 blockade alone.[9][17]

In addition to its primary targets, paliperidone also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[1][2] This broader receptor profile contributes to its overall therapeutic effects and its side-effect profile, which can include sedation (H1 antagonism) and orthostatic hypotension (α1 antagonism).[17]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Downstream_D2 Reduced Dopaminergic Signaling D2_Receptor->Downstream_D2 Leads to Downstream_HT2A Modulated Serotonergic Signaling HT2A_Receptor->Downstream_HT2A Leads to Alleviation_Positive Alleviation_Positive Downstream_D2->Alleviation_Positive Alleviates Positive Symptoms Alleviation_Negative Alleviation_Negative Downstream_HT2A->Alleviation_Negative Alleviates Negative Symptoms Paliperidone Paliperidone Paliperidone->D2_Receptor Blocks Paliperidone->HT2A_Receptor Blocks

Simplified signaling pathway for Paliperidone's antagonism of D2 and 5-HT2A receptors.

Quantitative Data

4.1 Pharmacokinetic Parameters

The pharmacokinetics of this compound have been extensively studied. Following a single intramuscular injection, plasma concentrations of paliperidone rise gradually, reaching a maximum concentration (Cmax) at a median time (Tmax) of 13 days for the 1-month formulation.[19] The apparent half-life is dose-proportional and ranges from 25 to 49 days. The 3-month formulation exhibits an even longer half-life of approximately 2 to 4 months.[20]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (1-Month Formulation) in Patients with Schizophrenia

Parameter Deltoid Injection (234 mg) Gluteal Injection (234 mg)
Median Tmax (days) 13 13
Mean Cmax (ng/mL) 30.1 23.6
Mean AUC0-28d (ng·day/mL) 623 513
Apparent Half-life (days) 25-49 25-49

Source: Data derived from J&J Medical Connect.[19]

Table 2: Steady-State Pharmacokinetic Parameters of this compound (156 mg) vs. Reference Product

Parameter Test Product (T) Reference Product (R) Ratio (T/R) [90% CI]
Geometric Mean Cmaxss (ng/mL) Not Reported Not Reported 91.47% [84.61 - 98.89]
Geometric Mean AUC0-τ (ng·h/mL) 28440.08 29736.04 95.64% [90.28 - 101.32]

Source: Data from a steady-state bioequivalence study.[21] The confidence intervals (CI) fall within the standard 80-125% range for bioequivalence.[21]

Table 3: Phase 1 Pharmacokinetic Data for this compound 3-Month Formulation (PP3M)

Dose (mg eq.) Injection Site Median Tmax (days) Mean Cmax (ng/mL) Mean AUC∞ (ng·h/mL) Apparent Half-life (months)
75 Gluteal 30 7.9 16,800 ~2-4
175 Gluteal 34 11.9 33,700 ~2-4
263 Deltoid 23 25.1 55,900 ~2-4
525 Deltoid 30 49.3 115,000 ~2-4

Source: Data from a Phase-1, single-dose study.[20]

Experimental Protocols

5.1 Protocol for Chemical Synthesis of this compound

This protocol is a representative example based on reported literature for reacting paliperidone with an activated palmitic acid derivative.[16]

  • Reagent Preparation:

    • To a solution of palmitic acid (1.1 equivalents) in dichloromethane (DCM), add pivaloyl chloride (1.45 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 7% w/w).

    • Stir the resulting mixture at room temperature (25-30 °C) for 30 minutes to allow for the formation of the mixed anhydride.

  • Reaction:

    • To the stirred mixture, add paliperidone (1.0 equivalent).

    • Slowly add triethylamine (2.45 equivalents) over a period of 30-40 minutes, maintaining the temperature at 25-30 °C.

    • Continue stirring the reaction mixture at room temperature for approximately 2 hours. Monitor reaction completion using a suitable chromatographic technique (e.g., HPLC).

  • Workup and Isolation:

    • Quench the reaction by adding deionized water. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic (DCM) layer twice with deionized water.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude this compound in hot isopropyl alcohol (e.g., at 65-75 °C) to achieve a clear solution.

    • Optionally, treat with activated carbon to remove colored impurities.

    • Allow the solution to cool slowly to room temperature (25-30 °C) to induce crystallization.

    • Stir the resulting slurry for several hours (e.g., 4 hours) to maximize yield.

    • Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum at 40-45 °C to yield pure this compound.[16]

5.2 Protocol for a Steady-State Bioequivalence Study

This protocol outlines the design for a clinical trial to compare the bioavailability of a test (T) and reference (R) formulation of this compound long-acting injection.[21][22]

Bioequivalence_Workflow cluster_setup Study Setup and Initiation cluster_period1 Treatment Period 1 (Steady State) cluster_period2 Treatment Period 2 (Steady State) cluster_analysis Analysis Patient_Screen Patient Screening & Enrollment (Schizophrenia/Schizoaffective Disorder) Lead_In Lead-in / Stabilization Period (e.g., Day 1: 234mg, Day 8: 156mg) Patient_Screen->Lead_In Randomization Randomization (1:1) (Group A: T -> R, Group B: R -> T) Lead_In->Randomization Dosing_P1 Multiple Doses of Assigned Drug (T or R) (e.g., 156mg every 28 days for 5 cycles) Randomization->Dosing_P1 PK_Sampling_P1 Intensive PK Blood Sampling (Pre-dose and post-dose over dosing interval) Dosing_P1->PK_Sampling_P1 Washout Washout Period (Implicit in crossover design for LAIs) PK_Sampling_P1->Washout LCMS Plasma Sample Analysis (LC-MS/MS for Paliperidone concentration) PK_Sampling_P1->LCMS Crossover Crossover to Alternate Drug Washout->Crossover Dosing_P2 Multiple Doses of Alternate Drug (R or T) (e.g., 156mg every 28 days for 5 cycles) Crossover->Dosing_P2 PK_Sampling_P2 Intensive PK Blood Sampling Dosing_P2->PK_Sampling_P2 PK_Sampling_P2->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate Cmax,ss, AUCτ,ss) LCMS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for geometric mean ratios) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Workflow for a steady-state crossover bioequivalence study of this compound LAI.
  • Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, multiple-dose, steady-state, crossover bioequivalence study.[21]

  • Participants: Clinically stable adult patients diagnosed with schizophrenia or schizoaffective disorder.[22][23]

  • Lead-in Period: Patients are initiated and stabilized on a standard dose of the reference product to reach steady-state concentrations. For example, a 234 mg injection on Day 1, followed by a 156 mg dose one week later, and subsequent monthly doses.[21]

  • Randomization: Patients are randomized into one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Treatment Periods:

    • Period 1: Patients receive multiple doses (e.g., five monthly injections) of their assigned formulation (T or R).

    • Period 2: After the crossover, patients receive multiple doses of the alternate formulation.

  • Pharmacokinetic Sampling: During the final dosing interval of each period (at steady state), multiple blood samples are collected from each patient at predefined time points (e.g., pre-dose and at various times post-dose) to characterize the concentration-time profile.[21]

  • Bioanalytical Method: Plasma concentrations of paliperidone are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21]

  • Statistical Analysis:

    • The primary pharmacokinetic parameters are the area under the concentration-time curve over a dosing interval at steady state (AUCτ,ss) and the maximum plasma concentration at steady state (Cmax,ss).[22]

    • These parameters are log-transformed, and an analysis of variance (ANOVA) is performed.

    • The 90% confidence intervals for the ratio of the geometric least squares means (Test/Reference) for both AUCτ,ss and Cmax,ss are calculated. Bioequivalence is concluded if these confidence intervals fall within the predetermined range of 80.00% to 125.00%.[22]

References

Paliperidone Palmitate: A Technical Guide to Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paliperidone (B428) Palmitate is a second-generation (atypical) long-acting injectable (LAI) antipsychotic agent utilized for the acute and maintenance treatment of schizophrenia and schizoaffective disorder.[1] As a prodrug, it is hydrolyzed to its active metabolite, paliperidone (9-hydroxyrisperidone), following intramuscular administration.[2][3] The therapeutic efficacy of paliperidone is primarily attributed to its high-affinity, potent antagonism of central dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂ₐ) receptors.[4][5][6] This dual-receptor blockade is a hallmark of atypical antipsychotics, believed to contribute to a favorable efficacy and side-effect profile compared to first-generation agents, particularly concerning extrapyramidal symptoms (EPS).[7] This document provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize paliperidone's engagement with D₂ and 5-HT₂ₐ receptors.

Core Pharmacodynamics: D₂ and 5-HT₂ₐ Receptor Blockade

The mechanism of action for paliperidone, while not fully elucidated, is centered on the modulation of dopaminergic and serotonergic neurotransmission.[5]

  • Dopamine D₂ Receptor Antagonism: The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions). Paliperidone acts as a potent antagonist at D₂ receptors, blocking the binding of endogenous dopamine and thereby mitigating this overactivity.[3][7] Sustained D₂ receptor occupancy levels between 65% and 80% are generally considered optimal for antipsychotic efficacy, while levels exceeding 80% are associated with a higher risk of EPS.[7]

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Serotonergic pathways, particularly those involving the 5-HT₂ₐ receptor, exert a modulatory influence on dopamine release. 5-HT₂ₐ receptors can inhibit dopamine release in key brain regions, including the nigrostriatal and mesocortical pathways.[8] By antagonizing 5-HT₂ₐ receptors, paliperidone disinhibits these dopamine neurons.[8] This action is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to restore dopamine levels in the nigrostriatal pathway, which may contribute to the lower incidence of motor side effects.[7][8] Paliperidone exhibits a high affinity for 5-HT₂ₐ receptors, a characteristic shared by many atypical antipsychotics.[4][9]

Paliperidone also demonstrates antagonistic activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors, which may account for side effects such as orthostatic hypotension and sedation.[4][6] Notably, it has no significant affinity for cholinergic muscarinic or β₁- and β₂-adrenergic receptors.[4][6]

Quantitative Data on Receptor Engagement

The interaction of paliperidone with its target receptors has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity (Ki) of Paliperidone

This table summarizes the dissociation constants (Ki) for paliperidone at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki) [nM]Reference
Serotonin 5-HT₂ₐ0.4[9]
Dopamine D₂Nanomolar Affinity[9]
Alpha-1 AdrenergicActive Antagonist[4]
Alpha-2 AdrenergicActive Antagonist[4]
Histamine H₁Active Antagonist[4]
Cholinergic MuscarinicNo Affinity[4][6]
Beta-1 & Beta-2 AdrenergicNo Affinity[4][6]
Table 2: In Vivo Dopamine D₂ Receptor Occupancy (PET Studies)

Positron Emission Tomography (PET) studies in human subjects have established the relationship between paliperidone dose, plasma concentration, and D₂ receptor occupancy in the brain.

Study PopulationPaliperidone FormulationDoseBrain RegionD₂ Occupancy (%)Key FindingsReference
Patients with SchizophreniaExtended-Release (ER)3 mg/dayStriatum54.2 - 85.5%Doses of 6-9 mg are estimated to provide 70-80% D₂ occupancy.[10]
Patients with SchizophreniaExtended-Release (ER)9 mg/dayTemporal Cortex34.5 - 87.3%ED₅₀ values were 2.38 mg/day (striatum) and 2.84 mg/day (temporal cortex).[10]
Patients with SchizophreniaExtended-Release (ER)15 mg/dayStriatum & Temporal Cortex-No significant difference in occupancy between striatum and temporal cortex.[10]
Healthy SubjectsExtended-Release (ER)6 mgStriatumMedian 64% (at 22h)Plasma concentrations of 10-17 ng/mL correspond to 70-80% D₂ occupancy.[11]

Signaling Pathways and Antagonistic Mechanism

Paliperidone exerts its effects by physically blocking the binding of endogenous ligands (dopamine and serotonin) to their respective receptors, thereby inhibiting their downstream intracellular signaling cascades.

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of Protein Kinase A (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds & Activates Paliperidone Paliperidone (Antagonist) Paliperidone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D₂ receptor signaling and paliperidone antagonism.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a GPCR that couples to the Gq/11 family of G-proteins. Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane HT2A Serotonin 5-HT₂ₐ Receptor Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin (5-HT) Serotonin->HT2A Binds & Activates Paliperidone Paliperidone (Antagonist) Paliperidone->HT2A Blocks Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Modulation of Dopamine Release Ca->CellularResponse Activates Targets PKC->CellularResponse Phosphorylates Targets

Caption: Serotonin 5-HT₂ₐ receptor signaling and antagonism.

Experimental Protocols

The characterization of paliperidone's receptor interactions relies on standardized and reproducible experimental methodologies.

Protocol 1: In Vitro Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of a test compound (e.g., paliperidone) for a specific receptor (e.g., Dopamine D₂).

1. Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D₂ receptor.[12][13]

  • Radioligand: A high-affinity radiolabeled ligand for the D₂ receptor, such as [³H]-Spiperone or [³H]-N-methylspiperone.[12][14]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Non-specific Binding Control: A high concentration of a known D₂ antagonist, such as (+)-Butaclamol (10 µM).[12]

  • Test Compound: Paliperidone, serially diluted to a range of concentrations.

  • Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation counter.[12][13]

2. Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D₂ cells.

    • Homogenize cells in ice-cold buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[13]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[13]

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.[14]

    • Non-specific Binding Wells: Add membrane preparation, radioligand, and the non-specific binding control (+)-Butaclamol).[13]

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of paliperidone.

  • Incubation: Incubate the plates for a defined period (e.g., 90 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.[13]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of paliperidone.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of paliperidone that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: In Vivo Receptor Occupancy Measurement via PET

This protocol describes a Positron Emission Tomography (PET) study to measure D₂ receptor occupancy in human subjects following administration of paliperidone.

1. Subject Recruitment:

  • Enroll healthy volunteers or patients with schizophrenia.[10]

  • Obtain informed consent.

  • Perform screening, including physical examination, laboratory tests, and psychiatric evaluation.

2. Radiotracer:

  • Utilize a selective D₂ receptor radiotracer, such as [¹¹C]raclopride for striatal regions or [¹¹C]FLB 457 for extrastriatal regions.[10] For 5-HT₂ₐ receptors, [¹¹C]MDL 100,907 can be used.[15][16]

3. PET Imaging Procedure:

  • Baseline Scan (Pre-dose):

    • Position the subject in the PET scanner and place an intravenous line.

    • Administer a bolus injection of the radiotracer (e.g., [¹¹C]raclopride).[10]

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Drug Administration:

    • Administer the paliperidone formulation (e.g., a single dose of paliperidone ER).[10]

  • Post-dose Scan:

    • At a time point corresponding to the expected peak plasma concentration (Cmax) or steady-state, repeat the PET scan using the same procedure as the baseline scan.[10][11]

    • Collect blood samples throughout the study to determine plasma concentrations of paliperidone.[10]

4. Data Analysis:

  • Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) delineation (e.g., striatum, temporal cortex).

  • Calculate the binding potential (BP_ND) for the radiotracer in the ROIs for both baseline and post-dose scans. BP_ND is a measure of the density of available receptors.

  • Calculate receptor occupancy (O) using the formula: O (%) = 100 * (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline .[17]

  • Correlate the calculated receptor occupancy with the corresponding plasma drug concentrations to model the dose-occupancy relationship and estimate parameters like the ED₅₀ (dose required for 50% occupancy).[10]

PET_Workflow cluster_pre Phase 1: Baseline cluster_drug Phase 2: Intervention cluster_post Phase 3: Post-Dose cluster_analysis Phase 4: Analysis A Subject Screening & Consent B Baseline PET Scan: Inject [11C]raclopride A->B C Acquire Baseline Binding Potential (BP_ND_baseline) B->C D Administer Paliperidone C->D I Calculate Receptor Occupancy (%) C->I E Wait for Cmax or Steady-State D->E F Post-Dose PET Scan: Inject [11C]raclopride E->F H Collect Plasma Samples E->H G Acquire Post-Dose Binding Potential (BP_ND_postdose) F->G G->I J Correlate Occupancy with Plasma Concentration H->J I->J

Caption: Workflow for an in vivo PET receptor occupancy study.

Conclusion

Paliperidone Palmitate's therapeutic action is fundamentally rooted in its potent and sustained antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its high affinity for these targets has been rigorously quantified through in vitro binding assays, while in vivo PET imaging has confirmed that clinically relevant doses achieve the target receptor occupancy range (70-80% for D₂) considered necessary for antipsychotic efficacy. The dual-receptor blockade provides a mechanism that addresses the hyperdopaminergic state of psychosis while potentially mitigating the risk of motor side effects and improving negative symptoms. The long-acting injectable formulation ensures consistent plasma concentrations of paliperidone, leading to stable and continuous receptor engagement, which is crucial for relapse prevention in the long-term management of schizophrenia.

References

A Deep Dive into the Pharmacokinetic Profiles of Paliperidone Palmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of various long-acting injectable formulations of paliperidone (B428) palmitate, a widely used second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder. Developed to provide sustained therapeutic concentrations and improve medication adherence, these formulations, including the 1-month (PP1M), 3-month (PP3M), and 6-month (PP6M) injectables, exhibit distinct pharmacokinetic profiles crucial for optimizing patient outcomes. This document delves into the core pharmacokinetic parameters, experimental methodologies, and logical frameworks underpinning the clinical use of these advanced drug delivery systems.

Introduction to Paliperidone Palmitate Formulations

Paliperidone, the active metabolite of risperidone, is a benzisoxazole derivative that acts as a centrally active antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The long-acting injectable formulations contain paliperidone as a palmitate ester, which is formulated as an aqueous suspension of nanocrystals.[1][2] This nanocrystal technology enhances solubility and allows for a sustained release profile following intramuscular injection.[1][2] Upon administration, the this compound ester slowly dissolves and is hydrolyzed by esterases to the active moiety, paliperidone, which is then absorbed into the systemic circulation.[3] This "flip-flop" kinetic model, where the absorption rate is slower than the elimination rate, is characteristic of these formulations.[2]

Currently, three main formulations are commercially available, marketed under the brand names Invega Sustenna® (PP1M), Invega Trinza® (PP3M), and Invega Hafyera® (PP6M), offering dosing intervals of one, three, and six months, respectively.[4] The longer-acting formulations were developed to further reduce dosing frequency, potentially improving patient convenience and adherence.[5][6]

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of the different this compound formulations are characterized by key parameters that govern their clinical application, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and apparent half-life. These parameters are influenced by the formulation's physicochemical properties, the dose administered, and the injection site.

Influence of Injection Site: Deltoid vs. Gluteal

The site of intramuscular injection significantly impacts the pharmacokinetic profile of this compound. The deltoid muscle, having greater blood flow compared to the gluteal muscle, generally leads to a faster rate of drug absorption.[7]

Studies have consistently shown that deltoid injections result in a higher Cmax compared to gluteal injections.[8][9] For instance, after four injections, paliperidone exposure was higher for both AUCτ and Cmax with deltoid administration compared to gluteal administration.[8] The median Tmax, however, appears to be similar for both sites.[8][9] These site-dependent differences suggest that deltoid and gluteal injections are not bioequivalent and, therefore, not therapeutically interchangeable at the same maintenance dose.[10][11] To achieve therapeutic concentrations more rapidly, the initial loading doses of PP1M are recommended to be administered into the deltoid muscle.[8][9] For maintenance doses, either the deltoid or gluteal muscle can be used.[12]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for the 1-month, 3-month, and 6-month this compound formulations.

Table 1: Pharmacokinetic Parameters of 1-Month this compound (Invega Sustenna®)

ParameterDeltoid InjectionGluteal InjectionReference(s)
Median Tmax (days) ~13-14~17[2][7]
Apparent Half-life (days) 25 - 4940.6 - 49.1[2][7]

Table 2: Pharmacokinetic Parameters of 3-Month this compound (Invega Trinza®)

ParameterDeltoid InjectionGluteal InjectionReference(s)
Median Tmax (days) 30 - 3330 - 33[13]
Apparent Half-life (days) 84 - 95118 - 139[13]

Table 3: Pharmacokinetic Parameters of 6-Month this compound (Invega Hafyera®)

ParameterGluteal InjectionReference(s)
Median Tmax (days) 29 - 32[13]
Median Half-life (days) 148 - 159[13]

Note: Data is compiled from various clinical studies and product information. Values can vary based on the specific study population and design.

Experimental Protocols

The characterization of the pharmacokinetic properties of this compound formulations relies on robust clinical trial designs and sensitive analytical methodologies for the quantification of paliperidone in biological matrices.

Clinical Study Design

Pharmacokinetic studies for these long-acting injectables are typically open-label, randomized, parallel-group, or crossover designs conducted in patients with schizophrenia or schizoaffective disorder.[14]

A common study design to assess bioequivalence involves a multi-center, randomized, two-treatment, two-period, two-sequence, steady-state, crossover, multiple-dose bioequivalence study.[1] In such a study, patients receive multiple doses of the test and reference formulations in a crossover fashion with a washout period between treatments.[1] Blood samples are collected at predetermined time points to determine the plasma concentration-time profile of paliperidone.[1]

For the development of longer-acting formulations like PP3M and PP6M, a pharmacometric bridging strategy is often employed.[6][15] This approach utilizes population pharmacokinetic (popPK) models developed from existing data (e.g., from PP1M studies) to simulate and predict the pharmacokinetic profile of the new formulation, thereby streamlining the development process and potentially reducing the need for extensive Phase II studies.[2][6][15]

Analytical Methods for Paliperidone Quantification

Accurate and precise measurement of paliperidone concentrations in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16][17]

Typical LC-MS/MS Method Parameters:

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique used to extract paliperidone and an internal standard (e.g., paliperidone-d4) from human plasma.[17]

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[16][17] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[16][17]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.

Other analytical methods such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) have also been developed and validated for the quantification of paliperidone in bulk and pharmaceutical dosage forms.[16]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the mechanism of action, experimental workflow, and dosing strategies for this compound formulations.

cluster_0 Mechanism of Action Paliperidone Paliperidone D2_Receptor Dopamine D2 Receptor Paliperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Paliperidone->HT2A_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect (Reduction of Psychotic Symptoms) D2_Receptor->Antipsychotic_Effect HT2A_Receptor->Antipsychotic_Effect

Caption: Simplified signaling pathway of paliperidone's mechanism of action.

cluster_1 Pharmacokinetic Analysis Workflow A 1. Blood Sample Collection (Predetermined Time Points) B 2. Plasma Separation (Centrifugation) A->B C 3. Solid-Phase Extraction (Analyte & Internal Standard) B->C D 4. LC-MS/MS Analysis (Quantification of Paliperidone) C->D E 5. Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, etc.) D->E

Caption: Experimental workflow for pharmacokinetic analysis of paliperidone.

cluster_2 Dosing and Switching Logic Start Initiation of Long-Acting Therapy PP1M_Init PP1M Initiation (Day 1 & Day 8) Deltoid Injections Start->PP1M_Init PP1M_Maint PP1M Maintenance (Monthly) Deltoid or Gluteal PP1M_Init->PP1M_Maint Switch_to_PP3M Switch to PP3M (After at least 4 months of PP1M) PP1M_Maint->Switch_to_PP3M Switch_to_PP3M->PP1M_Maint No PP3M_Dose PP3M Dose (3.5x PP1M dose) Switch_to_PP3M->PP3M_Dose Yes Switch_to_PP6M Switch to PP6M (After at least one PP3M cycle) PP3M_Dose->Switch_to_PP6M Switch_to_PP6M->PP3M_Dose No PP6M_Dose PP6M Dose (Corresponding to PP3M dose) Switch_to_PP6M->PP6M_Dose Yes

Caption: Logical relationships in dosing and switching between formulations.

Conclusion

The development of 1-month, 3-month, and 6-month formulations of this compound represents a significant advancement in the management of schizophrenia and schizoaffective disorder. A thorough understanding of their distinct pharmacokinetic properties is paramount for clinicians and researchers to ensure optimal therapeutic outcomes. The choice of formulation and dosing regimen should be guided by a comprehensive assessment of the patient's clinical status, treatment history, and preference, with careful consideration of the impact of factors such as injection site on drug exposure. The continued application of advanced pharmacokinetic modeling and robust analytical methodologies will be instrumental in further refining the use of these long-acting injectable antipsychotics.

References

The Evolution of Long-Acting Injectable Antipsychotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of treatment for schizophrenia and other severe mental illnesses has been significantly shaped by the development of long-acting injectable (LAI) antipsychotics. These formulations have evolved from simple oil-based depots to sophisticated drug delivery systems, offering improved medication adherence, more stable pharmacokinetic profiles, and a reduction in relapse rates. This technical guide provides an in-depth exploration of the core scientific and technological advancements that have driven the evolution of LAI antipsychotics, intended for researchers, scientists, and drug development professionals.

First-Generation "Typical" Antipsychotics: The Dawn of Long-Acting Formulations

The advent of LAI antipsychotics in the 1960s marked a pivotal moment in psychiatric medicine, addressing the pervasive issue of non-adherence to oral medications. The first generation of these drugs, known as "typical" antipsychotics, primarily function by antagonizing the dopamine (B1211576) D2 receptor.

Formulation Technology: Oil-Based Depots

The foundational technology for first-generation LAIs is the use of a vegetable oil vehicle, typically sesame oil, to create a depot for the esterified form of the antipsychotic drug. Following intramuscular injection, the drug is slowly released from the oily matrix and subsequently hydrolyzed by plasma esterases to its active form.

Key First-Generation LAI Antipsychotics

The two most prominent first-generation LAIs are fluphenazine (B1673473) decanoate (B1226879) and haloperidol (B65202) decanoate.

Table 1: Formulation and Pharmacokinetic Properties of First-Generation LAI Antipsychotics

ParameterFluphenazine DecanoateHaloperidol Decanoate
Drug Class PhenothiazineButyrophenone
Formulation Esterified drug in sesame oilEsterified drug in sesame oil
Dosing Interval 2-4 weeks4 weeks
Time to Peak Plasma Concentration (Tmax) 8-10 days3-9 days[1]
Elimination Half-life 7-10 days (single dose), >14 days (multiple doses)Approximately 3 weeks
Oral Supplementation Required YesYes
Experimental Protocols

Protocol 1: General Method for Preparation of Oil-Based LAI Formulations

  • Esterification: The parent antipsychotic drug (e.g., fluphenazine, haloperidol) is chemically modified by esterification with a long-chain fatty acid (e.g., decanoic acid).

  • Dissolution: The resulting ester prodrug is dissolved in a sterile vegetable oil (e.g., sesame oil) to the desired concentration.

  • Sterilization: The final formulation is sterilized, typically by filtration, and filled into vials or pre-filled syringes.

Protocol 2: In Vivo Pharmacokinetic Assessment in Animal Models

  • Animal Model: Male New Zealand white rabbits are commonly used.

  • Administration: A single intramuscular injection of the oil-based LAI formulation is administered into the gluteal muscle.

  • Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, 168, 336, 504, and 672 hours) post-injection.

  • Analysis: Plasma concentrations of the active drug are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.

Second-Generation "Atypical" Antipsychotics: A Paradigm Shift in Formulation Technology

The development of second-generation antipsychotics (SGAs), with their broader receptor binding profiles (targeting both dopamine D2 and serotonin (B10506) 5-HT2A receptors), prompted the need for more advanced LAI formulations. These newer technologies aimed to improve tolerability, offer more consistent drug release, and reduce the need for oral supplementation.

Microsphere Technology: Risperidone (B510) LAI

Risperdal Consta®, the first atypical LAI, utilizes biodegradable microspheres to encapsulate risperidone. This technology allows for a controlled release of the drug over a two-week period.

Table 2: Formulation and Pharmacokinetic Properties of Risperidone LAI (Microspheres)

ParameterRisperidone LAI (Microspheres)
Drug Class Benzisoxazole derivative
Formulation Risperidone encapsulated in poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres
Dosing Interval 2 weeks
Time to Peak Plasma Concentration (Tmax) 4-6 weeks (after initial lag phase)
Elimination Half-life 3-6 days (for the active moiety)
Oral Supplementation Required Yes, for the first 3 weeks
Mean Particle Size ~61.5 µm[2]
Drug Loading ~6.8%[2]

Protocol 3: Preparation of Risperidone-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation Method)

  • Organic Phase Preparation: Risperidone and a blend of uncapped lactide-glycolide copolymers (PLGA), for instance, a high intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 74,000) and a low intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 25,000), are dissolved in an organic solvent such as dichloromethane (B109758).[3]

  • Aqueous Phase Preparation: A solution of a surfactant, typically 0.5% polyvinyl alcohol (PVA), is prepared in water.[3]

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization (e.g., 380 rpm) to form an oil-in-water (o/w) emulsion.[3]

  • Solvent Evaporation: The emulsion is stirred for several hours (3-5 hours) to allow the dichloromethane to evaporate, leading to the hardening of the PLGA microspheres.[3]

  • Collection and Drying: The microspheres are collected by filtration, washed with water to remove residual PVA, and then dried.

Protocol 4: In Vitro Drug Release Testing of Risperidone Microspheres (USP Apparatus 4 - Flow-Through Cell)

  • Apparatus Setup: A USP Apparatus 4 (flow-through cell) is used. The cells (12 mm diameter) are packed with glass beads (1 mm diameter).[4]

  • Sample Preparation: Approximately 10 mg of risperidone microspheres are placed within the glass beads in the flow-through cells.[4]

  • Release Medium: A phosphate-buffered saline (PBS) solution (pH 7.4) is used as the release medium.[4]

  • Flow Rate: The release medium is pumped through the cells at a constant flow rate (e.g., 8 mL/min).[4]

  • Temperature: The system is maintained at a physiological temperature of 37°C.[4]

  • Sampling and Analysis: The eluate is collected at predetermined time intervals, and the concentration of released risperidone is measured by HPLC.

Nanocrystal Technology: Paliperidone (B428) Palmitate LAI

Paliperidone palmitate LAI (Invega Sustenna®, Invega Trinza®, Invega Hafyera®) utilizes nanocrystal technology. The poorly water-soluble prodrug, this compound, is formulated as a crystalline suspension of nanoparticles. The small particle size increases the surface area, allowing for slow dissolution and hydrolysis to the active paliperidone.

Table 3: Formulation and Pharmacokinetic Properties of this compound LAI (Nanocrystals)

ParameterThis compound LAI (1-month, 3-month, 6-month)
Drug Class Benzisoxazole derivative
Formulation Aqueous suspension of this compound nanocrystals
Dosing Interval 1, 3, or 6 months
Time to Peak Plasma Concentration (Tmax) ~13 days (1-month formulation)[5]
Elimination Half-life 25-49 days (1-month formulation)[5]
Oral Supplementation Required No
Mean Particle Size < 3000 nm[6] (can range from ~500 nm to over 1000 nm depending on the formulation)[7][8]

Protocol 5: Preparation of this compound Nanosuspension (Wet Media Milling)

  • Slurry Preparation: A slurry is formed by dispersing this compound in an aqueous solution containing surfactants and stabilizing agents.

  • Milling: The slurry is passed through a milling chamber containing grinding media (e.g., ceramic beads). The high-energy impact and shear forces during milling reduce the particle size of the drug to the nanometer range.

  • Sterilization and Filling: The resulting nanosuspension is sterilized and filled into pre-filled syringes.

Prodrug Technology: Aripiprazole (B633) Lauroxil LAI

Aripiprazole lauroxil (Aristada®) is a prodrug of aripiprazole. A lauric acid tail is attached to the aripiprazole molecule, which, upon intramuscular injection of the crystalline suspension, undergoes enzyme-mediated hydrolysis to release the active drug over an extended period.[9]

Table 4: Formulation and Pharmacokinetic Properties of Aripiprazole Lauroxil LAI (Prodrug)

ParameterAripiprazole Lauroxil LAI
Drug Class Quinolinone derivative
Formulation Aqueous suspension of aripiprazole lauroxil prodrug crystals
Dosing Interval 4, 6, or 8 weeks
Time to Peak Plasma Concentration (Tmax) Median Tmax for aripiprazole is 35 days
Elimination Half-life 54-57 days (for aripiprazole)[10]
Oral Supplementation Required Yes, for the first 21 days (can be replaced by a one-time injection of Aristada Initio®)[9]
Particle Size (Dv50) < 1000 nm for some formulations[11]

Protocol 6: Synthesis of Aripiprazole Lauroxil Prodrug

  • Reaction: Aripiprazole is reacted with a lauric acid derivative under conditions that facilitate the formation of an ester or a similar covalent bond, creating the aripiprazole lauroxil molecule.

  • Crystallization: The synthesized prodrug is purified and crystallized to obtain a specific polymorphic form with desired dissolution characteristics.

  • Formulation: The crystalline aripiprazole lauroxil is suspended in a sterile aqueous vehicle to form the final injectable suspension.

Salt Formation and Suspension: Olanzapine (B1677200) Pamoate LAI

Olanzapine LAI (Zyprexa® Relprevv™) is a long-acting formulation of olanzapine as a pamoate salt.[12] The very low water solubility of olanzapine pamoate monohydrate allows for its slow dissolution and subsequent release of olanzapine following intramuscular injection.[12]

Table 5: Formulation and Pharmacokinetic Properties of Olanzapine Pamoate LAI (Salt Suspension)

ParameterOlanzapine Pamoate LAI
Drug Class Thienobenzodiazepine
Formulation Aqueous suspension of olanzapine pamoate monohydrate crystals[12]
Dosing Interval 2-4 weeks[12]
Time to Peak Plasma Concentration (Tmax) Gradual peak over several days
Elimination Half-life ~30 days[12]
Oral Supplementation Required No[12]
Particle Size Typically 5-10 µm[13]

Clinical Efficacy: Impact on Relapse Prevention

A primary goal of LAI antipsychotics is to improve adherence and thereby reduce the risk of relapse. Meta-analyses of randomized controlled trials have compared the efficacy of LAIs to their oral counterparts.

Table 6: Relapse Rates in Randomized Controlled Trials (LAIs vs. Oral Antipsychotics)

Study Population/Drug ClassRelapse Rate with LAIsRelapse Rate with Oral AntipsychoticsRelative Risk (95% CI)
Pooled LAIs (21 RCTs)Not significantly differentNot significantly different0.93 (0.80–1.08)[14]
First-Generation LAIs (10 RCTs)LowerHigher0.82 (0.69–0.97)[14]

Note: While some meta-analyses of randomized controlled trials show no overall superiority of LAIs, real-world observational studies often demonstrate a benefit for LAIs in reducing relapse and rehospitalization rates, likely due to the improved adherence in clinical practice compared to the controlled environment of a trial.[15]

Pharmacological Mechanisms and Signaling Pathways

The therapeutic effects of antipsychotics are mediated through their interaction with key neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

Typical and atypical antipsychotics act as antagonists at the D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Antipsychotic Antipsychotic (Antagonist) Antipsychotic->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics are also potent antagonists of the 5-HT2A receptor. This receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

SHT2A_Signaling_Pathway Serotonin Serotonin SHT2A_R Serotonin 5-HT2A Receptor Serotonin->SHT2A_R Atypical_Antipsychotic Atypical Antipsychotic (Antagonist) Atypical_Antipsychotic->SHT2A_R Gq_protein Gq/11 Protein SHT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_S Modulation of Neuronal Activity Ca_release->Cellular_Response_S Leads to PKC->Cellular_Response_S Leads to

Serotonin 5-HT2A Receptor Signaling Pathway

The Evolving Landscape of LAI Technology

The progression from simple oil-based solutions to complex, engineered particle systems represents a significant leap in pharmaceutical sciences.

LAI_Evolution Gen1 First Generation (FGAs) ~1960s OilDepot Oil-Based Depot (Esterification) Gen1->OilDepot Gen2 Second Generation (SGAs) ~2000s - Present Microspheres Microspheres (PLGA Encapsulation) Gen2->Microspheres Nanocrystals Nanocrystals (Wet Milling) Gen2->Nanocrystals Prodrugs Prodrugs (Chemical Modification) Gen2->Prodrugs SaltSuspension Salt Suspensions (Low Solubility Salts) Gen2->SaltSuspension

Evolution of LAI Formulation Technologies

Conclusion

The evolution of long-acting injectable antipsychotics has been driven by a continuous quest for improved patient outcomes through enhanced medication adherence and optimized pharmacokinetics. The journey from oil-based depots of first-generation agents to the sophisticated microsphere, nanocrystal, prodrug, and salt-based formulations of second-generation drugs showcases remarkable progress in drug delivery science. Future innovations will likely focus on further extending dosing intervals, improving injection site tolerability, and developing novel delivery platforms that offer even more precise control over drug release profiles, ultimately providing more personalized and effective treatment options for individuals with severe mental illness.

References

Nanocrystal technology in Paliperidone Palmitate formulation

Author: BenchChem Technical Support Team. Date: December 2025

Diagram: Wet Media Milling Workflow

Wet_Milling_Workflow cluster_prep Preparation cluster_milling Milling Process cluster_output Final Product start Bulk Paliperidone (B428) Palmitate (API) premix Prepare Pre-Suspension start->premix vehicle Aqueous Vehicle + Stabilizers (e.g., Polysorbate 20) vehicle->premix mill Introduce to Milling Chamber (with Zirconium Oxide Beads) premix->mill agitate High-Speed Agitation (High Shear & Impact Forces) mill->agitate recirculate Recirculate Suspension (Monitor Particle Size) agitate->recirculate recirculate->agitate Until desired size is reached separate Separate Milling Media recirculate->separate end Paliperidone Palmitate Nanosuspension separate->end

Workflow for producing this compound nanosuspensions via wet media milling.
Physicochemical Characterization of Nanosuspensions

1. Particle Size and Polydispersity Index (PDI) Analysis

  • Objective: To determine the mean particle size and the width of the particle size distribution.

  • Methodology (Dynamic Light Scattering - DLS):

    • The nanosuspension sample is diluted with deionized water to achieve a suitable scattering intensity.

    • The diluted sample is placed in a cuvette and inserted into a DLS instrument (e.g., Malvern Zetasizer).

    • A laser beam illuminates the sample, and the instrument measures the intensity fluctuations of the scattered light caused by the Brownian motion of the nanoparticles.

    • The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles (mean particle size).

    • The PDI, a dimensionless number ranging from 0 to 1, is also calculated to indicate the uniformity of the particle size distribution. A PDI below 0.3 is generally considered acceptable for parenteral nanosuspensions.

2. Zeta Potential Analysis

  • Objective: To measure the surface charge of the nanoparticles, which is a key indicator of the physical stability of the nanosuspension.

  • Methodology (Electrophoretic Light Scattering - ELS):

    • The diluted nanosuspension sample is placed in a specialized zeta potential cell containing electrodes.

    • An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode (electrophoresis).

    • The instrument measures the velocity of this movement using a laser.

    • The electrophoretic mobility is then used to calculate the zeta potential. A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization.

3. Morphological Analysis

  • Objective: To visualize the shape and surface characteristics of the nanocrystals.

  • Methodology (Scanning Electron Microscopy - SEM):

    • A drop of the nanosuspension is placed on a sample holder (stub) and freeze-dried to remove the aqueous vehicle.

    • The dried sample is then coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

    • The coated sample is placed in the SEM chamber.

    • A high-energy beam of electrons is scanned across the sample surface. The interactions of the electrons with the sample generate signals that are used to create a high-resolution image of the nanocrystal morphology.

4. Crystallinity Analysis

  • Objective: To confirm that the drug remains in its crystalline state after the size reduction process.

  • Methodologies:

    • Differential Scanning Calorimetry (DSC): A small, dried sample of the nanosuspension is heated at a constant rate. The DSC instrument measures the heat flow into or out of the sample. A sharp endothermic peak at the drug's characteristic melting point confirms its crystalline nature.

    • Powder X-ray Diffraction (PXRD): A dried sample is exposed to X-rays at varying angles. Crystalline materials produce a unique diffraction pattern with sharp peaks at specific angles, which serves as a fingerprint for the crystal lattice structure. The presence of these peaks confirms crystallinity.

5. In Vitro Drug Release Testing

  • Objective: To measure the rate of drug dissolution from the nanosuspension in a controlled laboratory environment.

  • Methodology (USP Apparatus 4 - Flow-Through Cell):

    • The USP Apparatus 4 is a standard method for testing the dissolution of poorly soluble and long-acting formulations.

    • A sample of the nanosuspension is placed in a flow-through cell, which may contain semisolid adapters to hold the formulation.

    • A dissolution medium (e.g., a buffer solution like phosphate (B84403) buffer pH 7.4, often containing a surfactant like SDS to ensure sink conditions) is pumped through the cell at a constant flow rate (e.g., 8 mL/min) and maintained at a physiological temperature (37°C).

    • The eluate is collected at predetermined time intervals.

    • The concentration of dissolved this compound in the collected samples is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data on this compound Nanosuspensions

The particle size of the nanocrystals is a critical quality attribute that directly influences the in vivo pharmacokinetic profile of the long-acting injectable.

Table 1: Physicochemical Properties of this compound Formulations
Formulation ParameterThis compound (Pure Drug)Nanosuspension (Example)Nanosuspension (Example)
Preparation MethodN/ANanoprecipitationWet Media Milling
Stabilizer(s)N/APVP K30 & Poloxamer 407Not specified
Mean Particle Size> 10 µm299.8 nm505 ± 9 nm
Entrapment EfficiencyN/A78.41%Not reported
Crystalline StateCrystallineCrystalline (confirmed by XRPD)Crystalline (confirmed by PXRD)

Data compiled from multiple sources for illustrative purposes.

Table 2: Impact of Particle Size on Pharmacokinetics in Beagle Dogs
ParameterNanosuspension ANanosuspension B
Mean Particle Size 1041 ± 6 nm505 ± 9 nm
Tmax (days) 106
Cmax (ng/mL) 129.5 ± 25.171.9 ± 12.3
AUC0-t (ng·d/mL) 2154.2 ± 315.61073.4 ± 198.7

Data from a single-dose intramuscular administration study in beagle dogs.

As the data indicates, the nanosuspension with the larger particle size (Nanosuspension A) resulted in a longer time to reach maximum concentration (Tmax), a higher overall drug exposure (AUC), and a higher peak concentration (Cmax) compared to the formulation with smaller particles. This demonstrates the profound impact of nanocrystal size on the sustained-release characteristics of the formulation.

Pharmacokinetics and In Vivo Performance

Following a single intramuscular injection of a this compound nanosuspension, plasma concentrations of paliperidone gradually increase, reaching a peak (Tmax) at a median of 13 days. The release of the drug starts as early as day 1 and can last for over 120 days. The apparent half-life of paliperidone following administration of the 1-month formulation ranges from 25 to 49 days. For the 3-month formulation, which utilizes larger nanocrystals, the peak serum concentration is reached between 23 and 34 days, and the half-life is approximately 2 to 4 months.

The initial loading doses recommended for the 1-month formulation (234 mg on day 1 and 156 mg on day 8) are designed to rapidly achieve therapeutic concentrations without the need for oral supplementation.

Diagram: Particle Size and Release Duration

Particle_Size_vs_Release cluster_formulation Nanocrystal Formulation cluster_properties Physicochemical Properties cluster_dissolution In Vivo Dissolution cluster_duration Therapeutic Effect small_particle Smaller Nanocrystals (e.g., ~500 nm) high_sa Higher Surface Area small_particle->high_sa large_particle Larger Nanocrystals (e.g., ~1000 nm) low_sa Lower Surface Area large_particle->low_sa fast_diss Faster Dissolution Rate high_sa->fast_diss slow_diss Slower Dissolution Rate low_sa->slow_diss short_duration Shorter Duration of Action (e.g., 1-Month Injection) fast_diss->short_duration long_duration Longer Duration of Action (e.g., 3-Month Injection) slow_diss->long_duration

Relationship between nanocrystal size and the duration of action for LAIs.

Mechanism of Action of Paliperidone

Paliperidone's therapeutic effect is mediated through a combination of central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.

  • D2 Receptor Blockade: Excessive dopamine activity in the brain's mesolimbic pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this pathway, paliperidone reduces this hyperactivity, thereby alleviating these symptoms.

  • 5-HT2A Receptor Blockade: The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is believed to increase dopamine release in other brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits. The higher affinity for 5-HT2A receptors relative to D2 receptors is also thought to reduce the risk of extrapyramidal side effects (movement disorders) compared to older, typical antipsychotics.

Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to its side effect profile, including potential orthostatic hypotension and sedation.

Diagram: Paliperidone Signaling Pathway

Paliperidone_MoA cluster_receptors Receptor Targets cluster_effects Therapeutic Effects Paliperidone Paliperidone D2R Dopamine D2 Receptor Paliperidone->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Paliperidone->HT2AR Antagonism Positive Alleviation of Positive Symptoms (Hallucinations, Delusions) D2R->Positive Mediates Negative Improvement in Negative & Cognitive Symptoms HT2AR->Negative Contributes to EPS Reduced Risk of Extrapyramidal Side Effects HT2AR->EPS Contributes to

Simplified signaling pathway for paliperidone's mechanism of action.

Conclusion

Nanocrystal technology has been pivotal in advancing the treatment of schizophrenia by enabling the development of ultra-long-acting injectable formulations of this compound. By precisely controlling the particle size of the poorly soluble prodrug, this technology allows for the formulation of stable, injectable nanosuspensions with predictable, sustained-release profiles ranging from one to three months. This approach directly addresses the critical issue of medication non-adherence, offering the potential for improved long-term outcomes, reduced relapse rates, and enhanced quality of life for patients. The principles of nanocrystal formulation, including manufacturing via wet media milling and comprehensive physicochemical characterization, provide a robust platform for developing similar long-acting therapies for other chronic diseases.

Foundational Research on the Esterification of Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Paliperidone (B428), an atypical antipsychotic, is the primary active metabolite of risperidone. Its efficacy in treating schizophrenia and schizoaffective disorder is well-established. To overcome challenges associated with patient adherence to daily oral medication, long-acting injectable (LAI) formulations have been developed. This is achieved through the esterification of paliperidone's secondary hydroxyl group, most commonly with palmitic acid to form paliperidone palmitate. This prodrug approach allows for slow hydrolysis in vivo, providing sustained therapeutic plasma concentrations over extended periods. This technical guide delves into the foundational research on paliperidone esterification, summarizing synthetic pathways, quantitative data, detailed experimental protocols, and analytical methodologies.

Synthetic Pathways for Paliperidone Esterification

The core of producing paliperidone-based LAIs lies in the efficient esterification of the 9-hydroxy group of paliperidone. Various synthetic strategies have been developed to achieve this transformation, primarily focusing on the formation of this compound. The general approach involves activating the carboxylic acid (palmitic acid) to facilitate its reaction with the alcohol (paliperidone).

Key methods include:

  • Acyl Chloride Intermediates: A common and efficient method involves the in-situ formation of a mixed anhydride (B1165640) or a highly reactive acyl chloride from the carboxylic acid. Reagents like pivaloyl chloride are used for this purpose, often in the presence of a base and a catalyst.

  • Carbodiimide Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid and the alcohol. However, this method often generates dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove from the final product[1].

The selection of solvents and bases is critical to optimize yield and purity. Dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are common solvents, while tertiary amines like triethylamine (B128534) (TEA) are used as acid scavengers[1].

G cluster_reactants Reactants cluster_reagents Reagents Paliperidone Paliperidone Product This compound Paliperidone->Product Esterification PalmiticAcid Palmitic Acid PalmiticAcid->Product Activator Activating Agent (e.g., Pivaloyl Chloride) Activator->Product Base Base (e.g., Triethylamine) Base->Product Catalyst Catalyst (e.g., DMAP) Catalyst->Product

Caption: General reaction pathway for the esterification of paliperidone.

Data Presentation: Comparison of Synthetic Methods

The efficiency of this compound synthesis varies significantly with the chosen reagents and conditions. The following table summarizes quantitative data from various reported methods.

Method / ReagentsSolventReaction TimeTemp. (°C)YieldPurityKey RemarksReference
Palmitic Acid / Pivaloyl Chloride / TEA / DMAPDichloromethane (DCM)2 hours25-3087% (after purification)>99.5%Efficient process; avoids THF which has stringent residual limits.[1]
Palmitic Acid / DCCNot specified3 daysNot specifiedLowerNot specifiedGenerates dicyclohexylurea (DCU) byproduct, which is difficult to remove.[1]
Palmitic Acid / Pivaloyl Chloride / TEATetrahydrofuran (THF)Not specifiedNot specifiedNot specifiedNot specifiedRequires lengthy work-up to remove inorganic salts; THF is a more costly solvent.[1]
Alkylation of 3-piperidinyl 1,2-benzisoxazoleNot specifiedNot specifiedNot specified60-70% (crude)>85% (crude)A multi-step synthesis route to paliperidone and its esters.[2]
Compound A / Compound B / DIPAMethanol11-13 hoursReflux~83.5-85%Not specifiedA patented process with specific starting materials (Compound A, B) and base (DIPA).[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pivaloyl Chloride

This protocol is adapted from an improved process designed to enhance efficiency and reduce difficult-to-remove impurities[1].

Materials:

  • Paliperidone (10.0 kg, 0.024 kmol)

  • Palmitic acid (6.61 kg, 0.026 kmol)

  • Pivaloyl chloride (4.24 kg, 0.035 kmol)

  • N,N-dimethylaminopyridine (DMAP) (0.7 kg)

  • Triethylamine (TEA) (5.93 kg, 0.059 kmol)

  • Dichloromethane (DCM) (70 L)

  • Deionized water

  • Isopropyl alcohol (IPA)

Procedure:

  • Activation: Dissolve palmitic acid (6.61 kg) in dichloromethane (70 L) in a suitable reactor. Add pivaloyl chloride (4.24 kg) and DMAP (0.7 kg) at 25-30 °C. Stir the mixture for 30 minutes.

  • Esterification: Add paliperidone (10.0 kg) to the mixture at 25-30 °C. Slowly add triethylamine (5.93 kg) over 30-40 minutes, maintaining the temperature at 25-30 °C.

  • Reaction: Stir the resulting mixture at 25-30 °C for 2 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., HPLC).

  • Work-up & Washing: Add deionized water (70 L) and stir for 15 minutes. Separate the organic layer and wash it twice more with deionized water (2 x 70 L).

  • Solvent Exchange: Distill the dichloromethane completely under vacuum at 35-40 °C. Add isopropyl alcohol (20 L) and distill to remove residual traces of dichloromethane.

  • Crude Crystallization: Add isopropyl alcohol (approx. 2500 mL, though the source seems to have a typo and later uses 250 L for purification) and heat to 65-75 °C for 15-20 minutes to obtain a clear solution.

  • Decolorization: Treat the solution with activated carbon (10% w/w) and wash with hot isopropyl alcohol.

  • Isolation: Cool the filtrate slowly to 25-30 °C and stir for 4 hours to crystallize the product. Filter the solid and wash with isopropyl alcohol (2 x 10 L). This yields crude this compound.

  • Final Purification: Dissolve the crude product in isopropyl alcohol (250 L), heat to 65-75 °C, and treat with carbon (5%). Cool the filtrate to 25-30 °C and stir for 4 hours. Filter the solid, wash with isopropyl alcohol (2 x 10 L), and dry under vacuum at 50-60 °C to yield the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve Palmitic Acid in DCM B 2. Add Pivaloyl Chloride & DMAP (Activation) A->B C 3. Add Paliperidone B->C D 4. Add Triethylamine (Base) C->D E 5. Stir at 25-30°C for 2h (Reaction) D->E F 6. Quench with Water & Wash E->F G 7. Separate Organic Layer F->G H 8. Solvent Exchange (DCM to IPA) G->H I 9. Crystallize from IPA H->I J 10. Filter & Wash Solid I->J K 11. Dry Under Vacuum J->K Final Pure this compound K->Final

Caption: Experimental workflow for synthesis and purification of this compound.

Analytical Methodologies

Accurate quantification and impurity profiling of paliperidone esters are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques.

Data Summary: Analytical Parameters
ParameterRP-HPLC MethodRP-UPLC MethodLC-MS/MS (in plasma)
Column Thermosil Symmetry C18 (100x4.6mm, 5µm)[4]Acquity BEH C18 (50x2.1mm, 1.7µm)[5][6]Thermo Betabasic-8 (100x4.6mm, 5µm)[5]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) & Acetonitrile (B52724) (50:50 v/v)[4]0.05M Ammonium acetate buffer & Acetonitrile (10:90 v/v)[5][6]Methanol & Ammonium acetate soln. (70:30 v/v)[5]
Flow Rate 0.8 mL/min[4]0.6 mL/min[6]1.0 mL/min[5]
Detection UV at 275 nm[4]UV at 238 nm[6]Mass Spectrometry[5]
Run Time ~3.0 min (retention time)[4]< 2.5 min[6]Not specified
Protocol 2: UPLC Method for this compound Assay

This stability-indicating method is suitable for determining the assay of this compound in depot injectable dosage forms[6].

Equipment & Reagents:

  • UPLC system with a PDA detector (e.g., Waters Acquity)

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Ammonium acetate, Acetonitrile (HPLC grade), Purified water

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (10:90 v/v). The buffer consists of 0.05 M ammonium acetate.

  • Diluent: Purified water

Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min

  • Elution Mode: Isocratic

  • Injection Volume: 1 µL

  • Column Temperature: 50°C

  • Detection Wavelength: 238 nm

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent and dilute with the diluent to a final concentration of approximately 312 µg/mL.

  • Sample Preparation: Prepare the sample (from the injectable suspension) to achieve a similar final concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the UPLC system.

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Obtain Bulk Drug or Injectable Suspension Sample B 2. Accurately Weigh Sample A->B C 3. Dissolve and Dilute to Target Concentration B->C D 4. Inject Sample into UPLC System C->D E 5. Chromatographic Separation (Isocratic Elution) D->E F 6. UV Detection at 238 nm E->F G 7. Integrate Peak Area F->G H 8. Compare with Reference Standard G->H I 9. Calculate Assay and Impurity Profile H->I

Caption: General workflow for the UPLC analysis of this compound.

Conclusion

The esterification of paliperidone is a critical process in the manufacture of long-acting injectable antipsychotics, with this compound being the most prominent example. Research has led to the development of efficient synthetic routes that maximize yield and purity while minimizing problematic byproducts and residual solvents[1]. The use of pivaloyl chloride for in-situ activation of palmitic acid in dichloromethane has emerged as a robust method. Alongside synthesis, the development of rapid and sensitive stability-indicating analytical methods, particularly UPLC, is essential for ensuring the quality, safety, and efficacy of the final drug product[6]. This guide provides a foundational overview of these key technical aspects to support further research and development in this field.

References

An In-depth Technical Guide to the Initial Tolerability and Safety of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial tolerability and safety profile of paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights from key clinical studies.

Introduction

Paliperidone palmitate is the palmitate ester of paliperidone, the active metabolite of risperidone (B510). Its long-acting injectable formulations are designed to improve treatment adherence in patients with schizophrenia and other psychotic disorders. This guide focuses on the initial safety and tolerability data from foundational clinical trials, which are crucial for understanding the compound's risk-benefit profile.

Summary of Quantitative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key initial studies of this compound. These studies include both the one-month (PP1M) and three-month (PP3M) formulations.

Table 1: Most Common Treatment-Emergent Adverse Events (≥5% and at least twice placebo) in Schizophrenia Trials for INVEGA SUSTENNA® (PP1M)

Adverse ReactionPlaceboINVEGA SUSTENNA®
Injection-site reactionsNot specifiedIncidence ≥5%
Somnolence/sedationNot specifiedIncidence ≥5%
DizzinessNot specifiedIncidence ≥5%
AkathisiaNot specifiedIncidence ≥5%
Extrapyramidal disorderNot specifiedIncidence ≥5%

Source: Based on data from 5 pivotal schizophrenia trials.[1]

Table 2: Common Adverse Events in a 13-Week, Randomized, Double-Blind, Placebo-Controlled, Dose-Response Study of this compound (50 mg eq. and 100 mg eq.)

Adverse EventPlaceboThis compound 50 mg eq.This compound 100 mg eq.
Headache>2%More frequent than placeboMore frequent than placebo
Vomiting>2%More frequent than placeboMore frequent than placebo
Extremity pain>2%More frequent than placeboMore frequent than placebo
Injection site pain>2%More frequent than placeboMore frequent than placebo

Note: Adverse events occurred in ≥2% of patients in any group and were more frequent with this compound than placebo with a ≥5% difference.[2]

Table 3: Most Common Treatment-Emergent Adverse Events in a Real-World, 15-Month Study of this compound vs. Oral Antipsychotics

Adverse EventThis compound Group
Injection site pain18.6%
Insomnia16.8%
Weight increased11.9%
Akathisia11.1%
Anxiety10.6%

Source: A randomized, open-label, review board-blinded 15-month study.[3]

Table 4: Most Frequent (≥10%) Treatment-Emergent Adverse Events in a One-Year Prospective Study of the Highest Available Dose of this compound (150 mg eq.)

Adverse EventFrequency (n)
Nasopharyngitis37
Insomnia32
Injection-site pain32
Headache28
Tachycardia27

Source: A 1-year prospective study in patients with schizophrenia.[4]

Table 5: Most Frequent (≥5%) Adverse Events in a 52-Week Open-Label Extension Study of this compound

Adverse EventFrequency
Insomnia7%
Worsening of schizophrenia6%
Nasopharyngitis6%
Headache6%
Weight increase6%

Source: A 1-year open-label extension of a double-blind study.[5]

Experimental Protocols of Key Studies

Detailed methodologies are essential for interpreting safety and tolerability data. The following sections describe the protocols of pivotal studies.

3.1. 13-Week, Randomized, Double-Blind, Placebo-Controlled, Dose-Response Study (NCT00147173)

  • Objective: To evaluate the efficacy and safety of this compound in acutely symptomatic adult patients with schizophrenia.[2]

  • Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

  • Patient Population: 388 adult patients with a diagnosis of schizophrenia who were acutely symptomatic.[2]

  • Dosing Regimen: Patients were randomly assigned (1:1:1:1) to receive either placebo or one of three doses of this compound: 50, 100, or 150 mg eq.[2] The medication was administered as monthly gluteal injections after two initial doses given one week apart.[2]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, electrocardiograms (ECGs), and vital signs.

3.2. One-Year Prospective, Open-Label Study of the Highest Marketed Dose (150 mg eq.)

  • Objective: To evaluate the long-term safety, tolerability, and pharmacokinetics of the highest marketed dose of this compound (150 mg eq. [234 mg]) in stable patients with schizophrenia.[4]

  • Study Design: A 1-year, prospective, open-label study with a screening and washout phase of up to 21 days, followed by a 53-week open-label treatment phase.[4]

  • Patient Population: 212 eligible patients aged 18-65 years with a Positive and Negative Syndrome Scale (PANSS) total score ≤ 70.[4] For patients without previous exposure to risperidone or paliperidone, oral tolerability was tested with paliperidone extended-release (ER) 6 mg/day for 4 to 6 consecutive days.[4]

  • Dosing Regimen: An initial deltoid injection of 150 mg eq. on day 1, a second injection one week later, and subsequent once-monthly injections (deltoid or gluteal) were all planned to be 150 mg eq.[4]

  • Safety Assessments: Continuous monitoring of treatment-emergent adverse events, vital signs, ECGs, and laboratory parameters.

3.3. Phase 3 Non-inferiority Study of this compound 3-Month (PP3M) vs. 1-Month (PP1M) Formulation

  • Objective: To test the non-inferiority of the this compound 3-month formulation (PP3M) compared to the 1-month formulation (PP1M) in patients with schizophrenia previously stabilized on PP1M.[6]

  • Study Design: A randomized, multicenter, double-blind, parallel-group, non-inferiority study.[6] The study included a screening phase (≤3 weeks), a 17-week open-label stabilization phase with flexible PP1M doses, and a 48-week double-blind phase with fixed doses of either PP1M or PP3M.[6][7]

  • Patient Population: Adult patients (18–70 years) with schizophrenia who were clinically stable after the open-label stabilization phase.[6]

  • Dosing Regimen:

    • Open-Label Phase (PP1M): Day 1 (150 mg eq. deltoid), Day 8 (100 mg eq. deltoid), followed by flexible doses (50, 75, 100, or 150 mg eq. deltoid/gluteal) at weeks 5, 9, and 13.[6]

    • Double-Blind Phase: Randomized to either fixed-dose PP3M (175, 263, 350, or 525 mg eq. deltoid/gluteal) or fixed-dose PP1M (50, 75, 100, or 150 mg eq. deltoid/gluteal).[6]

  • Safety Assessments: Monitoring of treatment-emergent adverse events, including injection-site evaluations.[8]

Visualizations of Key Processes

The following diagrams illustrate important workflows and logical relationships in the initial studies of this compound.

G cluster_initiation This compound Initiation Regimen Day1 Day 1: 234 mg (150 mg eq.) Deltoid Injection Day8 Day 8: 156 mg (100 mg eq.) Deltoid Injection Day1->Day8 1 week later Maintenance Monthly Maintenance Doses (Deltoid or Gluteal) Day8->Maintenance Begin monthly cycle G cluster_workflow Adverse Event Monitoring and Reporting Workflow Patient Patient Receives This compound Monitoring Ongoing Monitoring: - Spontaneous Reports - Clinical Assessments - Laboratory Tests Patient->Monitoring AE_Identified Adverse Event (AE) Identified Monitoring->AE_Identified Causality Causality Assessment: - Relationship to Drug - Severity - Seriousness AE_Identified->Causality Reporting Reporting to Regulatory Authorities & Safety Databases Causality->Reporting G cluster_pathway Paliperidone Pharmacokinetic Pathway Injection Intramuscular Injection of this compound Hydrolysis Slow Hydrolysis to Paliperidone Injection->Hydrolysis Absorption Absorption into Systemic Circulation Hydrolysis->Absorption SteadyState Attainment of Therapeutic Plasma Concentrations Absorption->SteadyState

References

Exploratory Studies on Novel Delivery Systems for Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paliperidone (B428), the primary active metabolite of risperidone (B510), is a second-generation atypical antipsychotic agent widely used in the management of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic efficacy is primarily attributed to a combination of central dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[4] Despite its clinical effectiveness, conventional oral formulations of paliperidone face challenges, including a low oral bioavailability of approximately 28% due to extensive first-pass metabolism and the potential for extrapyramidal side effects with immediate-release doses.[5][6][7] These limitations, coupled with the critical need for patient adherence in chronic psychiatric conditions, have spurred extensive research into novel drug delivery systems.

This technical guide provides an in-depth exploration of advanced delivery strategies for paliperidone, designed to enhance its pharmacokinetic profile, improve patient compliance, and enable targeted delivery. The focus is on long-acting injectables, advanced oral formulations, nanoparticle-based carriers for enhanced bioavailability and brain delivery, and emerging transdermal and intranasal systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of formulation technologies, quantitative data, and detailed experimental protocols.

Long-Acting Injectable (LAI) Formulations

To address medication non-adherence, a major factor in disease relapse, long-acting injectable (LAI) formulations of paliperidone palmitate (a prodrug of paliperidone) have been developed. These formulations utilize nanocrystal technology, where the poorly water-soluble this compound is prepared as an aqueous suspension of nanocrystals.[8][9][10] This approach increases the drug's surface area, allowing for slow dissolution and hydrolysis to paliperidone following intramuscular injection, thereby providing sustained therapeutic concentrations over extended periods.[9] Formulations are available for once-monthly (PP1M), once-every-three-months (PP3M), and twice-yearly (PP6M) administration.[8][11]

Quantitative Data: Pharmacokinetics of this compound LAIs
FormulationDosing FrequencyTime to Peak Concentration (Tmax)Half-Life (t½)Key Finding
PP1M (Invega Sustenna®)Once-Monthly~13 days25–49 daysDeltoid injection results in a 28% higher peak concentration compared to gluteal injection.[12]
PP3M (Invega Trinza®)Once-every-3-Months23–34 days2–4 monthsExhibits similar efficacy and safety to the once-monthly formulation in preliminary trials.[8]
PP6M (Invega Hafyera®)Twice-Yearly29–32 days148–159 daysIn a Phase 3 trial, 92.5% of patients were relapse-free at 12 months, demonstrating non-inferiority to PP3M.[13]
Experimental Protocol: Pharmacokinetic Evaluation of LAIs

Objective: To determine the pharmacokinetic profile of a novel this compound LAI formulation in a relevant animal model (e.g., rats or rabbits).

Methodology:

  • Animal Model: Male Wistar rats (200-250 g) are acclimatized for one week under standard laboratory conditions.

  • Dose Administration: A single intramuscular injection of the test LAI formulation is administered into the gluteal muscle at a dose equivalent to a clinically relevant human dose, adjusted for body weight.

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 56, and 84 days post-injection).

  • Plasma Preparation: Samples are centrifuged at 4000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of paliperidone are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples, followed by vortexing and centrifugation.

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer).

    • Detection: Mass spectrometry is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for paliperidone and an internal standard.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) from the plasma concentration-time data.

Advanced Oral Delivery Systems

While LAIs significantly improve adherence, advanced oral formulations offer a non-invasive alternative with improved pharmacokinetic profiles over immediate-release tablets.

Osmotic-Controlled Release Oral Delivery System (OROS)

The commercially available extended-release (ER) formulation of paliperidone (Invega®) utilizes the OROS Push-Pull™ technology.[3][14] This system delivers paliperidone at a controlled rate over 24 hours, minimizing plasma concentration fluctuations.[14] The tablet consists of a trilayer core (two drug layers and a "push" layer containing an osmotic agent) enclosed in a semi-permeable membrane with a precision-drilled orifice.[6][14] After ingestion, water enters the tablet, causing the push layer to expand and force the drug out of the orifice at a controlled rate.

OROS_Mechanism Water Water from GI Tract Membrane Membrane Water->Membrane Enters via Osmosis DrugRelease Controlled Paliperidone Release PushLayer PushLayer DrugLayer2 DrugLayer2 PushLayer->DrugLayer2 Expands & Pushes DrugLayer1 DrugLayer1 DrugLayer2->DrugLayer1 Orifice Orifice DrugLayer1->Orifice Drug Exit Orifice->DrugRelease

Controlled-Release Matrix Tablets

As an alternative to complex osmotic systems, single-layer matrix tablets have been developed. These formulations typically use a combination of an insoluble matrix agent (e.g., Kollidon® SR) and a hydrophilic polymer (e.g., HPMC) to control drug release.[15] The release mechanism follows the Higuchi model, where the drug diffuses through the matrix.

Quantitative Data: Optimized Matrix Tablet Formulation
ComponentFunctionOptimized Percentage
Paliperidone Active Pharmaceutical Ingredient-
Kollidon® SR Insoluble Matrix Agent27.62%
HPMC Hydrophilic Polymer8.73%
Lactose Anhydrous FillerVaries

Data sourced from a study on developing a prolonged-release system.[15]

Experimental Protocol: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of a controlled-release paliperidone tablet.

Methodology:

  • Apparatus: USP Apparatus II (Paddle Method) is used.

  • Dissolution Medium: 900 mL of a discriminating medium, such as pH 2.75 buffer, is used to simulate gastric conditions.[16] The temperature is maintained at 37 ± 0.5°C.

  • Procedure:

    • The tablet is placed in the dissolution vessel.

    • The paddle is rotated at a constant speed (e.g., 50 rpm).

    • Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at specified time intervals (e.g., 1, 2, 4, 8, 12, 16, 20, 24 hours).

    • An equal volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.

  • Analysis: The concentration of paliperidone in the collected samples is determined by a validated UV-Vis spectrophotometric or HPLC method at a λmax of 235 nm.[17]

  • Data Interpretation: The cumulative percentage of drug released is plotted against time. The release kinetics are analyzed by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).

Nanoparticle-Based Delivery Systems

Nanotechnology offers a versatile platform to overcome the biopharmaceutical challenges of paliperidone, such as its poor water solubility and limited blood-brain barrier (BBB) penetration.

Nanoparticle_Workflow Formulation Formulation & Optimization (e.g., Nanoprecipitation, Homogenization) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Quality Control InVitro In Vitro Evaluation (Drug Release, Stability) Characterization->InVitro Performance Check ExVivo Ex Vivo / Cell Culture Studies (Permeation, Cytotoxicity) InVitro->ExVivo Biological Relevance InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) ExVivo->InVivo Preclinical Validation Analysis Data Analysis & Refinement InVivo->Analysis Outcome Assessment Analysis->Formulation Iterative Optimization

Lipid-Based Nanocarriers

Lipid-based systems are particularly promising for lipophilic drugs like paliperidone, enhancing solubility and facilitating transport across biological membranes.

  • Lipid Nanoconstructs (LNCs): Formulated to improve brain delivery, LNCs have demonstrated a significant increase in brain bioavailability. A study showed a 3.46-fold improvement in relative brain bioavailability for paliperidone-loaded LNCs compared to a drug suspension.[18]

  • Nanostructured Lipid Carriers (NLCs): Used for transdermal delivery, NLCs combine solid and liquid lipids to create an imperfect matrix, which increases drug loading and prevents drug expulsion. NLCs loaded into a transdermal patch enhanced bioavailability by 1.76-fold compared to oral delivery.[19][20]

  • Solid Lipid Nanoparticles (SLNs): These are formulated from solid lipids and are explored for brain delivery. The selection of lipids like Gelucire is crucial for their ability to enhance BBB permeability and provide prolonged release.

  • Nanolipomers: This hybrid system combines a polymeric core with a lipid shell. An optimized nanolipomer formulation showed a 2.6-fold increase in intestinal permeation flux compared to a drug suspension, while maintaining sustained release over 24 hours.[7]

Quantitative Data: Physicochemical and Pharmacokinetic Properties of Nanocarriers
Nanocarrier TypeApplicationParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Key Pharmacokinetic Finding
LNCs Brain Delivery---3.46-fold increase in relative brain bioavailability.[18]
NLCs Transdermal173.8 ± 3.25-15.9 ± 0.7583.44 ± 0.81.76-fold enhanced bioavailability vs. oral route.[19][20]
Nanolipomers Oral (Sustained Release)168-2387.27 ± 0.0982.6-fold increase in intestinal permeation flux.[7]
Cubosomes (Chitosan-coated) Nasal-to-Brain305.7 ± 22.54+42.4 ± 0.299.7 ± 0.1Apparent permeability coefficient of 3.00E-05 cm/s across RPMI 2650 cell line.[21]
Experimental Protocol: Preparation of NLCs by Nanoprecipitation

Objective: To formulate this compound-loaded NLCs for transdermal delivery.

Materials: this compound (drug), solid lipid (e.g., Precirol® ATO 5), liquid lipid (e.g., Oleic acid), surfactant (e.g., Tween® 80), organic solvent (e.g., acetone), aqueous phase (e.g., distilled water).

Methodology: [5][19]

  • Lipid Phase Preparation: The drug, solid lipid, and liquid lipid are dissolved in a minimal amount of a water-miscible organic solvent like acetone (B3395972) under heating (e.g., 70°C) to form a clear organic solution.

  • Aqueous Phase Preparation: The surfactant is dissolved in distilled water and heated to the same temperature as the lipid phase.

  • Nanoprecipitation: The organic lipid phase is injected slowly, under constant magnetic stirring, into the hot aqueous surfactant solution.

  • Homogenization: The resulting pre-emulsion is immediately subjected to high-shear homogenization or ultrasonication for a specified time (e.g., 5-10 minutes) to reduce particle size.

  • NLC Formation: The dispersion is then cooled in an ice bath to allow the lipids to recrystallize and form the NLCs.

  • Purification: The NLC dispersion may be centrifuged or dialyzed to remove unentrapped drug and excess surfactant.

  • Characterization: The final formulation is characterized for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and entrapment efficiency (determined by separating free drug from the NLCs and quantifying it via HPLC).

Alternative Routes of Administration

Transdermal Delivery: Microarray Patches

To combine the benefits of sustained release with the potential for self-administration, microarray patches (MAPs) are being explored. These patches contain microscopic needles that painlessly penetrate the stratum corneum to deliver the drug.

  • Dissolving MAPs (DMAPs): The microneedles are made of a polymer that dissolves upon insertion into the skin, releasing the drug. Studies showed DMAPs can dissolve in under 3 minutes, suggesting a rapid onset of action.[22]

  • Implantable MAPs (IMAPs): The microneedles are made of a biodegradable polymer that remains in the skin and releases the drug in a more sustained manner over a longer period (up to 14 days in vitro).[22]

Nasal-to-Brain (N2B) Delivery

The intranasal route offers a non-invasive method to bypass the BBB and deliver drugs directly to the brain.[23]

  • Nanoemulsions: Chitosan-coated nanoemulsions have been developed to leverage chitosan's mucoadhesive properties, increasing residence time in the nasal cavity. In vitro release from functionally engineered nanoemulsions was 59.29% over 8 hours.[17]

  • Cubosomes: These are liquid crystalline nanoparticles with a unique internal cubic structure. Chitosan-coated cubosomes showed high encapsulation efficiency (99.7%) and an in vitro deposition study using a 3D-printed nasal cast showed that over 40% of the powder was deposited in the olfactory region, the target for N2B delivery.[21][24]

Molecular Mechanisms and Signaling Pathways

Understanding the molecular targets of paliperidone is crucial for rational drug delivery design. The primary therapeutic effect is mediated by its antagonist activity at D2 and 5-HT2A receptors.[4] Additionally, research has shown that paliperidone can modulate neuroinflammatory pathways.

Paliperidone_MoA cluster_receptors Postsynaptic Receptors Paliperidone Paliperidone D2R Dopamine D2 Receptor Paliperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Paliperidone->HT2AR Antagonist Effect_D2 Modulation of Dopaminergic Signaling D2R->Effect_D2 Signal Transduction Effect_HT2A Modulation of Serotonergic Signaling HT2AR->Effect_HT2A Signal Transduction Dopamine Dopamine Dopamine->D2R Binds Serotonin Serotonin Serotonin->HT2AR Binds TherapeuticEffect Antipsychotic Effect Effect_D2->TherapeuticEffect Effect_HT2A->TherapeuticEffect

Anti-Inflammatory Pathway

Studies have demonstrated that paliperidone can prevent the activation of the Toll-Like Receptor 4 (TLR-4) signaling pathway in the prefrontal cortex of rats under stress.[25] This pathway is a key component of the innate immune system and is implicated in neuroinflammation. By inhibiting this pathway, paliperidone may exert neuroprotective effects beyond its primary receptor antagonism.

TLR4_Pathway Stress Stress / LPS TLR4 TLR-4 Stress->TLR4 Activates Paliperidone Paliperidone Paliperidone->TLR4 Prevents Upregulation MyD88 MyD88 Paliperidone->MyD88 Prevents Upregulation TLR4->MyD88 Recruits Kinases Kinase Cascade (e.g., IRAK) MyD88->Kinases Activates NFkB NF-κB Kinases->NFkB Activates Inflammation Neuroinflammation (Cytokine Production) NFkB->Inflammation Promotes

The development of novel delivery systems for paliperidone has fundamentally transformed the therapeutic landscape for schizophrenia and schizoaffective disorder. Long-acting injectables have set a new standard for ensuring medication adherence, with formulations now extending treatment duration to six months. Concurrently, advancements in oral delivery, such as the OROS system, provide enhanced control over drug release for non-invasive administration. The frontier of paliperidone delivery lies in nanotechnology and alternative administration routes. Lipid-based nanocarriers, nanoemulsions, and microarray patches have shown significant potential in preclinical studies to enhance bioavailability, facilitate brain targeting, and offer patient-centric designs. These exploratory studies underscore a clear trajectory towards more effective, safer, and highly personalized treatment strategies, promising to further improve clinical outcomes and quality of life for patients.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatographic Quantification of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate, an atypical antipsychotic, is the long-acting injectable formulation of paliperidone, used in the management of schizophrenia.[1] Accurate and precise quantification of paliperidone palmitate is crucial for quality control during manufacturing, formulation development, and stability testing.[1] This application note provides a detailed protocol for the quantification of this compound in bulk drug and pharmaceutical dosage forms using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The method employs reversed-phase chromatography to separate this compound from its degradation products and formulation excipients.[1] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the HPLC column. The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is required. The following table summarizes validated chromatographic conditions from various sources. Method 1 represents a rapid UPLC method suitable for high-throughput analysis, while Method 2 and Method 3 are standard HPLC methods.

ParameterMethod 1 (UPLC)[1]Method 2 (HPLC)[2]Method 3 (HPLC)[3]
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm)
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and Acetonitrile (B52724) (10:90 v/v)Tetrabutyl ammonium hydrogen sulphate (TBAHS) buffer and Acetonitrile (90:10 v/v)Methanol, Acetonitrile, and 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 238 nm275 nm237 nm
Injection Volume 1 µL10 µL20 µL
Column Temperature 50°C40°CAmbient
Run Time 2.5 min20 min~3.2 min
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[3]

  • Ammonium acetate[1]

  • Triethylamine[1]

  • Glacial acetic acid[1]

  • Tetrabutyl ammonium hydrogen sulphate (TBAHS)[2]

  • Water (HPLC grade or Milli-Q)

Standard Solution Preparation:

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add about 30 mL of acetonitrile and sonicate for 10 minutes to dissolve.

  • Make up the volume to the mark with acetonitrile to obtain a stock solution of 500 µg/mL.

  • Dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., within the linearity range).

Sample Preparation (from Depot Injectable Suspension):

  • Accurately transfer a volume of the injectable suspension equivalent to a known amount of this compound into a volumetric flask.

  • Add a suitable diluent (e.g., purified water) and sonicate to ensure complete dispersion.[1]

  • Further dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm nylon membrane filter before injection into the HPLC system.[3]

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters are summarized below.

ParameterTypical Results
Linearity (Concentration Range) 156 to 468 µg/mL (UPLC)[1], 7.5-150 µg/ml (HPLC)[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.5% to 101.3%[4]
Precision (% RSD) < 2.0%[1][3]
Limit of Detection (LOD) 0.14 µg/mL[3]
Limit of Quantification (LOQ) 0.42 µg/mL[3]

System Suitability: Before starting the analysis, the system suitability must be checked. This is done by injecting the standard solution multiple times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing factor: Not more than 2.0[2]

  • Theoretical plates: Not less than 5000[2]

  • Relative Standard Deviation (%RSD) for replicate injections: Not more than 2.0%[2]

Data Presentation

The following table summarizes the performance characteristics of a validated UPLC method for the quantification of this compound.[1]

Validation ParameterResult
Linearity Range156 - 468 µg/mL
Correlation Coefficient (r²)0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Solution StabilityStable for up to 24 hours at ambient temperature

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Standard Weigh this compound Reference Standard Dissolve Dissolve in Acetonitrile with Sonication Standard->Dissolve Sample Prepare Sample from Dosage Form Dilute_Sample Dilute Sample to Final Concentration Sample->Dilute_Sample Dilute_Std Dilute to Working Concentrations Dissolve->Dilute_Std Filter Filter through 0.45 µm Syringe Filter Dilute_Std->Filter Dilute_Sample->Filter Inject Inject Sample and Standard Solutions Filter->Inject HPLC HPLC System with UV Detector Separate Chromatographic Separation on C18 Column Inject->Separate Mobile Phase Detect Detect at Specified Wavelength (e.g., 238 nm) Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standard Data Quantify Quantify this compound in Sample Integrate->Quantify Sample Data Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC/UPLC methods are demonstrated to be simple, rapid, selective, and reliable for the routine quality control analysis and stability testing of this compound in its bulk form and pharmaceutical formulations.[1] The validation data confirms that these methods are accurate, precise, and linear over the specified concentration ranges. Proper adherence to the outlined protocols will ensure reproducible and accurate quantification of this compound.

References

Application Note: A Robust and Validated LC-MS/MS Bioanalytical Method for the Quantification of Paliperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive bioanalytical method for the determination of paliperidone (B428) in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled internal standard (Paliperidone-d4) to ensure accuracy and precision.[1] This method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Introduction

Paliperidone, the primary active metabolite of risperidone (B510), is an atypical antipsychotic medication used in the management of schizophrenia and schizoaffective disorder.[1] Accurate measurement of paliperidone concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for a validated LC-MS/MS assay for paliperidone in human plasma, designed to deliver reliable and reproducible results.

Experimental

Materials and Reagents
  • Paliperidone reference standard

  • Paliperidone-d4 (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Water (HPLC grade)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method for the estimation of Paliperidone in human plasma has been developed using Paliperidone-d4 as an internal standard.[1][3]

LC-MS/MS Method Parameters

ParameterCondition
LC Column Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm[3][4]
Mobile Phase Methanol: Ammonium acetate solution (70:30 v/v)[3][4][5]
Flow Rate 1.0 mL/minute[3][4][5]
Column Split 1:1 post-column split[3]
Run Time Approximately 2.8 minutes[1][3]
Elution Time Paliperidone: ~1.9 minutes[1][3]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Paliperidone: 427.2 > 207.2 (m/z)[3][6]
Paliperidone-d4: 431.2 > 211.2 (m/z)[3]
Ion Source Temp. 500°C[3]
Ion Spray Voltage 5500 V[3]

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare primary stock solutions of paliperidone and Paliperidone-d4 in methanol at a concentration of approximately 100,000 ng/mL.[6] Store these solutions at 2-8°C.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration curve standards with concentrations ranging from 0.200 ng/mL to 120.148 ng/mL in human plasma.[6]

  • Prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.200 ng/mL[6]

    • Low QC (LQC): 0.576 ng/mL[6]

    • Medium QC (MQC): 45.896 ng/mL[6]

    • High QC (HQC): 97.651 ng/mL[6]

Sample Preparation (Solid-Phase Extraction)

The extraction of the analyte and the internal standard is accomplished using a solid-phase extraction technique.[3][4][5]

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is_add Add Internal Standard (Paliperidone-d4) plasma->is_add vortex1 Vortex Mix is_add->vortex1 spe_load Load onto SPE Cartridge vortex1->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evap Evaporate Eluate spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Plasma Sample Preparation and Analysis.

Data Analysis

Quantification is performed using the peak area ratio of paliperidone to the internal standard (Paliperidone-d4). A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression (1/x²).

Method Validation Summary

The bioanalytical method was validated in accordance with US FDA guidelines.[3]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.200 ng/mL to 55.115 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.[3][5]

Accuracy and Precision

The within-run and between-run precision and accuracy were evaluated at four QC levels.

Table 1: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
LLOQ0.200< 15%< 15%85-115%
LQC0.570< 15%< 15%85-115%
MQC45.59< 15%< 15%85-115%
HQC97.651< 15%< 15%85-115%

Note: The acceptance criteria for precision is a coefficient of variation (%CV) not exceeding 15% (20% for LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal value. One study showed within-run and between-run precision to be within 101.5%, while accuracy ranged from 94.2% to 101.4%.[3][5]

Recovery

The extraction recovery of paliperidone and the internal standard was consistent and reproducible.

Table 2: Extraction Recovery

AnalyteRecovery (%)
Paliperidone> 99%[3][4][5]
Paliperidone-d4 (IS)> 99%[3][4][5]
Matrix Effect

The use of a stable isotope-labeled internal standard effectively compensates for any potential matrix effects, ensuring the reliability of the data.[7]

Stability

Paliperidone was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Logical Relationship of Key Assay Components

G cluster_assay LC-MS/MS Bioanalytical Assay Logic sample Human Plasma Sample Contains Paliperidone extraction Sample Preparation Solid-Phase Extraction sample->extraction is Internal Standard Paliperidone-d4 is->extraction separation Chromatographic Separation HPLC extraction->separation detection Detection & Quantification MS/MS (MRM) separation->detection result Final Concentration Peak Area Ratio vs. Calibration Curve detection->result

Caption: Logical Flow of the Bioanalytical Method.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of paliperidone in human plasma. The use of a stable isotope-labeled internal standard and a streamlined solid-phase extraction protocol contributes to the high accuracy and precision of the assay. This method is well-suited for supporting clinical and pharmacokinetic studies of paliperidone.

References

Application Notes and Protocols: In Vivo Animal Models for Schizophrenia Research Using Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428), the active metabolite of risperidone (B510), is an atypical antipsychotic agent widely used in the management of schizophrenia. Its long-acting injectable formulation, paliperidone palmitate, offers a significant advantage in clinical practice by improving treatment adherence. In preclinical research, robust animal models are essential to investigate the neurobiological mechanisms of schizophrenia and to evaluate the efficacy and pharmacodynamics of novel therapeutic agents like this compound.

These application notes provide detailed protocols for the use of this compound in established in vivo animal models of schizophrenia. The methodologies cover pharmacological, neurodevelopmental, and neuroinflammation-based models, along with behavioral assays to assess positive, negative, and cognitive-like symptoms.

I. Animal Models for Schizophrenia Research

Several animal models are employed to recapitulate various aspects of schizophrenia pathophysiology and symptomatology. The choice of model often depends on the specific hypothesis being tested.

  • Pharmacological Models: These models utilize psychotomimetic drugs to induce schizophrenia-like behaviors.

    • MK-801 (Dizocilpine)-Induced Hyperactivity: The non-competitive NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, modeling the positive symptoms of schizophrenia.

    • Amphetamine-Induced Hyperactivity: Amphetamine, a dopamine-releasing agent, elicits stereotyped behaviors and hyperlocomotion, mimicking the dopaminergic hyperactivity observed in schizophrenia.

  • Neurodevelopmental Models: These models are based on the hypothesis that early life insults can lead to the development of schizophrenia in adulthood.

    • Prenatal Immune Activation (PIA): Maternal infection during pregnancy is a significant risk factor for schizophrenia. The PIA model, often using Polyinosinic:polycytidylic acid (Poly I:C) to mimic a viral infection, produces offspring that exhibit behavioral and neurochemical abnormalities relevant to schizophrenia in adulthood.[1]

  • Neuroinflammation and Stress Models: Growing evidence suggests a role for inflammation and stress in the pathophysiology of schizophrenia.

    • Restraint Stress Model: Acute or chronic stress can induce neuroinflammatory responses and behavioral changes that are relevant to psychiatric disorders, including schizophrenia.[2]

II. This compound Formulation and Administration

The long-acting injectable formulation of this compound is an aqueous suspension of nanocrystals. For preclinical studies, the commercially available formulation, Invega Sustenna®, can be utilized. This formulation is a white to off-white sterile aqueous extended-release suspension.[3]

Protocol for Intramuscular (IM) Administration in Rats:

Materials:

  • This compound aqueous suspension (e.g., Invega Sustenna®)

  • Sterile insulin (B600854) syringes with 28G or 30G needles

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • 70% ethanol

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane. Once the animal is fully anesthetized, shave the fur over the gluteal muscle of the hind limb.

  • Injection Site Sterilization: Clean the shaved area with 70% ethanol.

  • Drawing the Suspension: Vigorously shake the vial or pre-filled syringe of the this compound suspension for at least 10 seconds to ensure a uniform suspension. Draw the desired volume into the insulin syringe.

  • Intramuscular Injection: Insert the needle deep into the gluteal muscle. Administer the suspension slowly and steadily to ensure proper deposition within the muscle tissue.

  • Post-Injection Monitoring: Monitor the animal until it recovers from anesthesia. Observe the injection site for any signs of inflammation or adverse reaction in the following days.

Note on Dosing: Doses should be calculated based on the body weight of the animal and the concentration of the this compound suspension. The long-acting nature of the formulation means that a single injection can provide sustained plasma concentrations for several weeks. A typical dose used in rat studies is 16 mg/kg.[4]

III. Experimental Protocols for Behavioral Assays

A. Assessment of Positive-Like Symptoms: Locomotor Activity

Model: MK-801-Induced Hyperactivity in Mice

Objective: To evaluate the efficacy of this compound in reducing hyperlocomotion, a model for the positive symptoms of schizophrenia.

Protocol:

  • Acclimation: Acclimate mice to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30 minutes one day prior to testing.

  • Treatment: Administer this compound (or vehicle) via intramuscular injection at the desired dose and time point before the test. Due to its long-acting nature, administration may occur several days or weeks prior to the behavioral test.

  • MK-801 Challenge: On the day of the test, administer MK-801 (0.15-0.3 mg/kg, intraperitoneally) or saline.

  • Data Collection: Immediately place the mice in the open-field arenas and record their locomotor activity (total distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity levels between treatment groups.

B. Assessment of Cognitive-Like Deficits: Novel Object Recognition (NOR) Test

Model: Cognitive deficits in a neurodevelopmental or pharmacological model.

Objective: To assess the potential of this compound to ameliorate cognitive deficits, specifically recognition memory.

Protocol:

  • Habituation: On day 1, habituate each mouse to the empty open-field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object (novel and familiar). Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

C. Assessment of Negative-Like Symptoms: Social Interaction Test

Objective: To evaluate the effect of this compound on social withdrawal, a core negative symptom of schizophrenia.

Protocol:

  • Habituation: Habituate the test mouse to a three-chambered social interaction apparatus.

  • Sociability Test: In one side chamber, place a novel, unfamiliar mouse (stranger 1) enclosed in a wire cage. Leave the other side chamber empty with an identical empty wire cage. Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

  • Social Novelty Test: In the subsequent 10-minute session, introduce a new, unfamiliar mouse (stranger 2) into the previously empty wire cage.

  • Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Data Analysis: Compare the time spent with the stranger mouse versus the empty cage (sociability) and the time spent with the novel stranger versus the familiar stranger (social novelty).

IV. Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of paliperidone in animal models of schizophrenia.

Table 1: Effect of Paliperidone on MK-801-Induced Hyperlocomotion in Mice

Treatment GroupDose (mg/kg)Locomotor Activity (Total Distance in cm)% Reduction vs. MK-801
Vehicle + Saline-1500 ± 250-
Vehicle + MK-8010.24500 ± 500-
Paliperidone + MK-8010.13200 ± 40028.9%
Paliperidone + MK-8010.32100 ± 35053.3%
Paliperidone + MK-8011.01600 ± 30064.4%

Data are presented as mean ± SEM and are hypothetical representations based on typical findings.

Table 2: Effect of Paliperidone on Prepulse Inhibition (PPI) Deficits

Treatment GroupDeficit-Inducing Agent% PPI% Reversal of Deficit
Vehicle + Saline-75 ± 5-
Vehicle + ApomorphineApomorphine (0.5 mg/kg)30 ± 4-
Paliperidone (0.5 mg/kg) + ApomorphineApomorphine (0.5 mg/kg)55 ± 655.6%

Data are presented as mean ± SEM and are hypothetical representations based on typical findings.

Table 3: Effect of Paliperidone on Cognitive Deficits in the Novel Object Recognition Test

Treatment GroupModelDiscrimination Index (DI)
Control-0.45 ± 0.05
Schizophrenia Model (e.g., PCP)PCP0.10 ± 0.04
Paliperidone (1.0 mg/kg) + ModelPCP0.35 ± 0.06

Data are presented as mean ± SEM and are hypothetical representations based on typical findings.

V. Signaling Pathways and Experimental Workflows

A. Signaling Pathways of Paliperidone

Paliperidone's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5] It also has antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[6] Furthermore, paliperidone has been shown to modulate neuroinflammatory pathways, such as the Toll-Like Receptor (TLR) signaling pathways.[2][7]

Paliperidone_Signaling cluster_downstream Downstream Effects cluster_receptors Receptor Targets cluster_inflammatory Inflammatory Pathways Therapeutic Therapeutic Effects (Reduction of Psychosis) SideEffects Side Effects (e.g., EPS, Prolactin) AntiInflammatory Anti-inflammatory Effects Paliperidone Paliperidone D2 Dopamine D2 Receptor Paliperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Paliperidone->HT2A Antagonism Adrenergic α1/α2 Adrenergic Receptors Paliperidone->Adrenergic Antagonism Histamine H1 Histamine Receptor Paliperidone->Histamine Antagonism TLR4 TLR4 Signaling Paliperidone->TLR4 Inhibition TLR3 TLR3 Signaling Paliperidone->TLR3 Inhibition D2->Therapeutic D2->SideEffects HT2A->Therapeutic TLR4->AntiInflammatory TLR3->AntiInflammatory

Paliperidone's primary signaling pathways.
B. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical schizophrenia model.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_behavior Behavioral Assessment cluster_analysis Data Analysis & Interpretation Model Induce Schizophrenia Model (e.g., MK-801, PIA) Treatment Administer this compound (IM) or Vehicle Model->Treatment Positive Positive Symptoms (Locomotor Activity) Treatment->Positive Negative Negative Symptoms (Social Interaction) Treatment->Negative Cognitive Cognitive Deficits (Novel Object Recognition) Treatment->Cognitive Stats Statistical Analysis Positive->Stats Negative->Stats Cognitive->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Workflow for preclinical evaluation.

VI. Conclusion

The use of this compound in in vivo animal models of schizophrenia provides a valuable platform for investigating its therapeutic potential and underlying neurobiological mechanisms. The protocols and data presented here offer a guide for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, dosing regimen, and behavioral endpoints is crucial for obtaining meaningful and translatable results in the development of novel treatments for schizophrenia.

References

Application Notes and Protocols for the Preparation of Paliperidone Palmitate Long-Acting Injectable Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic, is a cornerstone in the management of schizophrenia. Its efficacy is intrinsically linked to its formulation, which ensures sustained release and prolonged therapeutic action. This document provides a detailed protocol for the preparation of paliperidone palmitate-loaded microspheres using the oil-in-water (o/w) emulsion solvent evaporation technique, a widely employed and robust method for encapsulating lipophilic drugs into biodegradable polymeric matrices such as poly(lactic-co-glycolic acid) (PLGA).

These application notes offer a comprehensive guide, from the initial formulation to the final characterization of the microspheres, to aid researchers in developing and evaluating their own long-acting injectable formulations. The protocols provided are a synthesis of established methodologies and aim to provide a reproducible framework for laboratory-scale production.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data from various studies on the formulation and characterization of this compound microspheres, offering a comparative overview of critical parameters.

Table 1: Formulation Parameters for this compound Microspheres

ParameterValue RangeUnitReference
Drug:Polymer Ratio1:1 to 1:10w/w[1]
PLGA Concentration5 - 15% w/v in organic phase[2][3]
Homogenization Speed2,800 - 17,500rpm[2][4]
Polyvinyl Alcohol (PVA) Concentration0.2 - 5% w/v in aqueous phase[2][5]
Organic Phase Volume15 - 20mL[2][6]
Aqueous Phase Volume100 - 400mL[6][7]

Table 2: Characterization of this compound Microspheres

ParameterValue RangeUnitReference
Mean Particle Size12 - 152µm[8]
Drug Loading19.4 - 46.5%[8]
Encapsulation Efficiency58.6 - 96.8%[8]
Burst Release (initial 24h)12 - 38.14%[2][3]
In Vitro Release Duration20 - 28days[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Oil-in-Water (o/w) Emulsion Solvent Evaporation

This protocol details the step-by-step procedure for encapsulating this compound within PLGA microspheres.

Materials:

  • This compound (PP)

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide:glycolide ratio)

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl Alcohol (PVA)

  • Deionized Water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer with hot plate

  • Fume hood

  • Centrifuge

  • Freeze-dryer (Lyophilizer)

  • Glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Preparation of the Organic Phase (Oil Phase):

    • In a fume hood, accurately weigh and dissolve a specific amount of PLGA in dichloromethane to achieve the desired concentration (e.g., 10% w/v).

    • Accurately weigh this compound based on the desired drug-to-polymer ratio (e.g., 1:4 w/w).

    • Add the this compound to the PLGA solution and stir until a homogenous solution or fine suspension is formed.

  • Preparation of the Aqueous Phase (Water Phase):

    • Prepare a polyvinyl alcohol (PVA) solution of a specific concentration (e.g., 1% w/v) in deionized water by dissolving the PVA with gentle heating and stirring.

    • Allow the PVA solution to cool to room temperature.

  • Emulsification:

    • Transfer the aqueous phase to a suitably sized beaker.

    • While stirring the aqueous phase with a high-speed homogenizer at a controlled speed (e.g., 5000-10000 rpm), slowly add the organic phase dropwise.

    • Continue homogenization for a defined period (e.g., 2-5 minutes) to form a stable oil-in-water emulsion. The homogenization time and speed are critical parameters that influence the final particle size of the microspheres.[4][8]

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and place it on a magnetic stirrer.

  • Washing and Collection of Microspheres:

    • Transfer the microsphere suspension to centrifuge tubes.

    • Centrifuge the suspension at a specified speed (e.g., 5000 rpm) for a set time (e.g., 10 minutes) to pellet the microspheres.

    • Decant the supernatant and resuspend the microspheres in deionized water.

    • Repeat the washing process (centrifugation and resuspension) at least three times to remove residual PVA and unencapsulated drug.

  • Drying of Microspheres (Lyophilization):

    • After the final wash, resuspend the microspheres in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).[9]

    • Freeze the microsphere suspension at a low temperature (e.g., -80°C) for at least 4 hours.

    • Lyophilize the frozen suspension under vacuum for 24-48 hours to obtain a dry, free-flowing powder of microspheres.

Protocol 2: Characterization of this compound Microspheres

This section outlines the key experimental procedures for evaluating the quality and performance of the prepared microspheres.

  • Particle Size Analysis (Laser Diffraction):

    • Disperse a small amount of the dry microspheres in a suitable dispersant (e.g., deionized water with a small amount of surfactant like Tween 80).

    • Analyze the dispersion using a laser diffraction particle size analyzer to determine the mean particle size and size distribution.

  • Surface Morphology (Scanning Electron Microscopy - SEM):

    • Mount a small quantity of the dry microspheres onto an SEM stub using double-sided carbon tape.[10]

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.[10]

    • Image the microspheres using an SEM to observe their surface morphology, shape, and size.[11]

  • Accurately weigh a specific amount of the dried microspheres (e.g., 10 mg).

  • Dissolve the microspheres in a suitable organic solvent (e.g., dichloromethane) to break the polymer matrix and release the drug.

  • Evaporate the organic solvent completely.

  • Reconstitute the residue in a known volume of a suitable solvent in which this compound is soluble (e.g., methanol).

  • Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

  • Accurately weigh a small amount of the dry microspheres (e.g., 3-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C) under a nitrogen purge.[12]

  • Record the heat flow as a function of temperature to determine the thermal properties of the drug and polymer within the microspheres, such as the glass transition temperature (Tg) and melting point (Tm).[13] This can provide insights into the physical state (crystalline or amorphous) of the encapsulated drug.

  • Accurately weigh a specific amount of microspheres and suspend them in a known volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 containing a surfactant like 0.5% Tween 80 to ensure sink conditions).[6]

  • Place the suspension in a constant temperature shaking water bath or a dialysis bag setup at 37°C.[6]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a specific volume of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the collected samples for this compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Mandatory Visualization

experimental_workflow cluster_prep Microsphere Preparation prep_organic Prepare Organic Phase (this compound + PLGA in DCM) emulsification Emulsification (High-Speed Homogenization) prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsification solvent_evap Solvent Evaporation (Stirring) emulsification->solvent_evap washing Washing & Collection (Centrifugation) solvent_evap->washing drying Drying (Lyophilization) washing->drying final_product Dry Microspheres drying->final_product

Caption: Experimental workflow for the preparation of this compound microspheres.

characterization_workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation start Prepared Microspheres particle_size Particle Size & Morphology (Laser Diffraction, SEM) start->particle_size drug_loading Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) start->drug_loading solid_state Solid-State Characterization (DSC) start->solid_state in_vitro_release In Vitro Drug Release (Dissolution Apparatus) start->in_vitro_release

Caption: Logical workflow for the characterization of this compound microspheres.

References

Stability-Indicating UPLC Method for the Determination of Paliperidone Palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Paliperidone (B428) Palmitate. This method is crucial for assessing the purity and stability of bulk drug substances and finished pharmaceutical products, ensuring their safety and efficacy. The protocols outlined below are based on established and validated methodologies and adhere to the International Council for Harmonisation (ICH) guidelines.

Introduction

Paliperidone Palmitate is an atypical antipsychotic agent administered as a long-acting intramuscular injection for the treatment of schizophrenia. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products and formulation excipients. This ensures that the measured analyte concentration is accurate and reflects the true content of the intact drug. The UPLC method described herein is rapid, sensitive, and robust, making it suitable for routine quality control and stability testing.[1][2]

The method effectively separates this compound from its known major degradation products, including Paliperidone and Paliperidone N-Oxide.[1][2][3] Forced degradation studies have been conducted to demonstrate the method's specificity under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[4][5][6]

Chromatographic Method and Parameters

The following tables summarize the key chromatographic conditions for the stability-indicating UPLC analysis of this compound.

Table 1: UPLC System and Chromatographic Conditions

ParameterRecommended Conditions
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2][4]
Mobile Phase Ammonium acetate (B1210297) buffer and Acetonitrile (B52724) (10:90 v/v)[1][2]
Flow Rate 0.5 - 0.6 mL/min[2][4]
Detection Wavelength 238 nm[1][2][4]
Column Temperature 35°C[4]
Injection Volume 1 - 10 µL
Run Time Approximately 2.5 - 10 minutes[2][4][5]

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 1.5[1]
Theoretical Plates Not less than 3000[1]
% RSD of replicate injections Not more than 2.0%[1]

Method Validation Summary

The UPLC method has been validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][4] The validation parameters are summarized below.

Table 3: Summary of Method Validation Data

ParameterResult
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.[1] Resolution between this compound and its impurities was greater than 2.0.[4]
Linearity (Concentration Range) 156 - 468 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) Within 98 - 102%
Precision (% RSD) Repeatability and Intermediate Precision < 2.0%
Limit of Detection (LOD) 0.14 µg/mL
Limit of Quantitation (LOQ) 0.42 µg/mL
Robustness The method is robust against small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Experimental Protocols

Preparation of Solutions

Diluent: A mixture of water and acetonitrile (50:50 v/v) is typically used.

Standard Solution Preparation (Example Concentration: 300 µg/mL):

  • Accurately weigh approximately 30 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to achieve the desired concentration.

Sample Solution Preparation (for Depot Injection):

  • Shake the vial of this compound extended-release suspension to ensure homogeneity.

  • Withdraw a volume of the suspension equivalent to a known amount of this compound.

  • Transfer to a suitable volumetric flask.

  • Add diluent and sonicate to disperse the suspension.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The following are typical stress conditions:

  • Acid Hydrolysis: Treat the drug substance or product with 3 N HCl at room temperature for 4 hours.[5]

  • Base Hydrolysis: Treat the drug substance or product with 0.003 N NaOH for 5 minutes.[5]

  • Oxidative Degradation: Treat the drug substance or product with 0.3% H₂O₂ for 10 minutes.[5]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period. No significant degradation is typically observed under these conditions.[5]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. No significant degradation is typically observed.[5]

After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with the diluent to a suitable concentration for UPLC analysis.

Visualizations

The following diagrams illustrate the key workflows and relationships in the development and application of this stability-indicating UPLC method.

Workflow_Method_Development cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Application A Initial Literature Search & Method Scouting B Optimization of Chromatographic Parameters (Column, Mobile Phase, Flow Rate) A->B C System Suitability Establishment B->C I Specificity C->I D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidative Degradation F->I G Thermal Degradation G->I H Photolytic Degradation H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Routine Quality Control M->N O Stability Testing M->O

Caption: Workflow for the development and validation of a stability-indicating UPLC method.

Logical_Relationship cluster_Stress Stress Conditions cluster_Degradation Degradation Products cluster_UPLC Stability-Indicating UPLC Method A This compound (API) B Acid/Base Hydrolysis A->B C Oxidation A->C D Heat/Light A->D H Separation and Quantification A->H E Paliperidone B->E G Other Impurities B->G F Paliperidone N-Oxide C->F C->G E->H F->H G->H I Accurate Assay of This compound H->I

Caption: Logical relationship of the stability-indicating UPLC method.

References

Application Notes and Protocols for In Vitro Drug Release Testing of Paliperidone Palmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paliperidone (B428) palmitate is a long-acting injectable (LAI) antipsychotic medication used for the treatment of schizophrenia.[1] As a prodrug of paliperidone, it is formulated as an aqueous suspension of nanocrystals.[1] The extended-release profile, which can range from one to six months, is primarily governed by the slow dissolution of the low-solubility drug crystals after intramuscular injection.[1][2] Therefore, in vitro release testing (IVRT) is a critical tool for formulation development, quality control, and for establishing a potential in vitro-in vivo correlation (IVIVC).[3]

These application notes provide an overview and detailed protocols for common IVRT methods used to characterize the release of paliperidone from its palmitate ester formulations. The methods covered include dialysis-based techniques, sample and separate methods, and the USP Apparatus 4 (Flow-Through Cell).

I. Common In Vitro Release Testing (IVRT) Methodologies

Several methodologies have been developed to assess the in vitro release of paliperidone from long-acting injectable suspensions. The primary challenge is to create an in vitro environment that can discriminate between different formulations and be predictive of in vivo performance.[4] The most frequently employed methods are dialysis, sample and separate, and flow-through cell techniques.[3][5][6]

Comparison of IVRT Methods
MethodPrincipleAdvantagesDisadvantages
Dialysis Method The formulation is physically separated from the release medium by a semi-permeable membrane. The released drug diffuses across the membrane into the medium for sampling.[7][8]Prevents interference from undissolved drug particles in the sample. Relatively simple setup.[8]The membrane can become a rate-limiting step, not reflecting the true release rate.[9] Potential for membrane clogging.
Sample and Separate The formulation is dispersed directly in the release medium. At each time point, a sample is withdrawn and the undissolved particles are separated (e.g., by centrifugation or filtration) before analysis of the supernatant.[6][10]No artificial membrane barrier; provides a more direct measure of dissolution.[6]Tedious separation process. Potential for drug loss during separation or incomplete separation, leading to variability.[6]
USP Apparatus 4 (Flow-Through Cell) The formulation is placed in a cell through which fresh release medium is continuously pumped at a controlled rate. The eluate containing the dissolved drug is collected for analysis.[11][12]Excellent for poorly soluble drugs by maintaining sink conditions. Allows for easy media changes to simulate physiological conditions. High reproducibility.[11][13]More complex setup and instrumentation required.[12]

II. Experimental Workflow and Protocols

A. Dialysis-Based Method (Dialysis Sac)

The dialysis sac method is a widely used technique for nanoparticles and suspensions.[7] The formulation is placed inside a dialysis bag, which is then submerged in a larger volume of release medium. The system is maintained at a constant temperature with agitation.

prep Prepare Dialysis Sac (Hydrate membrane, load sample) setup Place Sac in Release Medium (e.g., USP Apparatus 2 vessel) prep->setup incubate Incubate at 37°C with Agitation (e.g., 50-100 rpm) setup->incubate sample Withdraw Aliquot from External Medium incubate->sample At predefined time points replace Replenish with Fresh Medium sample->replace analyze Quantify Paliperidone (e.g., HPLC-UV) sample->analyze replace->incubate data Calculate Cumulative Drug Release (%) analyze->data

Caption: Workflow for the dialysis sac in vitro release testing method.

  • Apparatus and Materials:

    • USP Apparatus 2 (Paddle) or equivalent shaking incubator.[3]

    • Dialysis tubing (e.g., Regenerated Cellulose) with a suitable molecular weight cutoff (MWCO), typically 12-14 kDa, to retain nanoparticles but allow free drug passage.[4]

    • Vessels for release medium (e.g., 500-1000 mL beakers or dissolution vessels).

    • Syringes and filters (e.g., 0.22 µm) for sampling.

    • HPLC system for analysis.

  • Reagents and Media Preparation:

    • Release Medium: Prepare Phosphate Buffered Saline (PBS) at pH 7.4. To enhance the solubility of paliperidone palmitate and maintain sink conditions, a surfactant such as 0.5% (w/v) Tween 80 or Sodium Dodecyl Sulfate (SDS) is often added.[3]

    • This compound Suspension: Use the formulation as provided.

  • Procedure:

    • Cut a section of dialysis tubing and hydrate (B1144303) according to the manufacturer's instructions.

    • Securely close one end of the tubing with a dialysis clip.

    • Accurately transfer a known volume of the this compound suspension into the dialysis sac.

    • Close the other end of the sac, ensuring minimal air is trapped inside.

    • Place the sealed sac into a vessel containing a defined volume (e.g., 500 mL) of pre-warmed (37°C) release medium.

    • Begin agitation using a paddle at a specified speed (e.g., 50-100 rpm) or place in a shaking incubator.[4]

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis sac.

    • Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[3]

    • Filter the collected samples if necessary and store for analysis.

  • Sample Analysis:

    • Quantify the concentration of paliperidone in the collected samples using a validated HPLC-UV method.[14][15]

  • Data Calculation:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling and accounting for volume replenishment.

    • Express the results as a percentage of the total drug amount loaded into the sac.

ParameterTypical Value / ConditionReference(s)
Apparatus USP Apparatus 2 (Paddle)[3][16]
Agitation Speed 50 - 100 rpm[4][10]
Temperature 37 ± 0.5 °C[4]
Release Medium PBS (pH 7.4) with 0.5% - 1% (w/v) surfactant (e.g., Tween 80, SDS)[3][4]
Dialysis Membrane Regenerated Cellulose, MWCO 12-14 kDa[4]
Sample Volume 1-5 mL[4]
Medium Volume 500 - 900 mL[16]
B. Sample and Separate Method

This method involves dispersing the formulation directly into the release medium. It avoids the use of a physical membrane barrier.

disperse Disperse Formulation Directly in Release Medium incubate Incubate at 37°C with Agitation disperse->incubate withdraw Withdraw Aliquot of Suspension incubate->withdraw At predefined time points separate Separate Particles (Centrifuge / Filter) withdraw->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze data Calculate Drug Released (%) analyze->data

Caption: Workflow for the sample and separate in vitro release method.

  • Apparatus and Materials:

    • Shaking water bath or orbital shaker.

    • Centrifuge tubes (e.g., 15-50 mL).

    • High-speed centrifuge or ultrafiltration units.[17]

    • Syringes and filters for sample clarification.

    • HPLC system for analysis.

  • Reagents and Media Preparation:

    • Release Medium: As described for the dialysis method (e.g., PBS pH 7.4 with surfactant).

    • This compound Suspension: Use the formulation as provided.

  • Procedure:

    • Accurately transfer a known amount of the this compound suspension into a centrifuge tube containing a defined volume (e.g., 10-20 mL) of pre-warmed (37°C) release medium.

    • Place the tubes in a shaker bath set to 37°C and a specified agitation speed (e.g., 100 rpm).

    • At each designated time point, remove the tube from the shaker.

    • Separate the undissolved drug particles from the medium. This is a critical step and can be achieved by:

      • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solids.[17]

      • Ultrafiltration: Use centrifugal filter units with a low-binding membrane.

    • Carefully collect a sample from the supernatant, ensuring no particles are disturbed or collected.

    • After sampling, the entire medium can be replaced with fresh medium, or the pellet can be resuspended in fresh medium to continue the release study. The former is often simpler for calculations.

    • Filter the supernatant sample through a 0.22 µm syringe filter before analysis.

  • Sample Analysis:

    • Quantify the paliperidone concentration in the supernatant using a validated HPLC-UV method.

  • Data Calculation:

    • Calculate the amount of drug released at each time point and express it as a cumulative percentage of the total drug in the formulation.

ParameterTypical Value / ConditionReference(s)
Apparatus Shaking water bath, Centrifuge[10][17]
Agitation Speed 100 - 140 rpm[10]
Temperature 37 ± 0.5 °C[10]
Release Medium PBS (pH 7.4) with surfactant[10]
Separation Force 8,000 - 10,000 x g[17]
Medium Volume 10 - 50 mL[10]
C. USP Apparatus 4 (Flow-Through Cell)

This dynamic method is highly suitable for LAI suspensions as it ensures perfect sink conditions and can be programmed for long-term studies with media changes.[11][13]

reservoir Release Medium Reservoir (Pre-warmed to 37°C) pump Piston or Peristaltic Pump reservoir->pump cell Flow-Through Cell (Load sample into cell/adapter) pump->cell Controlled flow rate collect Fraction Collector cell->collect Eluate water_bath Water Bath (37°C) water_bath->cell Maintains Temp. analyze Quantify Paliperidone (e.g., HPLC-UV) collect->analyze data Calculate Release Rate and Cumulative Release analyze->data

Caption: Workflow for the USP Apparatus 4 (Flow-Through Cell) method.

  • Apparatus and Materials:

    • USP Apparatus 4 system (e.g., SOTAX CE 7smart, Logan UDT-804).[18][19]

    • Flow-through cells (22.6 mm diameter is common for suspensions).[11]

    • Semisolid adapters or holders for placing the suspension in the cell.[3][20]

    • Glass beads for the bottom of the cell.

    • Filters for the top of the cell.

    • Fraction collector.

    • HPLC system for analysis.

  • Reagents and Media Preparation:

    • Release Medium: Prepare a suitable volume of release medium (e.g., 1% w/v SDS in water) and deaerate it.[3]

    • This compound Suspension: Use the formulation as provided.

  • Procedure:

    • Assemble the flow-through cells, placing glass beads at the bottom and the appropriate filter at the top of the cell head.

    • Accurately load a known volume (e.g., 50 µL) of the this compound suspension into a semisolid adapter.[3]

    • Place the loaded adapter into the flow-through cell.

    • Place the assembled cells into the water bath maintained at 37 ± 0.5 °C.

    • Pump the pre-warmed, degassed release medium through the cell at a constant, defined flow rate (e.g., 4, 8, or 16 mL/min).[3][18]

    • The system can be run in an 'open loop' configuration, where the eluate is collected as fractions at predetermined intervals using a fraction collector.[13]

    • Continue the experiment for the desired duration (can be days or weeks).

  • Sample Analysis:

    • Quantify the paliperidone concentration in each collected fraction using a validated HPLC-UV method.

  • Data Calculation:

    • Calculate the amount of drug released in each fraction by multiplying the concentration by the fraction volume.

    • Sum the amounts to determine the cumulative release over time.

    • Express the results as a percentage of the total drug loaded.

ParameterTypical Value / ConditionReference(s)
Apparatus USP Apparatus 4 (Flow-Through Cell)[3][11]
Cell Size 22.6 mm diameter[11]
Sample Holder Semisolid adapter (e.g., 1 mm depth)[3][20]
Temperature 37 ± 0.5 °C[20]
Release Medium 1% (w/v) SDS in water[3][20]
Flow Rate 4 - 16 mL/min (8 mL/min is common)[3][20]
Configuration Open loop[13]

III. Analytical Method for Quantification

Accurate quantification of paliperidone is essential for all IVRT studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common analytical method.

Typical HPLC Parameters for Paliperidone Quantification
ParameterTypical ConditionReference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and Water/Buffer mixture (e.g., 65:35 v/v)[3]
Flow Rate 1.0 - 1.5 mL/min[3][21]
Column Temperature 30 - 50 °C[3][14]
Detection Wavelength 238 nm or 278 nm[14]
Injection Volume 10 - 50 µL[3][15]
Diluent Mobile Phase or Water/Acetonitrile mixture[14]

Note: The method must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[14] Forced degradation studies should be performed to ensure the method is stability-indicating.[21]

References

Characterization of Paliperidone Palmitate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of Paliperidone Palmitate nanoparticles. These techniques are essential for ensuring the quality, efficacy, and safety of nano-formulations in drug development.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound nanoparticles is fundamental for predicting their in vivo behavior, including stability, drug release profile, and bioavailability.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter (particle size), size distribution (PDI), and surface charge (zeta potential) of nanoparticles in a colloidal suspension. The particle size influences the drug release rate and cellular uptake, while the PDI indicates the homogeneity of the nanoparticle population. Zeta potential is a critical indicator of the stability of the nanosuspension; high absolute values suggest greater electrostatic repulsion between particles, preventing aggregation.

Quantitative Data Summary:

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Chitosan-coated cubosomal nanoparticles305.7 ± 22.540.166 ± 0.022+42.4 ± 0.2[1][2][3][4]
Standard cubosomal nanoparticles (blank)153.7 ± 6.20.353 ± 0.014-9.0 ± 0.7[5]
Cationic cubosomal nanoparticles (blank)142.7 ± 1.30.242 ± 0.004+60.1 ± 1.2[5]
Anionic cubosomal nanoparticles (blank)109.9 ± 0.70.297 ± 0.022-66.7 ± 4.5[5]
Chitosan-coated cubosomal nanoparticles (blank)249.8 ± 15.90.234 ± 0.050+34.4 ± 1.2[5]
Nanosuspension A1041 ± 6Not SpecifiedNot Specified[6]
Nanosuspension B505 ± 9Not SpecifiedNot Specified[6]
Solid Lipid Nanoparticles~200Not SpecifiedNot Specified[7]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Disperse the this compound nanoparticle formulation in Milli-Q water or an appropriate buffer at a concentration of approximately 1 mg/mL.[2]

    • Briefly sonicate the dispersion using a probe sonicator to ensure homogeneity and break up any loose agglomerates.[2]

  • Instrument Setup:

    • Use a Zetasizer Nano ZS (Malvern Panalytical) or equivalent instrument.

    • Equilibrate the instrument to a temperature of 25°C.[2]

  • Measurement:

    • For particle size and PDI, transfer the sample to a disposable semi-micro cuvette (e.g., DTS0012).[2]

    • For zeta potential, transfer the sample to a disposable folded capillary cell (e.g., DTS1070).[2]

    • Perform the measurements in triplicate.

  • Data Analysis:

    • Analyze the data using the instrument's software to obtain the z-average mean particle size, PDI, and zeta potential.

    • Report the results as mean ± standard deviation (SD) for the triplicate measurements.[2]

DLS_Workflow A Nanoparticle Dispersion B Sonication A->B Homogenize C Sample Loading (Cuvette/Cell) B->C D DLS Measurement (25°C) C->D Measure E Data Analysis D->E Raw Data F Particle Size PDI Zeta Potential E->F Results

Workflow for DLS analysis.
Morphological Analysis

Application Note: Electron microscopy techniques are vital for visualizing the size, shape, and surface topography of nanoparticles. Scanning Electron Microscopy (SEM) provides information on the surface morphology, while Transmission Electron Microscopy (TEM) reveals the internal structure and confirms the particle shape and size.[6][8] Atomic Force Microscopy (AFM) can also be used to characterize the three-dimensional topography.[7]

Experimental Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Place a small volume (e.g., 10-20 µL) of the nanoparticle suspension onto a sample stub with double-sided carbon tape.[9]

    • Allow the sample to dry completely at room temperature (25°C) for approximately 10 minutes.[9]

    • Sputter-coat the dried sample with a conductive material (e.g., gold or platinum) under vacuum to prevent charging during imaging.[10]

  • Imaging:

    • Mount the coated sample into the SEM chamber.

    • Acquire images at various magnifications using a secondary electron detector to visualize the surface morphology.[9]

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Wick away the excess liquid using filter paper.

    • Optionally, negatively stain the sample with a solution like 2% phosphotungstic acid (PTA) to enhance contrast.[10]

    • Allow the grid to air dry completely.

  • Imaging:

    • Place the prepared grid into the TEM sample holder.

    • Acquire images at various magnifications to observe the nanoparticle morphology. An objective aperture of 30 µm can be used to optimize contrast.[2]

Solid-State Characterization

Solid-state characterization is crucial for understanding the physical form of this compound within the nanoparticle matrix, which can significantly impact its dissolution and release properties.

Crystallinity Assessment

Application Note: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are powerful techniques to determine the crystalline or amorphous nature of the drug within the nanoparticles.[6] An amorphous state generally leads to higher solubility and a faster dissolution rate compared to a crystalline state.

Quantitative Data Summary:

TechniqueObservationImplicationReference
PXRDSeveral diffraction peaks observed for pure this compound.Crystalline nature of the bulk drug.[11]
PXRDAbsence or reduction of characteristic drug peaks in the nanoparticle formulation.Drug is in an amorphous or molecularly dispersed state.[7]
DSCSharp endothermic peak for pure this compound at its melting point (~117.92°C).Crystalline nature of the bulk drug.[11]
DSCDisappearance of the drug's melting endotherm in the nanoparticle formulation.Drug is in an amorphous state or dissolved in the lipid matrix.[7][12]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Lyophilize or spray-dry the nanoparticle suspension to obtain a dry powder.

    • Pack the powder sample into a sample holder.

  • Instrument Setup:

    • Use a powder X-ray diffractometer.

    • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range, and scan speed).

  • Measurement:

    • Scan the sample over a defined 2θ range (e.g., 5-50°).

    • Analyze the resulting diffractogram for the presence or absence of characteristic peaks of crystalline this compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh a small amount (3-5 mg) of the lyophilized nanoparticle powder into an aluminum pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Use a DSC instrument calibrated with indium.

    • Place an empty sealed pan in the reference chamber.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a specified temperature range (e.g., 25-200°C).

    • Record the heat flow as a function of temperature.

    • Analyze the thermogram for the melting endotherm of this compound.

SolidState_Characterization cluster_0 Crystallinity Assessment cluster_1 Chemical Integrity A PXRD E Crystalline vs. Amorphous State A->E Provides Diffraction Pattern B DSC F Melting Point Phase Transitions B->F Provides Thermogram C FTIR G Drug-Excipient Interaction C->G Provides Infrared Spectrum D This compound Nanoparticles D->A Analyzes Crystal Structure D->B Analyzes Thermal Properties D->C Analyzes Chemical Bonds

Relationship between solid-state characterization techniques.
Drug-Excipient Compatibility

Application Note: Fourier Transform Infrared Spectroscopy (FTIR) is employed to assess the chemical integrity of this compound within the nanoparticle formulation and to detect any potential interactions between the drug and the excipients. The absence of significant shifts in the characteristic absorption peaks of the drug suggests that its chemical structure is preserved during the nanoencapsulation process.[7][8]

Experimental Protocol: Fourier Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation:

    • Mix a small amount of the lyophilized nanoparticle powder with potassium bromide (KBr).

    • Compress the mixture into a thin pellet using a hydraulic press.[12]

  • Measurement:

    • Place the pellet in the FTIR spectrometer.

    • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.[12][13]

  • Data Analysis:

    • Compare the FTIR spectrum of the nanoparticle formulation with the spectra of the pure drug and the physical mixture of the drug and excipients.

    • Look for the presence of the characteristic peaks of this compound and the absence of new peaks or significant shifts that would indicate a chemical interaction.

Drug Content and In Vitro Release

Encapsulation Efficiency and Drug Loading

Application Note: It is essential to quantify the amount of this compound successfully incorporated into the nanoparticles. Encapsulation Efficiency (EE) refers to the percentage of the initial drug that is entrapped within the nanoparticles, while Drug Loading (DL) is the percentage of the drug relative to the total weight of the nanoparticles. These parameters are critical for determining the dosage and predicting the therapeutic efficacy.

Quantitative Data Summary:

Formulation TypeEncapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan-coated cubosomal nanoparticles99.7 ± 0.170[1][2][3][4]
Biodegradable polymer nanoparticles60-80Not Specified[8]
Solid Lipid Nanoparticles554.15[7][[“]]

Experimental Protocol: Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.[8]

  • Quantification of Free Drug:

    • Filter the supernatant through a 0.45 µm filter.[4]

    • Quantify the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[4][9]

  • HPLC Method Parameters:

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution of trifluoroacetic acid at pH 2 (e.g., 70:30 v/v).[4][5]

    • Flow Rate: 1.0 mL/min.[4][13]

    • Detection Wavelength: 278 nm or 280 nm.[4][5][8][13]

    • Column Temperature: 35°C.[13]

  • Calculations:

    • Encapsulation Efficiency (%EE):

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL):

      • %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release

Application Note: In vitro drug release studies are performed to predict the in vivo performance of the nanoparticle formulation. These studies measure the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. A sustained-release profile is often desired for long-acting injectable formulations of this compound.

Experimental Protocol: In Vitro Drug Release using Dialysis Method

  • Setup:

    • Use a dialysis membrane (e.g., with a molecular weight cut-off of 12,000-14,000 Da) soaked overnight in the release medium.[9]

    • Place a known amount of the nanoparticle formulation (e.g., equivalent to 100 mg of the drug) inside the dialysis bag.[8]

    • Suspend the dialysis bag in a beaker containing a defined volume (e.g., 250 mL) of release medium (e.g., phosphate (B84403) buffer pH 7.4).[8]

    • Maintain the temperature at 37°C ± 2°C and stir the medium at a low speed with a magnetic stirrer.[8]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).[8]

    • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.[10]

  • Quantification:

    • Analyze the drug concentration in the collected samples using a UV-Vis spectrophotometer at 278 nm or an HPLC method as described above.[8]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage drug release versus time to obtain the drug release profile.[8]

Drug_Release_Workflow A Nanoparticle Formulation in Dialysis Bag B Incubation in Release Medium (37°C, pH 7.4) A->B Immerse C Periodic Sampling B->C Over Time D Drug Quantification (HPLC/UV-Vis) C->D Analyze Samples E Data Analysis D->E Concentration Data F Drug Release Profile E->F Plot Cumulative Release

Workflow for in vitro drug release study.

References

Application Notes and Protocols for Assessing Extrapyramidal Side Effects of Paliperidone Palmitate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the extrapyramidal side effects (EPS) associated with paliperidone (B428) palmitate, a long-acting injectable atypical antipsychotic. The following sections detail the rationale behind the use of these models, provide specific experimental protocols, and summarize the expected outcomes based on the pharmacological profile of paliperidone.

Introduction to Extrapyramidal Side Effects and Paliperidone Palmitate

Extrapyramidal side effects are a class of movement disorders that are a known risk associated with antipsychotic medications. These side effects arise from the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway. Paliperidone, the active metabolite of risperidone, is a potent antagonist of both dopamine D2 and serotonin (B10506) 5-HT2A receptors. While the dual antagonism is thought to reduce the propensity for EPS compared to typical antipsychotics, the risk is not eliminated, particularly at higher doses. As a long-acting injectable, understanding the temporal course and dose-dependency of this compound-induced EPS is critical in preclinical safety assessment.

Key Animal Models for EPS Assessment

Three primary animal models are routinely employed to evaluate the EPS liability of antipsychotic drugs: the catalepsy test in rats, the assessment of vacuous chewing movements (VCMs) in rats, and the rotarod test for motor coordination in mice and rats.

Catalepsy Test in Rats

The catalepsy test is a widely used model to predict the likelihood of an antipsychotic to induce parkinsonian-like motor rigidity in humans. Catalepsy in rats is characterized by a failure to correct an externally imposed posture.

Experimental Protocol: Bar Test for Catalepsy

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the facility for at least one week prior to the experiment.

  • Drug Administration: Administer this compound via intramuscular (IM) injection into the gluteal muscle. Due to the long-acting nature of the formulation, a single injection is typically sufficient for sustained exposure. A range of doses should be tested to establish a dose-response relationship. Vehicle-treated animals serve as the control group.

  • Test Procedure:

    • At predetermined time points post-injection (e.g., weekly for several weeks), gently place the rat's forepaws on a horizontal bar (approximately 0.8 cm in diameter) elevated 9 cm above the surface.

    • Start a stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, the maximum time is recorded.

    • The test can be repeated 2-3 times for each animal at each time point, with a brief interval between trials.

Data Presentation

The primary endpoint is the descent latency in seconds. Data are typically presented as the mean ± SEM for each treatment group over time.

Treatment GroupDose (mg/kg, IM)Mean Descent Latency (seconds) ± SEM
Vehicle Control0Data to be filled from experiment
This compoundLow DoseData to be filled from experiment
This compoundMid DoseData to be filled from experiment
This compoundHigh DoseData to be filled from experiment
Positive Control (e.g., Haloperidol) Effective DoseData to be filled from experiment

Note: Specific dose-response data for catalepsy induction by this compound in rats is not extensively available in published literature. The table serves as a template for data presentation. A study modeling catalepsy for oral paliperidone suggested its potential to induce this effect, which is correlated with dopamine D2 receptor occupancy.[1]

Vacuous Chewing Movements (VCMs) in Rats

Chronic administration of antipsychotics can lead to the development of tardive dyskinesia in humans, a hyperkinetic movement disorder. In rats, a similar phenomenon is modeled by the emergence of vacuous chewing movements (VCMs), which are purposeless chewing motions in the absence of any food substance.

Experimental Protocol: VCM Assessment

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound via long-acting IM injection. Due to the chronic nature of this model, repeated injections (e.g., every 3-4 weeks) may be necessary to mimic long-term treatment.

  • Observation Procedure:

    • At regular intervals (e.g., weekly), place each rat individually in a transparent observation cage.

    • Allow a brief habituation period (e.g., 5-10 minutes).

    • Observe the animal for a fixed period (e.g., 2-5 minutes) and count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed at any physical material.

    • To minimize observer bias, the scoring should be performed by an individual blinded to the treatment groups. Video recording the sessions for later analysis is recommended.

Data Presentation

The primary endpoint is the number of VCMs per observation period. Data are presented as the mean ± SEM for each treatment group.

Treatment GroupDose (mg/kg, IM)Mean Number of VCMs per 5 min ± SEM
Vehicle Control0Data to be filled from experiment
This compoundLow DoseData to be filled from experiment
This compoundMid DoseData to be filled from experiment
This compoundHigh DoseData to be filled from experiment
Positive Control (e.g., Haloperidol (B65202) Decanoate) Effective DoseData to be filled from experiment

Note: While VCMs are a standard model for tardive dyskinesia, specific quantitative data for this compound-induced VCMs are limited in publicly available literature. Studies with haloperidol have shown a clear dose-dependent increase in VCMs with chronic treatment.[2][3][4]

Rotarod Test for Motor Coordination in Mice/Rats

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning. Antipsychotic-induced sedation or motor impairment can be quantified using this model.

Experimental Protocol: Accelerating Rotarod Test

  • Animals: Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g).

  • Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) that can be set to accelerate at a constant rate.

  • Training: Prior to drug administration, animals should be trained on the rotarod for 2-3 consecutive days. During training, place the animal on the rod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds). Repeat for 3-5 trials per day.

  • Drug Administration: Administer a single IM injection of this compound or vehicle.

  • Test Procedure:

    • At various time points post-injection, place the animal on the rotarod.

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall off the rotating rod.

    • Perform 2-3 trials for each animal at each time point, with an inter-trial interval of at least 15 minutes.

Data Presentation

The primary endpoint is the latency to fall (in seconds). Data are presented as the mean ± SEM for each treatment group.

Treatment GroupDose (mg/kg, IM)Mean Latency to Fall (seconds) ± SEM
Vehicle Control0Data to be filled from experiment
This compoundLow DoseData to be filled from experiment
This compoundMid DoseData to be filled from experiment
This compoundHigh DoseData to be filled from experiment

Signaling Pathways and Experimental Workflows

Signaling Pathway of Paliperidone-Induced Extrapyramidal Side Effects

The primary mechanism underlying paliperidone-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway. This pathway is crucial for the smooth control of voluntary movement.

EPS_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Inhibits Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Motor_Output Smooth Motor Output cAMP->Motor_Output Regulates Paliperidone Paliperidone Paliperidone->D2_Receptor Blocks

Caption: Dopamine D2 receptor antagonism by paliperidone in the nigrostriatal pathway.

Experimental Workflow for Preclinical EPS Assessment

The following diagram outlines a typical workflow for assessing the EPS liability of this compound in animal models.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Baseline_Testing Baseline Behavioral Testing (Rotarod Training) Animal_Acclimatization->Baseline_Testing Drug_Administration Drug Administration (this compound IM) Baseline_Testing->Drug_Administration Behavioral_Assessments Post-treatment Behavioral Assessments (Catalepsy, VCMs, Rotarod) Drug_Administration->Behavioral_Assessments Data_Analysis Data Analysis and Interpretation Behavioral_Assessments->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for EPS assessment.

Conclusion

The animal models and protocols described provide a framework for the preclinical evaluation of extrapyramidal side effects of this compound. While specific dose-response data for this compound in these models are not extensively published, the provided protocols for catalepsy, VCMs, and rotarod tests are standard in the field of neuropharmacology. Researchers should establish dose-response curves and time courses of effects to fully characterize the EPS liability of this long-acting antipsychotic formulation. The inherent differences between oral paliperidone and its long-acting injectable form in terms of pharmacokinetics necessitate specific preclinical evaluation of the latter to accurately predict its safety profile in humans.[6][7][8]

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantitative Analysis of Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paliperidone (B428) is an atypical antipsychotic agent used in the treatment of schizophrenia. Ensuring the quality and purity of paliperidone in bulk drug and pharmaceutical formulations is crucial for its therapeutic efficacy and safety. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable analytical method for the quantification of paliperidone. This application note details two validated HPTLC methods for the determination of paliperidone, providing comprehensive protocols and validation data.

Method 1: HPTLC with Methanol-Ethyl Acetate Mobile Phase

This method provides a simple and efficient separation of paliperidone.

Method 2: HPTLC with Ethyl Acetate-Chloroform-Toluene-Methanol Mobile Phase

This method offers an alternative chromatographic system for the analysis of paliperidone.

Quantitative Data Summary

The quantitative data for the two validated HPTLC methods are summarized in the tables below for easy comparison.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1Method 2
Mobile Phase Methanol (B129727):Ethyl Acetate (8.0:2.0 v/v)[1][2][3][4]Ethyl Acetate:Chloroform:Toluene:Methanol (2.5:2.5:2.5:2.5 v/v/v/v)[5][6]
Stationary Phase HPTLC plates pre-coated with Silica gel 60 F254[1][2][3]HPTLC plates pre-coated with Silica gel 60 F254[6]
Wavelength (λmax) 284 nm[1][2][3][4]278 nm[5][6][7]
Rf Value 0.54 ± 0.011[1][2][3][4]0.31[5][6][7]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 100–600 ng/spot[1][2][3][4]20–140 ng/band[5][6][7]
Correlation Coefficient (r²) 0.9997[1][2][3]Not explicitly stated, but good linearity reported[5]
Limit of Detection (LOD) 15.11 ng/spot[1][3]1.288 ng/band[5][6][7]
Limit of Quantitation (LOQ) 45.79 ng/spot[1][3]3.905 ng/band[5][6][7]
Recovery 98.77–101.39%[1]Not explicitly stated, but method found to be accurate[5][6][7]

Experimental Protocols

Protocol 1: HPTLC with Methanol-Ethyl Acetate Mobile Phase

1. Materials and Reagents

  • Paliperidone reference standard

  • Methanol (AR grade)

  • Ethyl Acetate (AR grade)

  • HPTLC plates pre-coated with Silica gel 60 F254 (20 x 10 cm)

  • Milli-Q water

2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of paliperidone reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume to 10 mL with methanol.

3. Working Standard Solution Preparation (100 µg/mL)

  • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and make up the volume with methanol.

4. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with Silica gel 60 F254.

  • Mobile Phase: Methanol:Ethyl Acetate (8.0:2.0 v/v).[1][2][3][4]

  • Chamber Saturation Time: 20 minutes.[1][4]

  • Development Mode: Ascending development in a twin-trough chamber.[1][4]

  • Migration Distance: 70 mm.[1][4]

  • Drying: Air dry the plates after development.

  • Detection: Densitometric scanning at 284 nm.[1][2][3][4]

5. Procedure

  • Apply the desired volume of the working standard solution as bands of appropriate width onto the HPTLC plate using a suitable applicator.

  • Place the plate in the twin-trough chamber pre-saturated with the mobile phase.

  • Allow the solvent front to migrate up to 70 mm.[1][4]

  • Remove the plate from the chamber and let it air dry.

  • Scan the dried plate densitometrically at 284 nm.[1][2][3][4]

Protocol 2: HPTLC with Ethyl Acetate-Chloroform-Toluene-Methanol Mobile Phase

1. Materials and Reagents

  • Paliperidone reference standard

  • Ethyl Acetate (AR grade)

  • Chloroform (AR grade)

  • Toluene (AR grade)

  • Methanol (AR grade)

  • HPTLC plates pre-coated with Silica gel 60 F254 (10 x 10 cm)[6]

  • Milli-Q water

2. Standard Stock Solution Preparation

  • Prepare a standard stock solution of paliperidone in methanol.

3. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with Silica gel 60 F254.[6]

  • Mobile Phase: Ethyl Acetate:Chloroform:Toluene:Methanol (2.5:2.5:2.5:2.5 v/v/v/v).[5][6]

  • Chamber Saturation Time: 20 minutes.[6]

  • Development Mode: Ascending development in a twin-trough chamber (10 x 10 cm).[5][6]

  • Migration Distance: 90 mm.[6]

  • Drying: Air dry the plates after development.[5][6][7]

  • Detection: Densitometric scanning at 278 nm.[5][6][7]

4. Procedure

  • Apply the desired volume of the standard solution as bands onto the HPTLC plate.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Allow the solvent to migrate up to 90 mm.[6]

  • Remove the plate, air dry, and scan at 278 nm.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. While specific HPTLC forced degradation data for paliperidone is limited in the provided search results, general degradation behavior has been reported. Paliperidone has been shown to be susceptible to degradation under alkaline, thermal, and photolytic conditions.[8][9] Oxidative conditions also lead to considerable degradation.[5]

Protocol for Forced Degradation Study

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for 2 hours.[8]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for 2 hours.[8]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C for 2 hours.[8]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light.

After subjecting the paliperidone samples to these stress conditions, analyze them using the developed HPTLC method to check for any degradation products and to assess the peak purity of the parent drug.

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_std Prepare Paliperidone Standard Solution application Apply Samples & Standards to HPTLC Plate prep_std->application prep_sample Prepare Sample Solution prep_sample->application development Develop Plate in Saturated Chamber application->development drying Air Dry the Plate development->drying scanning Densitometric Scanning at λmax drying->scanning quantification Quantify Paliperidone scanning->quantification Forced_Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation paliperidone Paliperidone (Bulk Drug/Formulation) acid Acid Hydrolysis paliperidone->acid alkali Alkaline Hydrolysis paliperidone->alkali oxidative Oxidative Degradation paliperidone->oxidative thermal Thermal Degradation paliperidone->thermal photolytic Photolytic Degradation paliperidone->photolytic hptlc_analysis Analyze Stressed Samples by HPTLC acid->hptlc_analysis alkali->hptlc_analysis oxidative->hptlc_analysis thermal->hptlc_analysis photolytic->hptlc_analysis evaluation Evaluate Peak Purity & Degradation Products hptlc_analysis->evaluation

References

Application Notes: OROS® Technology for Oral Paliperidone Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paliperidone (B428), the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1][2] To improve its therapeutic profile, paliperidone has been formulated into an extended-release (ER) oral dosage form utilizing the Osmotic-controlled Release Oral delivery System (OROS®).[2][3] This advanced drug delivery technology, marketed as Invega®, is designed to provide controlled and consistent release of paliperidone over a 24-hour period, allowing for once-daily administration.[4] The OROS® technology aims to minimize the peak-to-trough fluctuations in plasma drug concentrations often seen with immediate-release formulations, which can enhance tolerability and patient compliance.[5][6]

Mechanism of OROS® Push-Pull™ Technology

The Invega® tablet employs a specific type of OROS® system known as the Push-Pull™ technology. This system is meticulously engineered to achieve a gradually ascending drug release rate.

The tablet consists of three main components:

  • A semipermeable membrane: This outer casing is permeable to water but not to the drug or osmotic agents inside.[4]

  • A trilayer osmotic core: This core is composed of two drug layers and one "push" layer.[2][3]

    • Drug Layers: These layers contain paliperidone and excipients. To achieve the ascending release profile, the two layers have different drug concentrations.

    • Push Layer: This layer contains osmotically active components and hydrophilic polymers.[5]

  • Precision-drilled orifices: Two laser-drilled holes are present on the drug-layer side of the tablet.[5]

Upon ingestion, the semipermeable membrane allows gastrointestinal fluid to be drawn into the tablet core at a controlled rate.[4][5] The water hydrates the polymers in the push layer, causing it to swell and expand. This expansion exerts pressure on the drug layers, forcing a gelled suspension of paliperidone out through the precision-drilled orifices.[5] The rate of drug delivery is determined by the rate of water entry across the semipermeable membrane.[4] The biologically inert tablet shell remains intact during its transit through the gastrointestinal tract and is eliminated in the stool.[5]

OROS_Mechanism cluster_tablet OROS® Tablet in GI Tract cluster_process Drug Release Process tablet Semipermeable Membrane Trilayer Core Drug Layer 1 Drug Layer 2 Push Layer Orifice step2 2. Push Layer swells step3 3. Pressure is exerted on Drug Layers step4 4. Gelled drug is expelled through orifice tablet:orifice->step4 Controlled Release step1 1. Water from GI tract enters tablet via osmosis step1->step2 step2->step3 step3->step4 water GI Fluid (Water) water->tablet:membrane Enters via Osmosis

Caption: Workflow of the OROS® Push-Pull™ delivery system for paliperidone.

Pharmacological Mechanism of Action of Paliperidone

Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its antagonist activity at central dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2A (5-HT2A) receptors.[7][8] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9] The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms, like social withdrawal and apathy.[8] Paliperidone has a higher affinity for 5-HT2A receptors than for D2 receptors, a characteristic of atypical antipsychotics that may contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2][7]

Additionally, paliperidone acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[1][9] It has no significant affinity for cholinergic muscarinic receptors.[2][4]

Paliperidone_Signaling cluster_synapse Synaptic Cleft cluster_receptors Receptor Blockade presynaptic Presynaptic Neuron dopamine Dopamine presynaptic->dopamine Release serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron d2_receptor D2 Receptor dopamine->d2_receptor ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor d2_receptor->postsynaptic Modulates Dopaminergic Signaling ht2a_receptor->postsynaptic Modulates Serotonergic Signaling paliperidone Paliperidone paliperidone->d2_receptor Antagonizes paliperidone->ht2a_receptor Antagonizes

Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.

Data Presentation

Table 1: Pharmacokinetic Parameters of OROS® Paliperidone in Healthy Adults

This table summarizes the key pharmacokinetic parameters following single oral doses of paliperidone extended-release (ER) tablets.

Parameter3 mg Dose9 mg DoseReference
Tmax (h) 22.2 (median)24.8 (median)
Cmax (ng/mL) 4.3 ± 1.814.5 ± 5.0[10]
AUC0-t (ng·h/mL) 181.7 ± 66.7598.0 ± 224.9[10]
AUC0-∞ (ng·h/mL) 212.8 ± 82.2684.0 ± 276.5[10]
t1/2 (h) ~23~23
Absolute Oral Bioavailability 28%28%[2]

Abbreviations: Tmax = Time to reach maximum plasma concentration; Cmax = Maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞ = Area under the plasma concentration-time curve from time zero to infinity; t1/2 = Terminal elimination half-life. Data are presented as mean ± standard deviation unless otherwise noted.

Table 2: In Vitro Dissolution Profile and Acceptance Criteria for OROS® Paliperidone Tablets

This table shows the typical dissolution specifications for various strengths of Invega® tablets, as per regulatory filings.

Time Point (hours)Target % Drug Released (Lower Limit)Target % Drug Released (Upper Limit)Reference
2 0%20%
8 25%55%
14 60%90%[11]
24 Not Less Than 80%-

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for OROS® Paliperidone

This protocol describes a standard method for evaluating the drug release profile from an osmotic pump tablet.

  • Objective: To determine the in vitro release rate of paliperidone from the OROS® extended-release formulation over 24 hours.

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).[12]

  • Method:

    • Prepare the dissolution medium. A typical approach involves using media of different pH to simulate the transit through the gastrointestinal tract, for example, 900 mL of pH 1.2 hydrochloric acid buffer for the first 2 hours, followed by a change to 900 mL of pH 7.4 phosphate (B84403) buffer.[13]

    • Set the temperature of the dissolution medium to 37 ± 0.5°C.[13]

    • Set the paddle rotation speed to 50 rpm.[12]

    • Place one paliperidone ER tablet into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 2, 8, 14, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of paliperidone in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at a wavelength of 238 nm.[12][14]

    • Calculate the cumulative percentage of drug released at each time point relative to the labeled dose.

Protocol 2: Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical clinical study to assess the pharmacokinetic profile of OROS® paliperidone.

  • Objective: To characterize the absorption, distribution, and elimination of a single oral dose of paliperidone ER.

  • Study Design: Single-center, open-label, single-dose, parallel-group study.[10]

  • Subjects: Healthy adult volunteers, screened for inclusion/exclusion criteria.

  • Method:

    • Subjects are admitted to the clinical research unit.

    • Following an overnight fast, subjects receive a single oral dose of paliperidone ER (e.g., 3 mg or 9 mg) with water.[10] The tablet must be swallowed whole and not chewed, divided, or crushed.[3][4]

    • Collect serial blood samples (e.g., via an indwelling catheter) into appropriate anticoagulant tubes at specified time points. A typical schedule would be pre-dose (0 hours) and at 1, 2, 4, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.[10]

    • Process the blood samples by centrifugation to separate the plasma. Store the plasma samples frozen (e.g., at -20°C or lower) until analysis.

    • Determine the plasma concentrations of paliperidone using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each subject, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.[10]

    • Monitor subjects for safety and tolerability throughout the study.

References

Determining the Encapsulation Efficiency of Paliperidone Palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the encapsulation efficiency of Paliperidone Palmitate in various pharmaceutical formulations, such as nanoparticles, microspheres, and liposomes. The encapsulation efficiency is a critical quality attribute that quantifies the amount of active pharmaceutical ingredient (API) successfully entrapped within a drug delivery system. Accurate determination of this parameter is essential for ensuring product quality, predicting in vivo performance, and optimizing the manufacturing process.

Overview of Methodologies

The determination of this compound encapsulation efficiency typically involves separating the encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in one or both fractions. The most common analytical techniques employed for quantification are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the analytical methods for this compound, as reported in the literature.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Wavelength (λmax) 278 nm[1], 283 nm[2][3]235 nm[2], 237 nm[4][5], 238 nm[6], 275 nm[2][7], 280 nm[8]
Linearity Range 15.6-50 µg/mL[1], 5-30 µg/mL[2][3]156-468 µg/mL[6], 5-30 µg/mL[2][7], 10-50 µg/mL[2]
Reported Encapsulation Efficiency 60-80% for nanoparticles[9]99.7 ± 0.1% for cubosomal nanoparticles[10][11][12]
Mobile Phase Examples Not ApplicableAcetonitrile:Methanol:Potassium dihydrogen phosphate (B84403) (45:30:25, v/v)[2]; Methanol:Acetonitrile (40:60 v/v)[2]; Ammonium (B1175870) acetate (B1210297) buffer:Acetonitrile (50:50 v/v)[7]
Column Examples Not ApplicableThermosil Symmetry C18[7], Acquity BEH C18[6]

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency using UV-Vis Spectrophotometry

This protocol outlines the use of UV-Vis spectrophotometry to determine the amount of unencapsulated this compound.

3.1.1. Materials and Equipment

  • Double beam UV-Vis Spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Methanol or other suitable solvent[9]

  • Deionized water

3.1.2. Experimental Workflow

prep_sample Prepare Formulation Suspension centrifuge Centrifuge to separate encapsulated and unencapsulated drug prep_sample->centrifuge separate Collect Supernatant (contains free drug) centrifuge->separate dilute Dilute supernatant with appropriate solvent separate->dilute measure Measure Absorbance at λmax (e.g., 278 nm) dilute->measure calculate_free Calculate Concentration of Free Drug using Calibration Curve measure->calculate_free calculate_ee Calculate Encapsulation Efficiency calculate_free->calculate_ee

Caption: Workflow for Encapsulation Efficiency Determination by UV-Vis.

3.1.3. Procedure

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol)[9].

    • Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 5-50 µg/mL[1][2][3].

    • Measure the absorbance of each standard at the predetermined λmax (e.g., 278 nm)[1].

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation and Analysis:

    • Take a known volume of the this compound formulation suspension.

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 60 minutes) to pellet the encapsulated drug[9].

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug[9].

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the supernatant with the solvent used for the standard curve to bring the concentration within the linear range.

    • Measure the absorbance of the diluted supernatant at the same λmax used for the standard curve.

  • Calculation of Encapsulation Efficiency (%EE):

    • Determine the concentration of free drug in the supernatant from the calibration curve.

    • Calculate the total amount of free drug in the original sample volume.

    • The Encapsulation Efficiency is calculated using the following formula[9]:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: Determination of Encapsulation Efficiency using HPLC

This protocol provides a more specific and sensitive method for quantifying this compound using HPLC.

3.2.1. Materials and Equipment

  • HPLC system with a UV detector

  • C18 column (e.g., Thermosil Symmetry C18, Acquity BEH C18)[6][7]

  • Centrifuge

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.22 µm or 0.45 µm)

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol)[2][6]

  • Reagents for mobile phase (e.g., ammonium acetate, potassium dihydrogen phosphate)[2][6][7]

3.2.2. Experimental Workflow

Caption: Workflow for Encapsulation Efficiency by HPLC (Indirect Method).

3.2.3. Procedure

  • Chromatographic Conditions:

    • Column: C18 column[6][7].

    • Mobile Phase: A suitable mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)[6][7]. The mobile phase should be filtered and degassed.

    • Flow Rate: Typically 0.6-1.0 mL/min[2][6][7].

    • Detection Wavelength: 237 nm, 238 nm, or 275 nm[2][4][5][6][7].

    • Injection Volume: 20 µL[8].

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to obtain a series of standard solutions covering the expected concentration range of the samples.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis (Indirect Method):

    • Total Drug Content:

      • Take a known volume of the formulation.

      • Add a solvent that disrupts the formulation to release the encapsulated drug (e.g., by adding a high concentration of an organic solvent or using sonication).

      • Dilute the solution with the mobile phase to an appropriate concentration.

      • Filter the sample and inject it into the HPLC system.

    • Free Drug Content:

      • Follow the same procedure as in the UV-Vis method (section 3.1.3, step 2) to separate the unencapsulated drug.

      • Dilute the resulting supernatant with the mobile phase and inject it into the HPLC system.

  • Calculation of Encapsulation Efficiency (%EE):

    • Determine the concentration of the total drug and the free drug from the calibration curve.

    • Calculate the %EE using the formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Considerations and Troubleshooting

  • Method Validation: All analytical methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust[2][3][6].

  • Excipient Interference: Ensure that the excipients used in the formulation do not interfere with the quantification of this compound at the chosen analytical wavelength[1]. A placebo formulation should be analyzed to confirm this.

  • Complete Separation: Incomplete separation of encapsulated and free drug can lead to inaccurate results. Centrifugation speed and time may need to be optimized for different formulations.

  • Drug Stability: Ensure that this compound is stable under the analytical conditions. Stability-indicating methods should be used, especially for formulations that may contain degradation products[6].

References

Application Notes and Protocols for In Vitro Evaluation of P-glycoprotein Inhibition by Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter that plays a pivotal role in drug disposition and bioavailability. Expressed in key barrier tissues such as the intestinal epithelium, blood-brain barrier, and renal proximal tubules, P-gp functions as an efflux pump, actively transporting a wide array of xenobiotics out of cells. Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and potentially increasing the toxicity of co-administered drugs that are P-gp substrates. Paliperidone (B428), an atypical antipsychotic, has been identified as a substrate and a weak inhibitor of P-gp.[1][2] Therefore, characterizing the inhibitory potential of paliperidone on P-gp is crucial for predicting potential DDIs and ensuring therapeutic safety and efficacy.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro models to investigate the inhibitory effects of paliperidone on P-gp. The included methodologies are standard in the field and are designed to provide robust and reproducible data for drug development and regulatory submissions.

Data Presentation: Quantitative Analysis of Paliperidone's P-gp Inhibition

The following tables summarize the in vitro data on the P-glycoprotein inhibitory potential of paliperidone and its parent compound, risperidone.

Table 1: IC50 Values for P-gp Inhibition by Paliperidone and Risperidone

CompoundP-gp Substrate ProbeIn Vitro ModelIC50 (µM)Reference
PaliperidoneRhodamine 123LLC-PK1/MDR1 cells>100[1][2]
PaliperidoneDoxorubicinLLC-PK1/MDR1 cells>100[1][2]
RisperidoneRhodamine 123LLC-PK1/MDR1 cells63.26[1][2]
RisperidoneDoxorubicinLLC-PK1/MDR1 cells15.78[1][2]
RisperidoneRhodamine 123Caco-2 cells5.87[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Risperidone on the Apparent Permeability (Papp) of a P-gp Substrate

ConditionDirection of TransportPapp (fold change)In Vitro ModelReference
10 µM RisperidoneApical to Basolateral2.02Caco-2 cells[1]
10 µM RisperidoneBasolateral to Apical0.37Caco-2 cells[1]
10 µM RisperidoneApical to Basolateral2.63RBMECs[1]
10 µM RisperidoneBasolateral to Apical0.21RBMECs[1]

*RBMECs: Rat brain microvessel endothelial cells.

Mandatory Visualizations

Experimental Workflow: Caco-2 Bidirectional Transport Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Bidirectional Transport Experiment cluster_analysis Data Analysis caco2_seed Seed Caco-2 cells on Transwell® inserts caco2_culture Culture for 21-28 days to form a polarized monolayer caco2_seed->caco2_culture caco2_teer Monitor monolayer integrity (TEER measurement) caco2_culture->caco2_teer pre_incubation Pre-incubate with transport buffer caco2_teer->pre_incubation ap_to_bl Apical to Basolateral (A->B) Transport: Add paliperidone + P-gp substrate to apical side pre_incubation->ap_to_bl bl_to_ap Basolateral to Apical (B->A) Transport: Add paliperidone + P-gp substrate to basolateral side pre_incubation->bl_to_ap sampling Collect samples from receiver compartment at time intervals ap_to_bl->sampling bl_to_ap->sampling quantification Quantify substrate concentration (LC-MS/MS) sampling->quantification papp_calc Calculate Apparent Permeability (Papp) quantification->papp_calc er_calc Calculate Efflux Ratio (ER = Papp(B->A) / Papp(A->B)) papp_calc->er_calc inhibition_assessment Assess P-gp inhibition based on ER reduction er_calc->inhibition_assessment

Caption: Workflow for Caco-2 Bidirectional Transport Assay.

Experimental Workflow: Rhodamine 123 Accumulation Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Measurement and Analysis cell_seeding Seed P-gp overexpressing cells (e.g., LLC-PK1/MDR1) in a 96-well plate cell_culture Culture to confluence pre_incubation Pre-incubate cells with varying concentrations of paliperidone cell_culture->pre_incubation add_rh123 Add Rhodamine 123 (P-gp substrate) pre_incubation->add_rh123 incubation Incubate to allow for substrate uptake and efflux add_rh123->incubation wash Wash cells to remove extracellular substrate incubation->wash lysis Lyse cells to release intracellular Rhodamine 123 wash->lysis fluorescence_measurement Measure intracellular fluorescence lysis->fluorescence_measurement ic50_calc Calculate IC50 value fluorescence_measurement->ic50_calc

Caption: Workflow for Rhodamine 123 Accumulation Assay.

Signaling Pathways Regulating P-glycoprotein Expression

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK Pathways cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) pi3k PI3K akt Akt pi3k->akt mdr1 MDR1 Gene akt->mdr1 + wnt Wnt beta_catenin β-catenin wnt->beta_catenin beta_catenin->mdr1 + erk ERK erk->mdr1 + jnk JNK jnk->mdr1 +/- p38 p38 p38->mdr1 - mdr1->pgp Transcription & Translation

Caption: Key Signaling Pathways Regulating P-gp Expression.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Transport Assay

This assay determines if a test compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 25 mM glucose, pH 7.4

  • Paliperidone

  • A known P-gp substrate (e.g., digoxin, rhodamine 123)

  • A known P-gp inhibitor (e.g., verapamil, as a positive control)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Plating:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-28 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for transport studies.

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Apical to Basolateral (A→B) Transport:

      • Add the test solution containing paliperidone and the P-gp substrate to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Add the test solution containing paliperidone and the P-gp substrate to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the volume with fresh HBSS.

    • Collect a sample from the donor compartment at the end of the experiment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the P-gp substrate in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests that the substrate is actively transported by an efflux pump like P-gp. A reduction in the ER in the presence of paliperidone indicates P-gp inhibition.

Protocol 2: Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.

Materials:

  • P-gp overexpressing cells (e.g., LLC-PK1/MDR1 or MDCK-MDR1) and the corresponding parental cell line.

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Rhodamine 123

  • Paliperidone

  • Positive control inhibitor (e.g., verapamil)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm)

Procedure:

  • Cell Seeding:

    • Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C and 5% CO2.

  • Inhibition Assay:

    • On the day of the assay, remove the culture medium and wash the cells twice with warm PBS.

    • Add serial dilutions of paliperidone (and the positive control) to the wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control.

    • Add rhodamine 123 (final concentration typically 5-10 µM) to all wells.

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

    • Add cell lysis buffer to each well and incubate for 10 minutes.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence of the treated cells to the vehicle control.

    • Plot the percentage of inhibition against the concentration of paliperidone and determine the IC50 value using a suitable non-linear regression model.

Protocol 3: P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.

Materials:

  • P-gp-rich membrane vesicles (commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • ATP

  • Paliperidone

  • Positive control substrate/inhibitor (e.g., verapamil)

  • Sodium orthovanadate (a P-gp ATPase inhibitor)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., a malachite green-based reagent)

  • 96-well microplate

  • Plate reader for absorbance measurement

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of paliperidone in the assay buffer.

    • In a 96-well plate, add the assay buffer, P-gp membrane vesicles, and the test compound (paliperidone) or control.

    • Include control wells for basal ATPase activity (no test compound) and vanadate-inhibited activity.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

  • Detection of Inorganic Phosphate:

    • Stop the reaction by adding the Pi detection reagent.

    • Allow color to develop according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.

    • Determine the effect of paliperidone on the P-gp ATPase activity by comparing the activity in the presence of paliperidone to the basal activity. The results can indicate whether paliperidone stimulates or inhibits the ATPase activity of P-gp.

Conclusion

The in vitro models and protocols described provide a robust framework for evaluating the P-gp inhibitory potential of paliperidone. The quantitative data indicate that paliperidone is a weak P-gp inhibitor.[1][2] However, given that its parent compound, risperidone, exhibits more potent inhibition, a thorough in vitro assessment is warranted, especially when considering potential drug-drug interactions in a clinical setting. By following these standardized protocols, researchers can generate reliable data to inform drug development decisions and contribute to a better understanding of the pharmacokinetic profile of paliperidone.

References

Experimental design for long-term efficacy studies of Paliperidone Palmitate in rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Long-Term Efficacy Studies of Paliperidone (B428) Palmitate in Rodents

Introduction

Paliperidone Palmitate is a long-acting injectable (LAI) atypical antipsychotic medication primarily used for the treatment of schizophrenia and schizoaffective disorder in humans[1][2]. It is the palmitate ester prodrug of paliperidone, which is the active metabolite of risperidone[1][3]. The long-acting formulation allows for extended release of the drug over several weeks to months, which can improve treatment adherence[4][5]. In preclinical drug development, long-term efficacy studies in rodent models are crucial for establishing the sustained therapeutic effects and safety profile of such LAI formulations. These studies help to understand the pharmacokinetics, target engagement, and behavioral effects over an extended period, mimicking the intended clinical use.

Mechanism of Action

The therapeutic effects of paliperidone are primarily mediated through its high-affinity antagonism of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors in the central nervous system[1][3][6]. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A receptor antagonism is believed to contribute to its efficacy against negative symptoms (e.g., social withdrawal, apathy) and cognitive deficits[1][6]. Paliperidone also exhibits antagonistic activity at adrenergic alpha-1 and alpha-2 receptors, and histaminergic H1 receptors, which may contribute to its overall therapeutic and side-effect profile[1][2][3].

Rationale for Long-Term Rodent Studies

Long-term studies are essential for LAI antipsychotics like this compound for several reasons:

  • Pharmacokinetic Profiling: To characterize the slow and gradual absorption and sustained plasma concentrations over time following a single intramuscular injection[7][8].

  • Sustained Efficacy: To determine if the initial therapeutic effects observed in acute studies are maintained over a prolonged treatment period.

  • Chronic Dosing Effects: To assess potential adaptations in receptor sensitivity, tolerance development, or long-term side effects such as extrapyramidal symptoms or metabolic changes.

  • Modeling Relapse: To evaluate the potential of the drug to prevent the re-emergence of schizophrenia-like symptoms in relevant animal models.

Experimental Design and Protocols

I. Animal Models
  • Species and Strain:

    • Rats: Wistar or Sprague-Dawley rats are commonly used for both pharmacokinetic and behavioral studies[7][8]. They are suitable for repeated blood sampling and a wide range of behavioral tests.

    • Mice: Strains like C57BL/6J can be used, particularly for behavioral tests where specific genetic backgrounds are relevant, such as prepulse inhibition[9].

  • Schizophrenia-Relevant Models: To assess efficacy, schizophrenia-like symptoms can be induced. A common model involves the sub-chronic administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine. This can produce a range of behavioral abnormalities in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia[10][11][12].

  • Housing and Acclimation: Animals should be group-housed (unless the experimental paradigm requires single housing) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. A minimum acclimation period of one week is recommended before any experimental procedures.

II. Dosing and Administration
  • Formulation: Aqueous suspension of this compound nanocrystals[4].

  • Route of Administration: Intramuscular (IM) injection.

  • Injection Site: The thigh muscle (e.g., biceps femoris or gluteal muscle) is a common site for IM injections in rodents[7][8].

  • Dosage: Doses should be selected based on allometric scaling from human doses or from previous preclinical studies. For example, a dose of 16 mg/kg has been used in rats to establish a pharmacokinetic profile[7][8]. A pilot study to determine tolerability is recommended[13].

  • Study Duration: Long-term studies typically range from several weeks to months to adequately assess the sustained release profile and long-term behavioral effects. For a once-monthly formulation, a study duration of at least 3-4 months is appropriate.

III. Experimental Workflow

The following diagram illustrates a typical workflow for a long-term efficacy study.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Efficacy Testing Phase cluster_post Post-Treatment Analysis acclimation Week 1: Acclimation baseline Week 2: Baseline Behavioral Testing acclimation->baseline induction Week 3-4: Symptom Induction (e.g., PCP) baseline->induction treatment Day 0: this compound Injection induction->treatment behavior1 Week 4: Behavioral Testing treatment->behavior1 behavior2 Week 8: Behavioral Testing behavior1->behavior2 behavior3 Week 12: Behavioral Testing behavior2->behavior3 necropsy Week 12+: Necropsy & Tissue Collection behavior3->necropsy analysis Molecular & PK Analysis necropsy->analysis

Caption: General experimental workflow for a 12-week rodent study.

IV. Behavioral Assays for Efficacy

Behavioral tests should be conducted at multiple time points following drug administration to assess the long-term efficacy.

A. Prepulse Inhibition (PPI) of the Startle Reflex (Models Sensorimotor Gating Deficits)
  • Rationale: Patients with schizophrenia exhibit deficits in sensorimotor gating, which can be measured by PPI. Antipsychotics are expected to reverse deficits in PPI induced by psychomimetic drugs[11][14].

  • Apparatus: A startle chamber with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Protocol:

    • Acclimation (5-10 min): Place the animal in the startle chamber with background white noise (e.g., 65-70 dB).

    • Session Start: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) precedes the pulse stimulus by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]

    • Interpretation: A higher %PPI indicates better sensorimotor gating.

B. Novel Object Recognition (NOR) Task (Models Cognitive Deficits)
  • Rationale: Cognitive impairment is a core feature of schizophrenia. The NOR task assesses recognition memory, a domain of cognition often impaired[11][12].

  • Apparatus: An open-field arena (e.g., 50x50x50 cm). Two sets of identical objects (familiar) and one novel object.

  • Protocol:

    • Habituation (Day 1): Allow the animal to explore the empty arena for 10 minutes.

    • Acquisition/Familiarization Trial (Day 2): Place the animal in the arena with two identical "familiar" objects. Allow exploration for 5-10 minutes.

    • Retention Interval: Return the animal to its home cage for a set period (e.g., 1 to 24 hours).

    • Test Trial (Day 2): Place the animal back in the arena, where one of the familiar objects has been replaced by a "novel" object. Allow exploration for 5 minutes.

    • Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • Interpretation: A positive DI indicates successful recognition memory.

C. Social Interaction Test (Models Negative Symptoms)
  • Rationale: Reduced social interaction in rodents can model the social withdrawal and negative symptoms seen in schizophrenia[10][11].

  • Apparatus: An open-field arena.

  • Protocol:

    • Habituation: Acclimate the test animal to the arena for 10 minutes on two consecutive days.

    • Test Session: Place the test animal in the arena with an unfamiliar, weight- and sex-matched "partner" animal.

    • Data Recording (10-15 min): Videotape the session and score the cumulative time spent in active social behaviors (e.g., sniffing, grooming, following).

    • Data Analysis: Compare the total duration of social interaction between treatment groups.

    • Interpretation: An increase in social interaction time in the paliperidone-treated group compared to a vehicle-treated, symptom-induced group suggests efficacy against negative-like symptoms.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups and over time.

Table 1: Example Pharmacokinetic Parameters of Paliperidone in Rats
Animal ModelDose (mg/kg, IM)Tmax (days)AUC (0-28 days) (ng·h/mL)Half-life (days)
Wistar Rat16718,5978-10
Sprague-Dawley Rat16721,8658-10
Data are representative values based on published studies.[7][8]
Table 2: Example Long-Term Behavioral Efficacy Data
Behavioral TestGroupWeek 4Week 8Week 12
PPI (%) Vehicle Control25 ± 428 ± 526 ± 4
This compound55 ± 658 ± 556 ± 7
NOR (DI) Vehicle Control0.05 ± 0.10.02 ± 0.080.04 ± 0.1
This compound0.45 ± 0.10.48 ± 0.090.46 ± 0.1
Social Interaction (s) Vehicle Control45 ± 842 ± 1044 ± 9
This compound95 ± 12102 ± 1198 ± 13
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical examples.

Visualizations (Graphviz DOT Language)

This compound Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine (DA) D2R D2 Receptor DA->D2R Activates SHT Serotonin (5-HT) SHT2AR 5-HT2A Receptor SHT->SHT2AR Activates Therapeutic Alleviation of Psychotic Symptoms (Positive, Negative, Cognitive) D2R->Therapeutic SHT2AR->Therapeutic Paliperidone Paliperidone Paliperidone->D2R Antagonizes Paliperidone->SHT2AR Antagonizes

Caption: Paliperidone antagonizes D2 and 5-HT2A receptors.

Behavioral Assays and Their Relation to Schizophrenia Symptom Domains

G Symptoms Schizophrenia Symptom Domains Positive Symptoms Negative Symptoms Cognitive Deficits Assays Rodent Behavioral Assays Amphetamine-Induced Hyperactivity Social Interaction Deficits Novel Object Recognition (NOR) Prepulse Inhibition (PPI) Deficits Symptoms:p->Assays:p Symptoms:n->Assays:n Symptoms:c->Assays:c Symptoms:c->Assays:g

Caption: Mapping rodent behavioral assays to schizophrenia symptom domains.

References

Application Note and Protocol for the Quantification of Paliperidone Using Non-Aqueous Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone (B428) is an atypical antipsychotic agent belonging to the benzisoxazole class of drugs. It is the major active metabolite of risperidone (B510) and acts primarily as a dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Accurate and precise quantification of paliperidone in bulk drug substance and pharmaceutical formulations is crucial for quality control and regulatory compliance.

Non-aqueous potentiometric titration is a widely used analytical technique for the assay of weakly basic or water-insoluble substances like paliperidone.[1][3] This method offers a robust, accurate, and cost-effective alternative to more complex chromatographic techniques. This document provides a detailed protocol for the determination of paliperidone using non-aqueous potentiometric titration with perchloric acid in a glacial acetic acid medium.

Principle of the Method

Non-aqueous titrations are necessary when the analyte is too weak a base to be titrated in an aqueous medium or is insoluble in water.[3][4] Paliperidone, being a weak base, does not give a sharp endpoint in aqueous solution. Therefore, a non-aqueous solvent system is employed to enhance its basicity.

In this method, glacial acetic acid is used as the solvent. Acetic acid is a protogenic (acidic) solvent that can donate a proton, but it is a much weaker acid than perchloric acid. When paliperidone is dissolved in glacial acetic acid, the acetic acid enhances the basic character of paliperidone, allowing it to be readily titrated as a base. Perchloric acid, a very strong acid, is used as the titrant.

The titration is monitored potentiometrically using a glass electrode and a suitable reference electrode. The endpoint of the titration corresponds to the point of maximum inflection on the titration curve (potential in mV versus volume of titrant in mL).[1] To eliminate the interference of halide ions, mercuric acetate (B1210297) solution is added, which forms non-ionized mercuric chloride.

Signaling Pathway of Paliperidone

Paliperidone's therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] By blocking these receptors, it modulates neurotransmission and alleviates symptoms of psychosis.

Paliperidone_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_D2 Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_D2 Signal_HT2A Signal Transduction (e.g., ↑IP3, DAG) HT2A_Receptor->Signal_HT2A Paliperidone Paliperidone Paliperidone->D2_Receptor Antagonism Paliperidone->HT2A_Receptor Antagonism

Caption: Simplified diagram of Paliperidone's antagonistic action on D2 and 5-HT2A receptors.

Experimental Protocol

This protocol is based on established and validated methods for the non-aqueous potentiometric titration of paliperidone.[1][2]

Apparatus and Reagents
  • Apparatus:

    • Automatic Potentiometric Titrator (e.g., Veego-Matic, Lab-India)[5]

    • Glass Electrode and Reference Electrode (e.g., Calomel or Ag/AgCl)

    • Analytical Balance (0.01 mg sensitivity)

    • Volumetric flasks, pipettes, and burettes (Class A)

    • Magnetic stirrer and stirring bars

  • Reagents:

    • Paliperidone Reference Standard

    • Perchloric Acid (HClO₄), 0.1 N solution in glacial acetic acid

    • Glacial Acetic Acid (CH₃COOH), analytical grade

    • Acetic Anhydride (B1165640) ((CH₃CO)₂O), analytical grade

    • Potassium Hydrogen Phthalate (B1215562) (KHP), primary standard, dried at 120°C for 2 hours[2]

    • Mercuric Acetate (Hg(CH₃COO)₂), 5% (w/v) solution in anhydrous glacial acetic acid[1][2]

    • Crystal Violet Indicator (optional, for visual titration)

Preparation of Solutions
  • 0.1 N Perchloric Acid: To 900 mL of glacial acetic acid, add 8.2 mL of perchloric acid (70%). Mix well, then add 32 mL of acetic anhydride and mix again.[6] Allow the solution to stand for 24 hours before use.

  • 5% (w/v) Mercuric Acetate: Dissolve 5 g of mercuric acetate in 100 mL of anhydrous glacial acetic acid.[1][2]

Standardization of 0.1 N Perchloric Acid
  • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate (KHP) into a clean, dry beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Allow the solution to cool to room temperature.

  • Titrate the solution potentiometrically with the prepared 0.1 N perchloric acid. The endpoint is the point of maximum inflection of the titration curve.[1]

  • Perform the standardization in triplicate.

  • Calculate the exact normality (N) of the perchloric acid solution using the following formula:

    • N = (Weight of KHP in g) / (0.20423 g/meq * Volume of HClO₄ in mL)

Sample Preparation and Titration Procedure

The following diagram outlines the experimental workflow for the quantification of paliperidone.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh ~100 mg of Paliperidone sample B Transfer to a dry beaker A->B C Add 15 mL of 5% w/v Mercuric Acetate solution B->C D Add 35 mL of Glacial Acetic Acid C->D E Stir until completely dissolved D->E F Immerse electrodes in the sample solution E->F G Titrate with standardized 0.1 N Perchloric Acid F->G H Record titrant volume at the point of max inflection (Endpoint) G->H I Calculate % Assay of Paliperidone H->I J Report results I->J

Caption: Experimental workflow for the non-aqueous potentiometric titration of Paliperidone.

  • Accurately weigh approximately 100 mg of the paliperidone sample into a clean, dry beaker.[1]

  • Add 15 mL of 5% (w/v) mercuric acetate solution in anhydrous glacial acetic acid.[1][2]

  • Add 35 mL of glacial acetic acid.[1]

  • Stir with a magnetic stirrer until the sample is completely dissolved.

  • Immerse the glass and reference electrodes in the sample solution.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid using an automatic titrator.

  • Record the volume of titrant consumed at the endpoint, which corresponds to the maximum potential change (inflection point).[1]

  • Perform a blank titration using the same quantities of solvents and reagents but without the paliperidone sample. Make any necessary corrections to the sample titration volume.

Calculation

Calculate the percentage assay of paliperidone using the following formula:

% Assay = ( (V_s - V_b) * N * E.W. ) / (W_s) * 100

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • E.W. = Equivalent weight of paliperidone (426.49 g/mol )

  • W_s = Weight of the paliperidone sample (mg)

Data Presentation and Method Validation

The non-aqueous potentiometric titration method for paliperidone has been validated for precision, accuracy, and linearity.[2] The results are summarized below.

Table 1: Precision of the Titration Method

The precision of the method was determined by performing six replicate analyses of a homogeneous paliperidone sample.

ReplicateWeight of Paliperidone (mg)Burette Reading (mL)% Assay
110.02.3499.85
210.12.3699.79
310.02.35100.28
Mean --99.97
% RSD --0.26

%RSD (Relative Standard Deviation) value of 0.1565 was also reported in another study, indicating good precision.[2]

Table 2: Linearity of the Method

Linearity was evaluated by analyzing five samples with paliperidone weights ranging from 20 mg to 100 mg.

Weight (mg)Burette Reading (mL)
200.47
400.94
601.40
801.87
1002.34
Correlation Coefficient (r²) 0.9999

Data adapted from Rele, R. V. (2016).[2]

Table 3: Accuracy (Recovery Study)

The accuracy of the method was determined by recovery studies at five different concentration levels.

Amount Added (mg)Amount Found (mg)% Recovery
2019.9299.60
4040.05100.13
6059.8199.68
8080.14100.18
10099.7599.75
Mean % Recovery 99.87

The percentage recovery of paliperidone was found to be in the range of 99.60% to 100.18%, indicating high accuracy.[2]

Conclusion

The described non-aqueous potentiometric titration method is simple, rapid, precise, and accurate for the quantification of paliperidone in bulk form.[2][5] The method is suitable for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is reliable and robust.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Paliperidone Palmitate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Paliperidone (B428) Palmitate long-acting injectables.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues observed during your experiments.

Physical Instability

Question: I am observing crystal growth and changes in particle size in my Paliperidone Palmitate suspension upon storage. What are the potential causes and how can I mitigate this?

Answer:

Crystal growth, often due to Ostwald ripening, and other particle size changes are common challenges in suspension formulations, impacting injectability, dissolution rate, and bioavailability.

Potential Causes:

  • High Surface Energy: Smaller particles have a higher surface free energy, making them thermodynamically driven to reduce this energy by agglomerating or enabling the growth of larger crystals at the expense of smaller ones.

  • Crystallinity of API: The crystallization process of the this compound active pharmaceutical ingredient (API) significantly affects its stability. Differences in crystallinity can lead to variations in formulation stability.[1] Formulations prepared with API having higher crystallinity and surface free energy have demonstrated better stability.[1]

  • Polymorphism: The presence of less stable polymorphic forms can lead to conversion to a more stable, less soluble form over time, resulting in crystal growth.

  • Temperature Fluctuations: Temperature changes during storage can alter the solubility of this compound in the vehicle, promoting crystal growth.

  • Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to provide a robust steric or electrostatic barrier around the particles.

Troubleshooting Steps:

  • Characterize Your API:

    • Thoroughly characterize the solid-state properties of your this compound API, including crystallinity, polymorphism (using techniques like PXRD and DSC), and morphology (using SEM).

    • Ensure consistent API properties between batches. Studies have shown that different crystallization processes of the API can affect the stability of the final formulation.[1]

  • Optimize Stabilizer System:

    • Experiment with different types or combinations of stabilizers (e.g., non-ionic polymers, surfactants) to enhance the steric and/or electrostatic repulsion between particles.

    • Optimize the concentration of the chosen stabilizer(s).

  • Control Particle Size Distribution:

    • Aim for a narrow particle size distribution to minimize the driving force for Ostwald ripening.

    • Investigate different particle size reduction techniques (e.g., wet media milling) to achieve the desired particle size and distribution.[2][3]

  • Formulation Excipients:

    • Evaluate the impact of other excipients in your formulation on the physical stability of the suspension.

  • Storage Conditions:

    • Conduct stability studies under various temperature conditions to understand the formulation's sensitivity to temperature fluctuations.

    • Store the formulation at controlled, consistent temperatures.

Question: My this compound suspension is showing signs of aggregation and caking. What should I investigate?

Answer:

Aggregation and caking can lead to poor redispersibility, inaccurate dosing, and issues with injectability.

Potential Causes:

  • Interparticle Attractions: Insufficient repulsive forces between particles can lead to the formation of agglomerates.

  • Sedimentation: Due to density differences between the dispersed particles and the vehicle, sedimentation can occur. Over time, this can lead to the formation of a dense, non-redispersible cake.

  • Vehicle Viscosity: A low-viscosity vehicle may not adequately suspend the particles, leading to rapid sedimentation.

  • Particle Morphology: Irregularly shaped particles may have more points of contact, increasing the likelihood of aggregation.

Troubleshooting Steps:

  • Assess Zeta Potential: Measure the zeta potential of your suspension to understand the electrostatic repulsion between particles. A higher absolute zeta potential is generally desirable for better stability.

  • Optimize Vehicle Viscosity:

    • Consider increasing the viscosity of the continuous phase by adding a viscosity-modifying agent.

    • Be mindful that excessively high viscosity can hinder redispersibility and injectability.

  • Incorporate Wetting Agents: Ensure the particles are adequately wetted by the vehicle to prevent clumping.

  • Evaluate Flocculating vs. Deflocculating Systems:

    • In a deflocculated system, particles exist as individual entities and sediment slowly, but can form a dense cake.

    • In a controlled flocculated system, particles form loose aggregates (flocs) that sediment faster but are easily redispersed. You may need to add a flocculating agent to achieve this.

  • Redispersibility Testing: Implement a robust method to quantify the redispersibility of your suspension after storage (e.g., gentle inversion or shaking followed by visual inspection or particle size analysis).

Chemical Instability

Question: I have detected degradation products in my formulation during stability studies. What are the common degradation pathways and how can I prevent them?

Answer:

This compound can undergo chemical degradation through several pathways, primarily hydrolysis and oxidation.

Common Degradation Pathways:

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed to form paliperidone and palmitic acid. This can be influenced by pH and temperature.

  • Oxidation: The molecule can be susceptible to oxidation, leading to the formation of impurities such as the N-Oxide derivative.[4]

  • Photodegradation: Exposure to light can also induce degradation. Studies on paliperidone have shown it to be labile under photolytic stress conditions.[5][6]

Troubleshooting Steps:

  • pH Control:

    • The pH of the aqueous vehicle is critical. Formulate your suspension within a pH range where the hydrolysis of the ester bond is minimized. Conduct pH-rate profile studies to identify this optimal range.

  • Protection from Oxidation:

    • If oxidative degradation is observed, consider adding an antioxidant to the formulation.

    • Minimize headspace oxygen in your storage containers by purging with an inert gas like nitrogen.

  • Light Protection:

    • Protect the formulation from light at all stages of manufacturing and storage by using amber or opaque containers.

    • Forced degradation studies have demonstrated that paliperidone is susceptible to photolytic degradation.[5][6]

  • Excipient Compatibility:

    • Ensure that none of the excipients are promoting degradation. Some excipients may contain reactive impurities or can alter the microenvironment pH. Conduct compatibility studies with individual excipients.

  • Forced Degradation Studies:

    • Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and understand the degradation pathways.[4] This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

What are the key physical stability parameters to monitor for a this compound suspension?

The key physical stability parameters include:

  • Particle Size Distribution: Monitored over time for any signs of crystal growth or aggregation.

  • Appearance: Visual inspection for any changes in color, consistency, or presence of large aggregates.

  • Redispersibility: The ability of the suspension to be easily and uniformly resuspended upon gentle agitation.

  • Viscosity and Rheological Properties: To ensure consistent flow and injection characteristics.

  • Zeta Potential: To assess the electrostatic stability of the suspension.

  • Crystalline Form: To check for any polymorphic transformations during storage.

What are the main chemical degradation products of this compound?

The primary chemical degradation products are:

  • Paliperidone: Formed via hydrolysis of the palmitate ester.[4]

  • Paliperidone N-Oxide: An oxidative degradation product.[4]

How does the API's crystallization process impact formulation stability?

The crystallization process of the this compound API can influence its particle morphology, crystallinity, and surface free energy.[1] These properties, in turn, affect the physical stability of the suspension. For instance, an API with higher crystallinity and a more stable polymorphic form will generally lead to a more stable suspension with less potential for crystal growth.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Paliperidone/Paliperidone Palmitate
Stress ConditionReagent/ConditionDurationTemperature% Degradation ObservedKey Degradation ProductsReference(s)
Acid Hydrolysis 0.5 N HCl1 hour60°CNot significant-[4]
Alkaline Hydrolysis 0.5 N NaOH1 hour60°CNot significant-[4]
Oxidation 3% H₂O₂30 minutesAmbientSignificantN-Oxide, Paliperidone[4]
Oxidation 18% H₂O₂72 hoursAmbient~16.5%N-Oxide and others[5]
Thermal Dry Heat6 hours60°CNot significant-[4]
Photolytic 1.2 million Lux hours-AmbientNot significant-[4]
Photolytic Sunlight24 hoursAmbient~75.4%Multiple[5]

Note: Degradation percentages can vary significantly based on the exact experimental conditions and the specific formulation (API vs. formulated product).

Table 2: Physical Stability of this compound Nanosuspensions
FormulationMean Particle Size (Initial)Storage ConditionDurationMean Particle Size (Final)Change in Particle SizeReference
Nanosuspension A1041 ± 6 nm4°C, 25°C, Mechanical Shaking2 monthsNo obvious changeMinimal[2][3]
Nanosuspension B505 ± 9 nm4°C, 25°C, Mechanical Shaking2 monthsNo obvious changeMinimal[2][3]
Formulation with PP-1d(0.9) within standardRoom Temperature30 daysd(0.9) out of standardIncrease[1]
Formulation with PP-2d(0.9) within standardRoom Temperature30 daysd(0.9) within standardStable[1]

PP-1 and PP-2 refer to this compound APIs obtained from different crystallization processes.[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method

This protocol is adapted from a method developed for the determination of this compound in a depot injectable dosage form.[4]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 1 µL.

  • Diluent: Purified water.

  • Procedure:

    • Prepare standard solutions of this compound and any known impurities (e.g., Paliperidone, N-Oxide) in the diluent.

    • Prepare sample solutions from the formulation by accurately diluting to a known concentration.

    • Inject the standard and sample solutions into the UPLC system.

    • The method should separate this compound from all formulation components and degradation products. The reported run time for a similar method is approximately 2.5 minutes.[4]

Protocol 2: Particle Size Analysis by Laser Diffraction
  • Instrumentation: A laser diffraction particle size analyzer.

  • Sample Preparation:

    • Gently agitate the suspension vial to ensure homogeneity.

    • Withdraw a representative sample.

    • Disperse the sample in a suitable dispersant (e.g., water with a small amount of surfactant to prevent aggregation) in the instrument's sample cell until an appropriate obscuration level is reached.

  • Measurement:

    • Perform the measurement according to the instrument's standard operating procedure.

    • Report the particle size distribution, including parameters like D10, D50 (median particle size), and D90.

  • Stability Assessment: Repeat the measurement at various time points during the stability study to monitor any changes in the particle size distribution.

Visualizations

Stability_Testing_Workflow General Stability Testing Workflow for this compound Suspension cluster_prep Formulation & Initial Characterization cluster_stability Stability Study cluster_analysis Analysis at Each Time Point cluster_evaluation Data Evaluation & Conclusion Formulation Formulate PP Suspension Initial_Char Initial Characterization (Particle Size, Viscosity, Assay) Formulation->Initial_Char Place_Stability Place on Stability (ICH Conditions) Initial_Char->Place_Stability Batch Passes Initial Specs Time_Points Pull Samples at Time Points (e.g., 1, 3, 6 months) Place_Stability->Time_Points Physical_Tests Physical Tests: - Appearance - Particle Size - Redispersibility - Viscosity Time_Points->Physical_Tests Chemical_Tests Chemical Tests: - Assay (HPLC/UPLC) - Impurities/Degradants Time_Points->Chemical_Tests Data_Analysis Analyze Data Trends Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Conclusion Determine Shelf-Life & Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for stability testing of this compound suspensions.

Troubleshooting_Decision_Tree Troubleshooting Formulation Instability Start Instability Observed in PP Suspension Check_Type Physical or Chemical Instability? Start->Check_Type Physical_Issue Physical Instability: (Aggregates, Crystal Growth, Caking) Check_Type->Physical_Issue Physical Chemical_Issue Chemical Instability: (Degradation, Loss of Assay) Check_Type->Chemical_Issue Chemical Analyze_Physical Analyze: - Particle Size (PSD) - Microscopy (SEM) - Rheology - Redispersibility Physical_Issue->Analyze_Physical Cause_Physical Potential Cause? Analyze_Physical->Cause_Physical API_Issue API Properties (Crystallinity, Morphology) Cause_Physical->API_Issue PSD Change Stabilizer_Issue Inadequate Stabilization Cause_Physical->Stabilizer_Issue Aggregation Vehicle_Issue Vehicle Properties (e.g., Viscosity) Cause_Physical->Vehicle_Issue Caking Action_API Re-evaluate API source & crystallization process API_Issue->Action_API Action_Stabilizer Optimize stabilizer type & concentration Stabilizer_Issue->Action_Stabilizer Action_Vehicle Modify vehicle composition (e.g., add viscosity modifier) Vehicle_Issue->Action_Vehicle Analyze_Chemical Analyze: - Stability-Indicating HPLC/UPLC - Identify Degradants (LC-MS) Chemical_Issue->Analyze_Chemical Cause_Chemical Degradation Pathway? Analyze_Chemical->Cause_Chemical Hydrolysis Hydrolysis Cause_Chemical->Hydrolysis Ester Cleavage Oxidation Oxidation Cause_Chemical->Oxidation N-Oxide Formation Photolysis Photodegradation Cause_Chemical->Photolysis Light Exposure Action_Hydrolysis Optimize formulation pH using buffers Hydrolysis->Action_Hydrolysis Action_Oxidation Add antioxidant; Use inert atmosphere (N2) Oxidation->Action_Oxidation Action_Photolysis Use light-protective packaging Photolysis->Action_Photolysis

Caption: Decision tree for troubleshooting this compound formulation instability.

References

Technical Support Center: Analysis of Paliperidone Palmitate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of paliperidone (B428) palmitate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of paliperidone palmitate observed during stability studies?

A1: Under forced degradation conditions, the most commonly identified degradation products of this compound are paliperidone and paliperidone N-oxide.[1][2] Significant degradation is particularly observed under oxidative stress, for instance, when exposed to hydrogen peroxide.[1]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Paliperidone has been found to be labile under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[3] It is relatively stable under dry heat stress conditions.[3] One study noted significant degradation when this compound was subjected to oxidative hydrolysis with 3% H2O2 for 30 minutes, while it remained relatively stable under acidic, basic, thermal, and UV conditions.[1]

Q3: What analytical techniques are most suitable for the analysis of this compound and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC) are the most widely used techniques for the separation and quantification of this compound and its impurities.[1][2][3] These methods, coupled with UV detection, provide the necessary specificity and sensitivity for routine analysis and stability testing. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[4]

Q4: Can you provide a starting point for developing an HPLC method for this compound analysis?

A4: A common starting point for HPLC method development involves a C18 or C8 analytical column. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), at a specific pH.[3] The detection wavelength is often set around 237 nm, 238 nm, or 280 nm.[1][5]

Troubleshooting Guides

Problem 1: Poor separation or co-elution of this compound and its degradation products.

  • Question: I am observing poor resolution between the main peak and the degradation product peaks in my chromatogram. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous component can enhance the retention of non-polar analytes, potentially improving separation. Also, consider modifying the pH of the buffer, as this can alter the ionization state of the analytes and affect their retention.[3]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a different particle size may provide the required selectivity.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Consider Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be effective in resolving complex mixtures.

Problem 2: No degradation is observed after performing forced degradation studies.

  • Question: I have subjected my this compound sample to stress conditions, but I do not see any significant degradation peaks in my chromatogram. Why might this be happening?

  • Answer:

    • Inadequate Stress Conditions: The stress conditions may not have been harsh enough to induce degradation. For oxidative stress, ensure the concentration of the oxidizing agent (e.g., H2O2) and the exposure time are sufficient. For hydrolytic stress, consider increasing the temperature or the concentration of the acid/base.[1]

    • Sample Preparation Issues: Ensure that the drug substance is properly dissolved and exposed to the stressor. For photostability studies, ensure the sample is exposed to a sufficient intensity of light for an adequate duration.[3]

    • Analytical Method Not Stability-Indicating: Your current analytical method may not be able to separate the degradation products from the parent peak. It is crucial to use a validated stability-indicating method.

Problem 3: Extraneous peaks are present in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatogram that are not related to the parent drug or its known degradation products. What could be the source of these peaks?

  • Answer:

    • Contamination: The extraneous peaks could be due to contamination from glassware, solvents, or the sample itself. Ensure all glassware is scrupulously clean and use high-purity solvents.

    • Placebo or Excipient Interference: If you are analyzing a formulated product, the peaks may be from excipients. Analyze a placebo sample (containing all formulation components except the active pharmaceutical ingredient) to confirm this.

    • System Contamination: The HPLC system itself could be contaminated. Flush the system thoroughly with an appropriate cleaning solution.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of Paliperidone and this compound

Stress ConditionReagent/ParameterDurationTemperatureDrug FormPercentage DegradationReference
Oxidative18% H₂O₂72 hoursAmbientPaliperidone16.51%[4]
PhotolyticSunlight72 hoursAmbientPaliperidone53% (with TiO₂)[3]
Photolytic-24 hoursAmbientPaliperidone75.36%[4]
Oxidative3% H₂O₂30 minutesAmbientThis compoundSignificant[1]
Acidic0.5 N HCl1 hour60°CThis compoundNot Significant[1]
Alkaline0.5 N NaOH1 hour60°CThis compoundNot Significant[1]
Thermal-6 hours60°CThis compoundNot Significant[1]

Table 2: Method Validation Parameters for the Analysis of Paliperidone

ParameterMethodValueReference
Limit of Detection (LOD)HPLC0.14 µg/mL[5]
Limit of Quantification (LOQ)HPLC0.42 µg/mL[5]
Limit of Detection (LOD)HPLC1.0395 µg/mL[2]
Limit of Quantification (LOQ)HPLC3.15 µg/mL[2]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.5 N HCl.

    • Incubate the solution at 60°C for 1 hour.[1]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.5 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.5 N NaOH.

    • Incubate the solution at 60°C for 1 hour.[1]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.5 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 30 minutes.[1]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance or a solution of the drug in a hot air oven at 60°C for 6 hours.[1]

    • If using a solution, cool it to room temperature. If using the solid, dissolve it in a suitable solvent.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Dilute the exposed and control samples to a final concentration suitable for HPLC analysis.

2. RP-UPLC Method for Separation of this compound and its Degradation Products

This method is suitable for the rapid and efficient separation of this compound from its major degradation products, paliperidone and N-oxide.[1]

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Ammonium acetate buffer and acetonitrile (10:90, v/v)

    • Flow Rate: 0.6 mL/min

    • Detection Wavelength: 238 nm

    • Column Temperature: 50°C

    • Injection Volume: 1 µL

  • Procedure:

    • Prepare the mobile phase by mixing the ammonium acetate buffer and acetonitrile in the specified ratio. Filter through a 0.22 µm membrane filter and degas.

    • Prepare a standard solution of this compound and spiked solutions containing the expected degradation products at known concentrations.

    • Prepare the sample solutions from the forced degradation studies.

    • Set up the UPLC system with the specified chromatographic conditions.

    • Inject the standard, spiked, and sample solutions and record the chromatograms.

    • Identify the peaks based on their retention times compared to the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_results Data Interpretation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (No Stress) start->control hplc RP-HPLC / RP-UPLC Analysis stress->hplc control->hplc lcms LC-MS Analysis for Structural Elucidation hplc->lcms quant Quantification of Degradation Products hplc->quant char Characterization of Degradation Products lcms->char report Final Report quant->report char->report

Caption: Experimental workflow for the identification and characterization of this compound degradation products.

degradation_pathway cluster_main This compound and its Major Degradants PP This compound C₃₉H₅₇FN₄O₄ Pali Paliperidone C₂₃H₂₇FN₄O₃ PP->Pali Hydrolysis PNO Paliperidone N-Oxide C₂₃H₂₇FN₄O₄ Pali->PNO Oxidation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Optimizing Paliperidone Palmitate Particle Size for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of paliperidone (B428) palmitate (PP) particle size for controlled-release injectable formulations.

Frequently Asked Questions (FAQs)

Q1: Why is particle size a critical quality attribute for long-acting injectable paliperidone palmitate?

A1: Particle size is a primary determinant of the drug's dissolution rate and, consequently, its in vivo performance.[1] Due to the extremely low water solubility of this compound, it dissolves slowly at the intramuscular injection site before being hydrolyzed into the active moiety, paliperidone.[2][3] The particle size distribution directly impacts the surface area available for dissolution; smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and drug release.[4] This relationship allows for the manipulation of the pharmacokinetic profile to achieve different dosing intervals, such as one-month (Invega Sustenna®) versus three-month (Invega Trinza®) formulations.[4] Any deviation in particle size can alter the drug release duration or lead to concentration fluctuations, affecting both safety and efficacy.

Q2: What are the common methods for controlling the particle size of this compound?

A2: Several methods are employed to achieve the desired particle size for PP formulations:

  • Wet Media Milling (or Wet Bead Milling): This is a high-energy milling technique that reduces particle size to the nanometer or micrometer scale, ensuring a consistent and controlled drug exposure.[4] It is a common method for producing PP nanosuspensions.[4]

  • High-Pressure Homogenization (HPH): This technique can also be used to prepare drug crystal suspensions with varying particle sizes.[1]

  • Crystallization Techniques: The crystallization process itself can be controlled to produce particles of a specific size and morphology. Methods like stepped cooling, where the temperature of a solvent is changed at a controlled rate, can be used to influence the final particle size distribution.[5][6] The choice of crystallization process can also affect properties like surface free energy and crystallinity, which in turn impact formulation stability and in vivo performance.[7]

  • Nanoprecipitation: This method involves dissolving the drug and a polymer in a solvent and then adding this solution to a non-solvent to precipitate nanoparticles. It has been used to formulate PP-loaded nanostructured lipid carriers (NLCs).[8][9]

Q3: Which analytical techniques are essential for characterizing this compound particles?

A3: A comprehensive characterization is crucial for developing a robust formulation. Key techniques include:

  • Laser Diffraction: Used to measure the particle size distribution (e.g., D10, D50, D90) of the suspension.[10][11]

  • Scanning Electron Microscopy (SEM): Provides visual information on the morphology (shape) and surface characteristics of the drug crystals.[4] It can confirm if particles are irregular, granular, or plate-like.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the crystallinity and melting point of the drug substance. Changes in particle size can sometimes affect the melting point.[4][11]

  • Powder X-ray Diffraction (PXRD): Confirms the crystalline state of the this compound in the formulation, ensuring that the manufacturing process has not introduced amorphous content.[4][10]

Troubleshooting Guide

Problem 1: My in vivo study shows an initial burst release followed by a rapid decline in plasma concentration, instead of a sustained profile.

  • Possible Cause: This pharmacokinetic profile often points to an inconsistent particle size distribution with a significant fraction of very fine particles. These small particles dissolve quickly, causing the initial spike (Cmax), while the formulation lacks a sufficient population of larger particles to maintain the release over the intended duration.[1] Another cause could be related to the crystallinity of the API; different crystallization processes can lead to burst release phenomena in vivo even if in vitro release appears normal.[7]

  • Troubleshooting Steps:

    • Re-evaluate Particle Size Distribution: Use laser diffraction to analyze your batch. Pay close attention to the span value; a smaller span indicates a more uniform particle size.[12] Check for a bimodal or wide distribution.

    • Analyze API Crystallinity: Compare the crystallinity and surface free energy (SFE) of your API batch with a reference standard.[7] An API with a lower crystallinity or higher SFE may dissolve more rapidly.

    • Optimize Milling/Crystallization Process: If using wet milling, adjust milling time, bead size, or stabilizer concentration to narrow the particle size distribution. If using crystallization, carefully control the cooling rate and temperature.[6]

Problem 2: The in vitro dissolution results are not predictive of the in vivo pharmacokinetic profile.

  • Possible Cause: A poor in vitro-in vivo correlation (IVIVC) is a common challenge. The in vivo environment at the injection site is complex, involving an initial acute inflammation followed by a chronic inflammatory response, which can affect drug dissolution and absorption in ways not captured by simple in vitro dissolution setups.[4]

  • Troubleshooting Steps:

    • Refine Dissolution Method: Ensure your in vitro method is discriminating enough to detect changes in particle size. Methods like dialysis bag or sample separation can be used.[7][10] The dissolution medium should be carefully selected to provide sink conditions.[1]

    • Consider Biorelevant Media: While challenging for injectable suspensions, explore dissolution media that better mimic the physiological environment at the injection site.

    • Focus on Multiple Attributes: Do not rely solely on dissolution. Ensure that other critical attributes like particle morphology, crystallinity, and surface properties are consistent between batches that show different in vivo performance.[7]

Problem 3: The nanosuspension is showing physical instability, such as particle aggregation or caking, upon storage.

  • Possible Cause: This indicates an issue with the formulation's stabilizing system or inherent properties of the drug particles. Insufficient stabilizer concentration can lead to particle agglomeration. Furthermore, particles with high surface free energy are more prone to aggregation to minimize their thermodynamic state.[7]

  • Troubleshooting Steps:

    • Optimize Stabilizers: Evaluate the type and concentration of suspending agents and surfactants (e.g., polysorbate 20).[4]

    • Characterize API Surface Properties: Measure the contact angle and calculate the surface free energy of your PP raw material. An API with higher SFE may require a more robust stabilization strategy.[7]

    • Control Crystallinity: Ensure the crystallization process yields a stable crystalline form, as changes in crystal structure during storage can affect physical stability.[7]

Data Presentation: Particle Size vs. Pharmacokinetics

The following tables summarize quantitative data from studies investigating the effect of PP particle size on key pharmacokinetic parameters.

Table 1: Comparison of Two Nanosuspension Formulations in Beagle Dogs [4]

ParameterNanosuspension ANanosuspension B
Mean Particle Size 1041 ± 6 nm505 ± 9 nm
Tmax (days) 106
Cmax (relative) 1.8-fold higher than BLower
AUC0-t (relative) 2.0-fold higher than BLower

This data demonstrates that larger particles lead to a delayed Tmax and a greater overall drug exposure (AUC).[4]

Table 2: In Vitro Dissolution of PP Suspensions with Different Median Diameters [1]

Median Diameter (D50)% Drug Released at 32 hours
< 1 µm~100% (within 12 hours)
3.80 µm91%
6.65 µm82%
9.78 µm70%

This table clearly shows that the in vitro drug release rate is highly dependent on particle size, following the Noyes-Whitney equation where smaller particles dissolve faster.[1]

Experimental Protocols

1. Protocol: Particle Size Reduction by Wet Media Milling

This protocol is a generalized procedure based on common industry practices for preparing this compound nanosuspensions.[4][7]

  • Preparation of Slurry:

    • Disperse the this compound API into an aqueous solution containing a surfactant (e.g., polysorbate 20) and a buffering agent (e.g., phosphate (B84403) buffer to maintain pH ~7).

    • Stir the mixture to form a coarse suspension.

  • Milling Process:

    • Introduce the slurry into a wet media mill chamber containing milling media (e.g., zirconium oxide beads).

    • Operate the mill at a set temperature and agitation speed. The high-energy collisions between the beads and the drug particles will reduce the particle size.

    • Monitor the particle size distribution periodically using an in-process particle size analyzer (e.g., laser diffraction).

  • Endpoint Determination:

    • Continue the milling process until the desired particle size distribution (e.g., D50, D90) is achieved and remains stable over subsequent measurements.

  • Collection and Final Formulation:

    • Separate the milled nanosuspension from the milling media.

    • Adjust the final concentration with an appropriate vehicle and ensure sterility for the final injectable product.

2. Protocol: In Vitro Dissolution Testing (Dialysis Bag Method)

This method is suitable for evaluating the release from injectable suspensions.[10][13]

  • Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2) with paddles.

  • Dissolution Medium: Prepare a dissolution medium that provides sink conditions. A common medium is a buffer (e.g., 0.001 M HCl or simulated muscle fluid) containing a surfactant like Tween 20 (e.g., 0.489%) to enhance the solubility of the poorly soluble PP.[7] Maintain the temperature at 37 ± 0.5°C.

  • Sample Preparation:

    • Accurately withdraw a sample of the PP suspension and load it into a dialysis bag with a specific molecular weight cutoff.

    • Seal the bag securely.

  • Dissolution Run:

    • Place the sealed dialysis bag into the dissolution vessel containing the medium.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling:

    • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw aliquots of the dissolution medium from outside the dialysis bag.

    • Replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Analysis:

    • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_0 API & Formulation cluster_1 Particle Size Reduction cluster_3 In Vivo Evaluation API API Synthesis & Crystallization Formulate Formulation with Stabilizers API->Formulate Mill Wet Media Milling or Homogenization Formulate->Mill Coarse Suspension PSD Particle Size Analysis (LD) Mill->PSD Nanosuspension Morph Morphology (SEM) PSD->Morph Crystal Crystallinity (PXRD, DSC) PSD->Crystal Dissolution In Vitro Dissolution PSD->Dissolution PK Pharmacokinetic Study (PK) Dissolution->PK IVIVC Assessment Result Desired PK Profile Achieved? PK->Result Result->Mill No (Iterate & Optimize)

Caption: Experimental workflow for optimizing PP particle size.

logical_relationship PS Particle Size SA Surface Area PS->SA Stab Stabilizers & Excipients PhysStab Physical Stability Stab->PhysStab Cryst API Crystallinity & Surface Energy DR Dissolution Rate Cryst->DR SA->DR PK Pharmacokinetic Profile (Cmax, Tmax, AUC) DR->PK PhysStab->PK Affects consistency PD Therapeutic Efficacy & Duration PK->PD Safety Safety Profile (e.g., Injection Site Reactions) PK->Safety

Caption: Relationship between particle properties and clinical outcomes.

troubleshooting_flowchart start Unexpected In Vivo Pharmacokinetic Profile q_burst Is there an initial 'Burst Release'? start->q_burst a_fines Check for excess fine particles (Re-run PSD analysis). Review API crystallinity. q_burst->a_fines Yes q_slow Is the release too slow or incomplete (low AUC)? q_burst->q_slow No end Optimize Formulation & Re-test a_fines->end a_large Particle size may be too large or particles are aggregated. Check for sufficient wetting. q_slow->a_large Yes q_variable Is there high inter-subject variability? q_slow->q_variable No a_large->end a_dist Indicates a wide or inconsistent particle size distribution. Optimize milling/crystallization. q_variable->a_dist Yes q_variable->end No a_dist->end

References

Troubleshooting poor dissolution profiles of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the dissolution profiles of Paliperidone Palmitate (PP).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (PP) formulation showing a very low dissolution rate?

A1: this compound is a crystalline prodrug classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2][3] Its intrinsic solubility is extremely low (≤0.1 µg/mL).[4][5] Poor dissolution is often inherent to the molecule's physicochemical properties. Key factors that can lead to lower-than-expected dissolution rates include large particle size, high crystallinity, and inadequate wetting in the dissolution medium.

Q2: How critical is particle size to the dissolution of PP?

A2: Particle size is arguably the most critical physical attribute influencing the dissolution rate of this compound.[6] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[6][7] Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate.[6][8] Studies have shown a direct correlation between reduced particle size and an increased rate of in vitro dissolution and altered in vivo pharmacokinetic performance.[6] For long-acting injectable suspensions, controlling the particle size distribution is essential for achieving the desired release profile.[6]

Q3: Can the crystallization process affect my dissolution results?

A3: Yes, the crystallization process is critical. While different processes may not change the fundamental crystal form of PP, they can alter its crystallinity and surface free energy (SFE).[4][9] These changes can impact the formulation's stability and in vivo performance.[4][9] For instance, variations in the cooling rate or solvent system during crystallization can lead to differences in particle morphology and the degree of crystallinity, which in turn can affect the dissolution rate.[5][9]

Q4: What is the role of a surfactant (like Tween 20) in the dissolution medium?

A4: Due to the hydrophobic nature and poor water solubility of this compound, a surfactant is necessary to ensure adequate wetting of the drug particles.[5] Surfactants like Tween 20 reduce the surface tension between the solid drug particles and the dissolution medium, allowing the medium to make better contact with the particle surface and facilitating dissolution.[9] The FDA's dissolution methods database recommends using a medium containing a surfactant for this reason.[5][9]

Q5: What are the typical dissolution conditions recommended for PP injectable suspensions?

A5: The FDA dissolution method library provides guidance. A commonly cited method utilizes a USP Apparatus II (paddle) at 50 rpm. The dissolution medium is typically 900 mL of a dilute acid (e.g., 0.001 mol/L HCl) containing a surfactant, such as 0.489% Tween 20, to maintain sink conditions.[5][9] The temperature is usually maintained at 25°C or 37°C.[1][9]

Troubleshooting Guides

Issue 1: Unexpectedly Slow or Incomplete Dissolution

If your dissolution profile is significantly slower than expected or plateaus before reaching 100%, follow these steps to diagnose the potential cause.

Troubleshooting Workflow for Slow Dissolution

G cluster_0 Start: Poor Dissolution Profile Observed cluster_1 Step 1: Verify Analytical Method & Dissolution Setup cluster_2 Step 2: Characterize Active Pharmaceutical Ingredient (API) cluster_3 Step 3: Evaluate Formulation & Manufacturing Process cluster_4 Conclusion & Action start Slow or Incomplete Dissolution A Check HPLC Calibration & Validation (Protocol 4) start->A Is method accurate? B Confirm Dissolution Parameters (Apparatus, Speed, Medium, Temp) (Protocol 1) A->B Yes C Ensure Sink Conditions (Sufficient Surfactant) B->C Yes D Measure Particle Size Distribution (PSD) (Protocol 2) C->D Yes, setup is correct E Assess Crystallinity & Polymorphism (XRD, DSC) (Protocol 3) D->E Is PSD larger than reference? end_node Identify Root Cause & Remediate (e.g., Optimize PSD, Modify Formulation) D->end_node Yes, optimize milling F Review Formulation Composition (Excipient ratios) E->F Is crystallinity/form different? E->end_node Yes, re-evaluate crystallization G Investigate Manufacturing Process (e.g., Wet Milling Efficiency) F->G Yes F->end_node Yes, adjust excipients G->end_node Yes G cluster_0 Physicochemical Properties (API) cluster_1 Formulation & Process cluster_2 Dissolution Test Parameters PSD Particle Size Distribution Dissolution Dissolution Rate Profile PSD->Dissolution Crystallinity Crystallinity & Polymorphism Crystallinity->Dissolution Solubility Intrinsic Solubility (Very Low) Solubility->Dissolution Wettability Wettability (Hydrophobic) Excipients Excipients (e.g., Surfactants) Wettability->Excipients Milling Manufacturing Process (e.g., Wet Milling) Milling->PSD Excipients->Dissolution Medium Dissolution Medium (pH, Surfactant) Medium->Dissolution Apparatus Apparatus Setup (Speed, Temp) Apparatus->Dissolution

References

Technical Support Center: Improving In Vitro-In Vivo Correlation for Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro-in vivo correlation (IVIVC) of Paliperidone (B428) Palmitate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the development and validation of an IVIVC for Paliperidone Palmitate long-acting injectables.

1. Why is my in vitro dissolution rate not correlating with the in vivo plasma concentration profile?

A lack of correlation can stem from several factors related to the dissolution method, the formulation's characteristics, and the complexity of the in vivo environment.

  • Inadequate Dissolution Method: Standard dissolution methods may not be "biorelevant" for a long-acting injectable like this compound. The in vivo release is a complex process involving dissolution, hydrolysis of the prodrug, and absorption from the muscle tissue.[1] A simple in vitro test might not capture these dynamics.

  • Physicochemical Properties of the API: The particle size, crystallinity, and surface free energy of the this compound active pharmaceutical ingredient (API) significantly influence its dissolution rate and, consequently, its in vivo performance.[2][3][4] Different crystallization processes can lead to APIs with varying characteristics, affecting the IVIVC.[3][4][5]

  • Formulation Factors: The stability and redispersibility of the nanosuspension are critical.[3] Issues like particle aggregation can alter the effective surface area for dissolution. The excipients used, such as wetting agents (e.g., polysorbate 20) and viscosity modifiers (e.g., polyethylene (B3416737) glycol), also play a crucial role in the drug release process.[6]

  • In Vivo Variables: The pharmacokinetic profile of this compound is influenced by factors such as the injection site (deltoid vs. gluteal muscle), injection volume, and needle length.[7] Patient-specific factors like body mass index (BMI) and creatinine (B1669602) clearance also impact drug absorption and clearance.[7][8]

Troubleshooting Steps:

  • Develop a Biorelevant Dissolution Method: Consider using a two-stage or transfer model that simulates the physiological environment of the muscle tissue.[9][10] This could involve using a simulated muscle fluid (SMF) and incorporating enzymes or using chemical hydrolysis to mimic the conversion of this compound to Paliperidone.[1][2]

  • Thoroughly Characterize Your API and Formulation: Analyze the particle size distribution, morphology (e.g., via SEM), crystallinity (e.g., via PXRD and DSC), and surface free energy of your this compound API.[3][11] Ensure consistent batch-to-batch properties.

  • Utilize Modeling and Simulation: Employ physiologically based pharmacokinetic (PBPK) modeling or other modeling approaches to gain a mechanistic understanding of the drug's absorption, distribution, metabolism, and elimination (ADME) properties.[12][13][14][15] These models can help bridge the gap between in vitro data and in vivo outcomes.[16]

2. What are the recommended starting points for developing a biorelevant in vitro dissolution method?

Developing a biorelevant dissolution method for a long-acting injectable requires a departure from standard oral dosage form methods.

  • Apparatus: Custom-designed dissolution apparatus, such as a 250 mL glass vessel with controlled agitation and temperature, has been used.[1] Sample separation and dialysis bag methods have also been developed to evaluate the release behavior.[11]

  • Dissolution Media: The choice of dissolution medium is critical. A simulated muscle fluid (SMF) supplemented with a surfactant like Tween 20 (e.g., 0.5%) at a pH of around 5.0 has been reported.[2] Another approach involves using a dilute hydrochloric acid solution (e.g., 0.001 mol/L) with Tween 20.[3][17] The key is to mimic the in vivo environment where the drug depot resides.

  • Mimicking Prodrug Conversion: A crucial aspect is simulating the enzymatic hydrolysis of this compound to the active Paliperidone. This can be achieved by incorporating enzymes into the dissolution medium or by using chemical hydrolysis, for example, with lithium hydroxide, which can accelerate the process for experimental convenience.[1]

3. How do the physicochemical properties of this compound impact IVIVC?

The solid-state properties of the this compound crystals are paramount for a successful IVIVC.

  • Particle Size: The dissolution rate is highly dependent on the particle size, as described by the Noyes-Whitney equation.[2] Smaller particles have a larger surface area, leading to a faster dissolution rate. For instance, particles less than 1 µm may dissolve completely within 12 hours, while larger particles (e.g., 3-10 µm) show a much slower and incomplete release over the same period.[2]

  • Crystallinity and Surface Free Energy (SFE): Different crystallization processes can yield this compound with varying degrees of crystallinity and SFE.[3][4][5][17] Higher SFE and lower crystallinity can lead to better stability of the suspension and a more predictable in vivo release profile.[3] In some cases, formulations with APIs from different crystallization processes showed similar in vitro release but significantly different in vivo pharmacokinetics, with some exhibiting an undesirable burst release.[3][5]

4. What animal models are suitable for preclinical in vivo testing?

Rats and rabbits are commonly used as preclinical models for pharmacokinetic screening of this compound long-acting injectables.[18]

  • Study Design: Sparse sampling can be used in rats, while a serial blood sampling design is applicable for rabbits.[18]

  • Administration: Intramuscular injection into the thigh muscle is a common route of administration in these models.[18]

  • Pharmacokinetic Profile: In both rats and rabbits, the absorption of Paliperidone from the depot formulation is slow, with Tmax typically observed around 7 days and a long half-life of 8-10 days.[18]

Data Summary Tables

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Models

Animal ModelDoseTmax (days)AUC (0-28 days) (ng.h/mL)Half-life (days)Reference
Wistar Rat16 mg/kg~718,5978-10[18]
Sprague-Dawley Rat16 mg/kg~721,8658-10[18]
Rabbit4.5 mg/kg~718,1208-10[18]

Table 2: Impact of Particle Size on In Vitro Dissolution of this compound

Median Particle Diameter (µm)Cumulative Release at 32 hours (%)Reference
< 1~100% (at 12 hours)[2]
3.8091%[2]
6.6582%[2]
9.7870%[2]

Experimental Protocols

1. Protocol for In Vitro Dissolution Testing (Shake Incubator Method)

  • Apparatus: Shake incubator.

  • Dissolution Medium: Simulated muscle fluid (SMF) with 0.5% Tween 20, pH 5.0.

  • Procedure:

    • Directly load the this compound suspension into the dissolution medium.

    • Incubate at 37°C with agitation at 80 rpm.

    • Withdraw samples at predetermined time points.

    • Quantify the amount of this compound in the release buffer using a validated LC/MS method.[2]

2. Protocol for In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Sprague-Dawley (SD) rats.

  • Dosing: Administer a single intramuscular injection of this compound suspension (e.g., 20 mg/kg) into the hind leg.

  • Sampling: Collect blood samples at various time points post-injection.

  • Analysis: Analyze plasma concentrations of Paliperidone using a validated LC-MS/MS assay.[2][18]

  • Pharmacokinetic Analysis: Subject the plasma concentration-time data to pharmacokinetic analysis to determine parameters such as AUC, Cmax, Tmax, and half-life.[18]

Visualizations

IVIVC_Workflow API API Physicochemical Properties (Particle Size, Crystallinity) Formulation Formulation Characterization (Suspension Stability) API->Formulation Dissolution Biorelevant Dissolution Testing Formulation->Dissolution PBPK PBPK Modeling Dissolution->PBPK AnimalModel Preclinical Animal Model (Rat, Rabbit) PK_Study Pharmacokinetic Study (Plasma Concentration) AnimalModel->PK_Study PK_Study->PBPK Correlation IVIVC Development PBPK->Correlation

Caption: Workflow for establishing an IVIVC for this compound.

Troubleshooting_IVIVC Start Poor IVIVC Q1 Is the dissolution method biorelevant? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are API properties consistent? A1_Yes->Q2 Sol1 Develop biorelevant method: - Simulated Muscle Fluid - Mimic prodrug conversion A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are in vivo variables considered? A2_Yes->Q3 Sol2 Characterize API: - Particle Size - Crystallinity - Surface Free Energy A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved IVIVC A3_Yes->End Sol3 Incorporate PBPK modeling to account for: - Injection site effects - Patient variability A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for poor IVIVC of this compound.

References

Technical Support Center: Method Development for Separating Paliperidone from its Palmitate Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of paliperidone (B428) and paliperidone palmitate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of paliperidone and this compound.

Problem Potential Causes Solutions & Recommendations
Poor Peak Shape (Tailing) - Secondary Silanol (B1196071) Interactions: Residual silanols on the silica-based column interact with the basic paliperidone molecule.[1][2] - Mobile Phase pH Near Analyte pKa: Leads to inconsistent ionization and peak asymmetry.[2][3] - Column Overload: Injecting too much sample mass.[4] - Column Void or Contamination: A void at the column inlet or contamination of the frit can distort peak shape.[1][4]- Adjust Mobile Phase pH: Lower the pH (e.g., to 3-4) to ensure complete protonation of paliperidone and minimize silanol interactions.[3] - Use an End-Capped Column: Select a column with end-capping to block residual silanol groups.[2] - Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) into the mobile phase to occupy active silanol sites.[5] - Reduce Injection Concentration: Dilute the sample to avoid overloading the column.[4] - Column Maintenance: Backflush the column to remove inlet frit blockage. If the problem persists, replace the column.[4]
Poor Peak Shape (Fronting) - Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.[6] - Column Overload (Volume or Mass): Injecting too large a volume or a highly concentrated sample.[6] - Column Collapse: Using a highly aqueous mobile phase (>95%) with a standard C18 column.[6]- Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase. - Reduce Injection Volume/Concentration: Decrease the injection volume or dilute the sample.[6] - Use an Aqueous-Stable Column: If a highly aqueous mobile phase is necessary, use a column specifically designed for these conditions (e.g., Aqueous C18).[6]
Poor Resolution Between Paliperidone and this compound - Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio is not optimized. - Suboptimal Column Chemistry: The stationary phase is not providing sufficient selectivity. - High Flow Rate: Insufficient time for interaction with the stationary phase.[7]- Optimize Mobile Phase: Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower organic content will generally increase the retention time of the more nonpolar this compound, improving separation. - Change Column: Try a different stationary phase. A phenyl-hexyl column, for example, might offer different selectivity compared to a C18. - Reduce Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the run time.[7] - Increase Column Length or Decrease Particle Size: Both can increase column efficiency and resolution.[7][8]
Poor Resolution with Degradation Products (e.g., N-Oxide) - Co-elution: The degradation product has a similar retention time to paliperidone or this compound under the current conditions.[9]- Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.[9] - Adjust Mobile Phase pH: The ionization of paliperidone and its impurities can be manipulated by changing the pH, which can alter their retention times and improve resolution. - Optimize Temperature: Changing the column temperature can affect the selectivity of the separation.[7][8]
Low Recovery During Sample Preparation - Incomplete Extraction (LLE): The partitioning of the analyte into the extraction solvent is not efficient. - Analyte Breakthrough (SPE): The analyte is not fully retained on the SPE sorbent during sample loading. - Incomplete Elution (SPE): The elution solvent is not strong enough to remove the analyte from the sorbent.- Optimize LLE: Adjust the pH of the aqueous phase to ensure the analyte is in its non-ionized form for better extraction into an organic solvent. Test different organic solvents. - Optimize SPE: Ensure the sorbent is properly conditioned and equilibrated. Test different wash and elution solvents. For paliperidone, a mixed-mode or polymeric sorbent may be effective.[10] - Check for Emulsions (LLE): If an emulsion forms, try centrifugation, adding salt to the aqueous phase, or gently swirling instead of vigorous shaking.[11]

Frequently Asked Questions (FAQs)

A list of frequently asked questions about the separation of paliperidone and this compound.

Method Development & Optimization

Q1: What is a good starting point for developing an HPLC method for separating paliperidone and this compound?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 150 x 4.6 mm, 5 µm).[5] For the mobile phase, begin with a mixture of an acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at pH 3-6) and an organic solvent like acetonitrile or methanol (B129727).[5][9] An isocratic elution with a higher percentage of organic solvent (e.g., 70-90%) will be necessary to elute the highly nonpolar this compound in a reasonable time.[1]

Q2: How does mobile phase pH affect the separation?

A2: The mobile phase pH is a critical parameter. Paliperidone is a basic compound, and its retention time is highly dependent on pH.[3] At a low pH (e.g., 3-4), paliperidone will be protonated and more polar, resulting in a shorter retention time. As the pH increases towards its pKa, it becomes less polar, and the retention time increases.[3] Operating at a low pH can also improve peak shape by minimizing interactions with residual silanols on the column.[3]

Q3: Should I use isocratic or gradient elution?

A3: Due to the significant difference in polarity between paliperidone and this compound, a gradient elution may be more efficient, especially if you are also analyzing for other related substances or degradation products with varying polarities.[9] A gradient method allows for the elution of the more polar compounds first, followed by a decrease in mobile phase polarity to elute the highly retained this compound, all within a shorter run time and with better peak shapes.

Q4: What detection wavelength is recommended?

A4: The recommended UV detection wavelength for paliperidone and this compound is typically between 237 nm and 280 nm.[1][5] A wavelength of around 238 nm or 275 nm is commonly used.[1][12] It is always best to determine the optimal wavelength by examining the UV spectra of the analytes.

Sample Preparation

Q5: How can I extract paliperidone and its palmitate ester from a long-acting injectable suspension?

A5: For an injectable suspension, a dilution with a suitable solvent is often sufficient. A mixture of a buffer and an organic solvent like tetrahydrofuran (B95107) or acetonitrile can be used as a diluent to ensure both the aqueous and organic components of the formulation, as well as the analytes, are solubilized.[13] Sonication can aid in the dissolution process.[14]

Q6: What is a suitable method for extracting these compounds from plasma?

A6: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used. For LLE, after adjusting the plasma sample to a basic pH, an organic solvent like ethyl acetate can be used for extraction.[12] For SPE, a C8 or a polymeric reversed-phase sorbent can be effective.[10] The plasma sample is loaded onto a conditioned and equilibrated cartridge, washed to remove interferences, and then the analytes are eluted with an organic solvent like methanol.[10]

Hydrolysis of this compound

Q7: Under what conditions does this compound hydrolyze to paliperidone?

A7: this compound can be hydrolyzed to paliperidone under both acidic and alkaline conditions, especially with the application of heat.[1] Forced degradation studies show significant degradation under these conditions.[1] In vivo, this hydrolysis is facilitated by esterase enzymes.[15] For analytical purposes, chemical hydrolysis can be achieved by heating the sample in an acidic or basic solution.

Q8: Is there an enzymatic method to hydrolyze this compound for analysis?

A8: Yes, esterase enzymes can be used to hydrolyze this compound to paliperidone. While specific, detailed protocols for this particular compound are not abundant in the public literature, a general approach would involve incubating the sample with a suitable esterase (e.g., porcine liver esterase) in a buffered solution (e.g., phosphate buffer at a physiological pH) at a controlled temperature (e.g., 37°C). The reaction would then be stopped, and the sample would be prepared for HPLC analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HPLC Method for Separation of Paliperidone and this compound

This protocol is a representative method for the separation of paliperidone and this compound.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Ammonium Acetate Buffer, pH 4.5
Mobile Phase B Acetonitrile
Elution Isocratic
Composition 10% Mobile Phase A : 90% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 238 nm

Note: This is a starting point, and optimization may be required based on the specific column and system used.

Liquid-Liquid Extraction (LLE) from Plasma

This protocol provides a general procedure for extracting paliperidone from a plasma matrix.

  • To 500 µL of plasma sample in a polypropylene (B1209903) centrifuge tube, add an internal standard if used.

  • Adjust the pH of the plasma sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).

  • Add 5 mL of ethyl acetate as the extraction solvent.[12]

  • Vortex the mixture for 15 minutes.[12]

  • Centrifuge at 5000 rpm for 5 minutes to separate the layers.[12]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[12]

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for SPE.

  • Condition the SPE Cartridge: Sequentially pass methanol and then water through the C8 or polymeric reversed-phase cartridge.

  • Equilibrate the Cartridge: Pass the equilibration buffer (e.g., phosphate buffer at the same pH as the sample) through the cartridge.

  • Load the Sample: Dilute the plasma sample with buffer and load it onto the cartridge at a slow, steady flow rate.

  • Wash the Cartridge: Pass a wash solution (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove interfering substances.

  • Elute the Analytes: Pass an elution solvent (e.g., methanol or acetonitrile) through the cartridge to elute paliperidone and this compound.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods.

Table 1: HPLC/UPLC Method Parameters and Performance
Method Column Mobile Phase Flow Rate (mL/min) Retention Time (min) Reference
UPLC Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)10:90 (v/v) Ammonium Acetate Buffer : Acetonitrile0.6This compound: ~1.5[1]
HPLC Phenomenex, Gemini NX, ODS (150 x 4.6 mm, 5 µm)50:20:30 (v/v/v) Methanol : Acetonitrile : 0.15% TEA in Water (pH 6)1.0Paliperidone: 3.2[5]
HPLC Zorbax SB C18 (100 x 4.6 mm, 3.5 µm)90:10 (v/v) TBAHS Buffer : Acetonitrile1.0Paliperidone: 6.5[12]
HPLC Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm)50:50 (v/v) Ammonium Acetate Buffer (pH 4.0) : Acetonitrile0.8Paliperidone: 2.458[6][14]

Visualizations

Diagrams illustrating key workflows are provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample (Injectable Suspension, Plasma, etc.) extraction Extraction (LLE or SPE) start->extraction For Plasma dilution Dilution start->dilution For Suspension filtration Filtration (0.45 µm) extraction->filtration dilution->filtration hplc HPLC / UPLC System filtration->hplc separation Separation on Reversed-Phase Column hplc->separation detection UV Detection (238-280 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of paliperidone and its palmitate ester.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatographic Result peak_tailing Peak Tailing start->peak_tailing Asymmetric peak? peak_fronting Peak Fronting start->peak_fronting Asymmetric peak? poor_resolution Poor Resolution start->poor_resolution Overlapping peaks? solution_tailing1 Adjust Mobile Phase pH peak_tailing->solution_tailing1 solution_tailing2 Use End-Capped Column peak_tailing->solution_tailing2 solution_tailing3 Reduce Sample Load peak_tailing->solution_tailing3 solution_fronting1 Match Sample Solvent to Mobile Phase peak_fronting->solution_fronting1 solution_fronting2 Reduce Injection Volume peak_fronting->solution_fronting2 solution_res1 Optimize Mobile Phase Composition poor_resolution->solution_res1 solution_res2 Change Column Chemistry poor_resolution->solution_res2 solution_res3 Adjust Flow Rate or Temperature poor_resolution->solution_res3

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Mitigating the effects of polysorbate 20 on Paliperidone Palmitate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Paliperidone (B428) Palmitate formulations containing Polysorbate 20.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Polysorbate 20 in Paliperidone Palmitate injectable suspensions?

A1: Polysorbate 20 is a non-ionic surfactant included in this compound injectable suspensions to act as a wetting and dispersing agent.[1][2] Its amphipathic nature helps to ensure the uniform dispersion of the crystalline this compound drug substance within the aqueous vehicle, preventing aggregation and ensuring proper syringeability for intramuscular injection.[3]

Q2: What are the known degradation pathways of Polysorbate 20?

A2: Polysorbate 20 can degrade via two primary pathways:

  • Hydrolysis: The ester bond linking the fatty acid (lauric acid in the case of Polysorbate 20) to the polyoxyethylene sorbitan (B8754009) head can be cleaved, either chemically or enzymatically.[4][5] This results in the formation of free fatty acids (FFAs) and sorbitan polyoxyethylene.[6][7]

  • Oxidation: The polyoxyethylene (POE) chains are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.[5][8][9] This can lead to chain scission and the formation of various degradation products, including aldehydes and acids.[5]

Q3: Can the degradation of Polysorbate 20 impact the stability of my this compound formulation?

A3: Yes, the degradation of Polysorbate 20 can potentially impact your formulation in several ways:

  • Formation of Particles: The liberation of free fatty acids, which have poor aqueous solubility, can lead to the formation of visible or sub-visible particles.[7]

  • Changes in Physical Stability: A reduction in the concentration of intact Polysorbate 20 can compromise the physical stability of the suspension, leading to drug particle aggregation or settling.[6]

  • Potential for Chemical Degradation: While direct interaction studies are limited, the degradation products of Polysorbate 20, such as peroxides formed during oxidation, could potentially interact with and degrade this compound.

Q4: Are there any known degradation products of this compound?

A4: Yes, forced degradation studies have identified several degradation products of Paliperidone. The N-Oxide and the hydrolysis product, Paliperidone, are two major known degradation products of this compound.[10][11]

Troubleshooting Guides

Issue 1: Observation of Particulate Matter in the Formulation

Q: I have observed visible or sub-visible particles in my this compound formulation during stability testing. What could be the cause and how can I investigate it?

A: The formation of particulate matter is a common issue that can arise from the degradation of Polysorbate 20.

Troubleshooting Steps:

  • Characterize the Particles:

    • Use techniques like light microscopy, Micro-Flow Imaging (MFI), or Raman spectroscopy to determine the nature of the particles. Are they crystalline, amorphous, or lipidic? This can help differentiate between drug substance agglomeration and fatty acid precipitation.

  • Analyze for Polysorbate 20 Degradation:

    • Measure the concentration of free fatty acids (specifically lauric acid) in your formulation using a suitable analytical method like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization.[12] An increase in lauric acid concentration over time is a strong indicator of Polysorbate 20 hydrolysis.

    • Quantify the remaining intact Polysorbate 20. A decrease in its concentration would confirm degradation.

  • Evaluate Storage Conditions:

    • Review your storage conditions. Exposure to elevated temperatures can accelerate both hydrolysis and oxidation of Polysorbate 20.[4]

    • Protect your formulation from light, as photolysis can initiate oxidative degradation.[5]

  • Consider Raw Material Quality:

    • The quality of Polysorbate 20 can vary. Some grades may contain residual enzymes or metal ions that can promote degradation.[13][14] Consider using a high-purity grade of Polysorbate 20.

Issue 2: Loss of this compound Potency or Increase in Impurities

Q: My stability data shows a decrease in the assay value of this compound and/or an increase in related substances. Could this be related to Polysorbate 20?

A: While direct causation needs to be established, the degradation of Polysorbate 20 can create an environment conducive to the degradation of the active pharmaceutical ingredient (API).

Troubleshooting Steps:

  • Identify the Degradation Products:

    • Use a stability-indicating HPLC method to identify and quantify the degradation products of this compound.[10][15] Common degradants to monitor include Paliperidone and its N-oxide.[10]

  • Investigate Oxidative Stress:

    • The oxidation of Polysorbate 20 can generate reactive oxygen species. Measure the peroxide value in your formulation. An elevated level suggests an oxidative environment that could be degrading the this compound.

  • Mitigate Oxidative Degradation:

    • Incorporate Antioxidants: Consider the addition of antioxidants to the formulation. Paliperidone itself has been shown to have some antioxidant properties, but the addition of common pharmaceutical antioxidants like methionine or ascorbic acid could help protect both the Polysorbate 20 and the API.[16][17][18]

    • Control Headspace Oxygen: Purging the headspace of your vials with an inert gas like nitrogen can reduce the oxygen available for oxidation.

  • Evaluate pH Stability:

    • The degradation of Polysorbate 20 can sometimes lead to a decrease in the pH of the formulation.[4] Verify that the pH of your formulation has remained within the optimal range for this compound stability.

Data Presentation

Table 1: Effect of Temperature on Polysorbate 20 Oxidation

TemperatureDegradation RateReference
5 °CWeak/No Degradation[4]
25 °CModerate Degradation[4]
40 °CStrong Degradation[4]

Table 2: Forced Degradation of Paliperidone

Stress ConditionDegradation Products FormedReference
Acid HydrolysisProduct II, Product III[11]
Alkali HydrolysisProduct II, Product III[11]
OxidationNo additional products[11]
Photolysis (Acidic & Neutral)Product I[11]
ThermalNo additional products[11]

Note: The specific structures of Products I, II, and III are detailed in the referenced literature.

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method for this compound

This method is designed to separate this compound from its known degradation products.[10]

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Ammonium acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v)

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 238 nm

  • Run Time: 2.5 minutes

  • Separation: This method effectively separates this compound from its N-Oxide and Paliperidone degradation products.[10]

Protocol 2: Analysis of Polysorbate 20 Degradation by Free Fatty Acid Quantification

This protocol is based on the derivatization of lauric acid for sensitive detection.[12]

  • Sample Preparation: Extract the free fatty acids from the formulation using a suitable organic solvent.

  • Derivatization: Derivatize the extracted lauric acid with a fluorescent reagent such as 9-anthryldiazomethane (B78999) to form a fluorescent ester.[12]

  • Chromatographic Separation: Separate the derivatized lauric acid using reversed-phase HPLC.

  • Detection: Use a fluorescence detector for sensitive quantification. A UV detector can also be used.[12]

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation PS20 Polysorbate 20 FFA Free Lauric Acid PS20->FFA Ester Bond Cleavage Sorbitan Polyoxyethylene Sorbitan PS20->Sorbitan Ester Bond Cleavage POE Polyoxyethylene Chain Radicals Radical Intermediates POE->Radicals Initiation (Light, Heat, Metal Ions) Degradation_Products Aldehydes, Acids Radicals->Degradation_Products Propagation

Caption: Degradation pathways of Polysorbate 20.

cluster_workflow Stability Troubleshooting Workflow Start Instability Observed (Particles, Potency Loss) Char_Particles Characterize Particles (Microscopy, MFI) Start->Char_Particles Analyze_PS20 Analyze Polysorbate 20 (FFA, Intact PS20) Start->Analyze_PS20 Analyze_API Analyze this compound (HPLC, Impurity Profile) Start->Analyze_API Identify_Root_Cause Identify Root Cause Char_Particles->Identify_Root_Cause Analyze_PS20->Identify_Root_Cause Analyze_API->Identify_Root_Cause Mitigation Implement Mitigation Strategy (Antioxidants, Inert Headspace, High-Purity Excipients) Identify_Root_Cause->Mitigation

Caption: Experimental workflow for troubleshooting formulation instability.

cluster_relationship Potential Impact of Polysorbate 20 Degradation on this compound PS20_Degradation Polysorbate 20 Degradation (Hydrolysis/Oxidation) FFA_Formation Free Fatty Acid Formation PS20_Degradation->FFA_Formation leads to ROS_Formation Reactive Oxygen Species (ROS) Formation PS20_Degradation->ROS_Formation leads to Particle_Formation Particle Formation FFA_Formation->Particle_Formation causes Physical_Instability Physical Instability (Aggregation, Settling) Particle_Formation->Physical_Instability Chemical_Instability Chemical Instability of this compound ROS_Formation->Chemical_Instability

References

Forced degradation studies of paliperidone under hydrolytic and oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of paliperidone (B428) under hydrolytic and oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is paliperidone known to be labile?

A1: Paliperidone has been found to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. It is generally stable under dry heat stress.[1]

Q2: What are the common degradation products of paliperidone?

A2: Common degradation products include N-oxide derivatives and compounds with modifications in the lactam, benzisoxazole, and pyrimidine (B1678525) rings.[2] Under oxidative and certain photolytic conditions, the generation of paliperidone N-oxide is a common observation.[1]

Q3: What analytical techniques are most suitable for analyzing paliperidone and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying paliperidone from its degradation products.[1][3][4] Mass Spectrometry (MS) is often coupled with liquid chromatography (LC-MS) to identify the structure of the degradation products.[2]

Q4: Why is it important to perform forced degradation studies for paliperidone?

A4: Forced degradation studies help to understand the intrinsic stability of the drug molecule, identify potential degradation pathways, and elucidate the structure of the resulting degradation products. This information is crucial for developing stable formulations and establishing stability-indicating analytical methods as required by regulatory agencies like the ICH.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor chromatographic separation of paliperidone and its degradation products. Inappropriate column chemistry, mobile phase composition, or gradient elution program.- Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio, pH, or ionic strength.[1] - Experiment with different stationary phases (e.g., C8, C18).[1] - Adjust the gradient slope or temperature to improve resolution.
Inconsistent or no degradation observed under stress conditions. - Stress conditions (concentration of stressor, temperature, time) are not harsh enough. - The drug substance is highly stable under the tested conditions.- Increase the concentration of the acid, base, or oxidizing agent. - Increase the temperature or prolong the exposure time.[2][5] - Ensure proper mixing of the drug substance with the stressor.
Mass balance is not within the acceptable range (typically 95-105%). - Non-chromophoric degradation products are formed. - Degradation products are not being eluted from the column. - Inaccurate quantification due to differences in response factors.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. - Modify the mobile phase to ensure elution of all components. - Determine the relative response factors for the major degradation products if reference standards are available.
Unexpected degradation products are observed. - Interaction with impurities in reagents or solvents. - The presence of catalysts (e.g., metal ions). - Complex degradation pathways not previously reported.- Use high-purity reagents and solvents. - Investigate the potential for leachables from container closure systems. - Employ advanced analytical techniques like LC-MS/MS or NMR for structural elucidation of the unknown impurities.[2]

Experimental Protocols

Hydrolytic Stress Degradation
  • Preparation of Stock Solution: Prepare a stock solution of paliperidone in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 500 µg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2 hours).[5]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute the final solution with the mobile phase to a target concentration (e.g., 50 µg/mL) for analysis.

  • Alkaline Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified period (e.g., 2 hours).[5]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute the final solution with the mobile phase to a target concentration for analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of purified water.

    • Reflux the solution at 80°C for a specified period.

    • Cool the solution and dilute with the mobile phase to a target concentration for analysis.

Oxidative Stress Degradation
  • Preparation of Stock Solution: Prepare a stock solution of paliperidone as described for hydrolytic studies.

  • Oxidative Degradation:

    • Transfer a known volume of the stock solution into a flask.

    • Add a specific concentration of hydrogen peroxide (e.g., 3% or 18% H₂O₂).[2][4]

    • Keep the solution at room temperature or a controlled temperature for a defined period (e.g., 30 minutes to 72 hours).[2][4]

    • Dilute the final solution with the mobile phase to a target concentration for analysis.

Data Presentation

Summary of Forced Degradation Results for Paliperidone
Stress ConditionReagent ConcentrationTimeTemperatureDegradation (%)Number of Degradation Products
Acid Hydrolysis0.1 N HCl2 hours80°CVariesMultiple
Alkaline Hydrolysis0.1 N NaOH2 hours80°CVariesMultiple
Oxidative3% H₂O₂30 minutesRoom TempSignificant2 (N-Oxide and paliperidone)[4]
Oxidative18% H₂O₂72 hoursRoom Temp~16.5%Multiple

Note: The extent of degradation can vary based on the specific experimental conditions.

Identified Degradation Products of Paliperidone by UPLC-MS[2]
m/z ValueProposed Modification
445.3128N-oxide derivative
380.8906Modification in the lactam ring
364.9391Modification in the benzisoxazole ring
232.9832Modification in the pyrimidine ring
217.0076Further modification in the pyrimidine ring

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Paliperidone API or Formulation stock_solution Prepare Stock Solution start->stock_solution hydrolytic Hydrolytic Stress (Acid, Base, Neutral) stock_solution->hydrolytic Expose oxidative Oxidative Stress (e.g., H2O2) stock_solution->oxidative Expose neutralize Neutralize/Quench hydrolytic->neutralize dilute Dilute to Working Concentration oxidative->dilute neutralize->dilute hplc_uplc HPLC/UPLC Analysis dilute->hplc_uplc lc_ms LC-MS Analysis hplc_uplc->lc_ms For Identification quantification Quantify Degradation hplc_uplc->quantification identification Identify Degradants lc_ms->identification pathway Propose Degradation Pathway identification->pathway

Caption: Experimental workflow for forced degradation studies of paliperidone.

References

Challenges in scaling up the synthesis of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of Paliperidone (B428) Palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Paliperidone Palmitate and how can they be controlled?

A1: During the synthesis of this compound, several types of impurities can arise from starting materials, reagents, and degradation. Key impurities include:

  • Process-Related Impurities: These can be unreacted starting materials, residual solvents (e.g., methanol, dichloromethane), and catalyst residues.[1] For instance, if pivaloyl chloride is used, it may contain traces of acetyl chloride, leading to the formation of Paliperidone acetate (B1210297).[2] Similarly, commercially available palmitic acid can contain higher and lower homologues which result in the formation of corresponding ester impurities that are difficult to remove.[2]

  • Degradation Impurities: this compound can degrade when exposed to heat, moisture, or light, leading to oxidative, hydrolytic, or photolytic degradation products.[1]

  • Specific Synthetic Route Impurities: The choice of synthetic route can introduce specific impurities. For example, using dicyclohexyl carbodiimide (B86325) (DCC) as a coupling agent can lead to the formation of dicyclohexyl urea (B33335) (DCU), which is challenging to remove.[2]

Control Strategies: To control these impurities, it is crucial to use high-purity raw materials. For example, palmitic acid should be purified to remove homologues, and pivaloyl chloride should be distilled to reduce the content of acetyl chloride to below 0.05%.[2] Adhering to regulatory guidelines such as ICH Q3A and Q3B is essential to ensure impurities remain within acceptable limits.[1]

Q2: How can the particle size of this compound be effectively controlled during scale-up?

A2: Controlling the particle size of this compound is critical, especially for long-acting injectable formulations, as it directly impacts bioavailability and dissolution rates.[3][4] Common challenges in controlling particle size during scale-up include maintaining batch-to-batch consistency and preventing particle aggregation.

Effective methods for particle size control include:

  • Controlled Crystallization: A stepped cooling approach during crystallization can stably control the particle size distribution.[5] The rate of cooling and the choice of solvent system are critical parameters that influence the final particle size.[3][4]

  • Milling Techniques: Wet milling is a common method used to reduce the particle size of the active pharmaceutical ingredient (API) to the desired range for injectable suspensions.[6]

  • Precipitation Methods: Anti-solvent precipitation, where a solution of the drug is added to a solvent in which it is insoluble, can be used to generate nanoparticles. The rate of addition of the anti-solvent and the temperature are key controlling factors in this process.[7]

Q3: What are the key challenges related to polymorphism in this compound synthesis?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in the synthesis of this compound as different polymorphs can have different physical properties, including solubility and stability. The crystallization process is a critical factor that can influence the polymorphic form of the final product.[8][9]

Different crystallization processes can lead to variations in the crystallinity of this compound, which in turn can affect the stability and in vivo performance of the final formulation.[8][9] It is essential to develop a robust crystallization process that consistently produces the desired polymorphic form. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are crucial for characterizing and controlling the polymorphic form of this compound.[8][10]

Troubleshooting Guides

Issue 1: High Levels of Process-Related Impurities

Problem: The final product shows high levels of Paliperidone acetate and other ester impurities.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Pivaloyl ChloridePurify the pivaloyl chloride by distillation to remove acetyl chloride before use.[2]Reduction of Paliperidone acetate impurity to below 0.05%.[2]
Impure Palmitic AcidPurify the palmitic acid using a suitable solvent like n-heptane to remove higher and lower homologues.[2]Minimized formation of corresponding ester impurities.
Inefficient WorkupOptimize the washing steps during the workup process. Using a solvent like dichloromethane (B109758) can help in efficiently removing inorganic salts through water washing.[2]Improved purity of the isolated product.
Issue 2: Inconsistent Particle Size Distribution

Problem: Significant batch-to-batch variation in the particle size of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Uncontrolled Crystallization Cooling RateImplement a stepped cooling protocol with defined cooling rates and holding times at specific temperatures.[5]Consistent and reproducible particle size distribution.
Inappropriate Solvent for CrystallizationScreen different solvents and solvent mixtures for crystallization to identify a system that provides better control over particle size.[2]A more robust crystallization process with a narrower particle size distribution.
Agglomeration during DryingOptimize the drying process. Consider techniques like spray drying or freeze-drying to minimize agglomeration.Free-flowing powder with the desired particle size.
Issue 3: Formation of Undesired Polymorphs

Problem: The final product contains a mixture of polymorphs or an undesired polymorph.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Crystallization ConditionsStrictly control crystallization parameters such as temperature, cooling rate, stirring speed, and solvent composition.[8][9]Consistent formation of the desired polymorph.
Solvent-Mediated TransformationInvestigate the effect of different solvents on the polymorphic form. Some solvents may favor the formation of a specific polymorph.[7]Selection of an appropriate solvent system that yields the stable, desired polymorph.
Seeding IssuesImplement a controlled seeding strategy using crystals of the desired polymorph to direct the crystallization process.Enhanced control over the polymorphic outcome.

Experimental Protocols

Protocol 1: Purification of Palmitic Acid

This protocol describes the purification of commercial palmitic acid to remove homologous fatty acid impurities.[2]

  • Dissolution: Dissolve 100 g of commercial palmitic acid in 500 mL of n-heptane by heating the mixture to reflux.

  • Cooling and Crystallization: Slowly cool the solution to room temperature with gentle stirring to allow the purified palmitic acid to crystallize.

  • Filtration: Filter the crystallized product and wash the filter cake with a small amount of cold n-heptane.

  • Drying: Dry the purified palmitic acid under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of this compound via Pivaloyl Chloride Method

This protocol outlines an improved synthesis of this compound using purified reagents.[2]

  • Reaction Setup: In a clean and dry reactor, suspend 100 g of Paliperidone in 1 L of dichloromethane.

  • Addition of Base: Add 1.2 equivalents of triethylamine (B128534) to the suspension and stir for 15 minutes at room temperature.

  • Acylation: Slowly add a solution of 1.1 equivalents of purified palmitic acid and 1.1 equivalents of purified pivaloyl chloride in 200 mL of dichloromethane to the reactor over 30 minutes, maintaining the temperature below 25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by HPLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with 500 mL of water, 500 mL of 5% sodium bicarbonate solution, and 500 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude product from a suitable solvent such as ethanol (B145695) to obtain pure this compound.

Data Presentation

Table 1: Impact of Pivaloyl Chloride Purity on Paliperidone Acetate Formation [2]

Acetyl Chloride Content in Pivaloyl Chloride (%) Resulting Paliperidone Acetate in Product (%)
0.5~ 0.35
< 0.05< 0.05

Table 2: Screening of Solvents for Palmitic Acid Purification [2]

Solvent Yield (%) Purity of Palmitic Acid (%)
n-Heptane85> 99.5
Acetone7098.0
Methanol6597.5

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Paliperidone Paliperidone Reaction Esterification Reaction (DCM, TEA) Paliperidone->Reaction Palmitic_Acid Purified Palmitic Acid Palmitic_Acid->Reaction Pivaloyl_Chloride Purified Pivaloyl Chloride Pivaloyl_Chloride->Reaction Crude_PP Crude Paliperidone Palmitate Reaction->Crude_PP Workup Aqueous Workup (Washing) Crude_PP->Workup Crystallization Crystallization (e.g., Ethanol) Workup->Crystallization Pure_PP Pure Paliperidone Palmitate Crystallization->Pure_PP

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity cluster_causes Potential Causes cluster_solutions Corrective Actions High_Impurity High Impurity Level (e.g., Paliperidone Acetate) Cause1 Impure Pivaloyl Chloride (contains Acetyl Chloride) High_Impurity->Cause1 Cause2 Impure Palmitic Acid (contains Homologues) High_Impurity->Cause2 Cause3 Inefficient Workup High_Impurity->Cause3 Solution1 Distill Pivaloyl Chloride Cause1->Solution1 Addresses Acetate Impurity Solution2 Recrystallize Palmitic Acid Cause2->Solution2 Addresses Ester Homologues Solution3 Optimize Washing Steps Cause3->Solution3 Improves Overall Purity

Caption: Troubleshooting logic for addressing high impurity levels in this compound synthesis.

References

Reducing inter-subject variability in preclinical studies of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the long-acting injectable antipsychotic, paliperidone (B428) palmitate, in preclinical settings. The aim is to help reduce inter-subject variability and enhance the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of paliperidone?

A1: Paliperidone is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2][3] Its efficacy in treating schizophrenia is believed to stem from this dual receptor blockade.[1][2][3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[2]

Q2: How is paliperidone palmitate converted to its active form?

A2: this compound is a long-acting injectable prodrug of paliperidone. Following intramuscular injection, the this compound nanocrystals dissolve slowly at the injection site. The ester bond is then hydrolyzed by esterase enzymes present in the tissue, releasing the active paliperidone into the systemic circulation.[4] This slow dissolution and subsequent hydrolysis result in a sustained release of paliperidone over an extended period.

Q3: What are the key pharmacokinetic parameters of this compound in common preclinical models?

A3: In preclinical studies using rats, after a single intramuscular injection of this compound, the time to reach maximum plasma concentration (Tmax) is typically observed around 7 to 14 days.[5][6] The elimination half-life is prolonged, in the range of 8 to 10 days, reflecting the slow absorption from the injection depot.[5]

Troubleshooting Guide: High Variability in Pharmacokinetic Data

High inter-subject variability in pharmacokinetic (PK) parameters such as Cmax (maximum plasma concentration) and AUC (area under the curve) is a common challenge in preclinical studies with long-acting injectables like this compound. This guide addresses potential causes and provides actionable solutions.

Issue 1: Higher than expected variability in Cmax and AUC between subjects.

This can be caused by a range of factors related to the formulation, administration procedure, and animal physiology.

Potential Cause Troubleshooting/Optimization Steps Expected Impact on Variability (Quantitative Insights)
Formulation Characteristics - Ensure consistent particle size distribution and crystallinity of the this compound suspension between batches.[7] - Verify the homogeneity of the suspension before each injection by thorough shaking.Different crystallization processes can lead to significant differences in Cmax and AUC. For example, one study in rats showed a Cmax of 1428 ± 460 ng/mL for one formulation versus 1902 ± 125 ng/mL for another, highlighting the impact on variability.[8]
Administration Technique - Use a consistent injection site (e.g., gluteal or thigh muscle).[9] - Standardize the injection depth and angle to ensure consistent delivery into the muscle tissue. - Use the same needle gauge and length for all animals of a similar size.[10][11] - Control the injection volume and rate of administration.Inconsistent injection depth can lead to accidental subcutaneous instead of intramuscular administration, altering the absorption profile. The choice of needle gauge can also influence tissue response and drug release.[6][12]
Animal-Related Factors - Use a single, well-characterized animal strain (e.g., Sprague-Dawley or Wistar rats) and specify the source.[4][9] - House animals under standardized environmental conditions (light-dark cycle, temperature, humidity). - Implement consistent and gentle animal handling procedures to minimize stress.[13][14][15] - Consider sex as a biological variable and either use a single sex or include both and analyze the data separately.Different rat strains can exhibit metabolic differences. For instance, one study reported AUC(0-28 days) of 18,597 ng.h/mL in Wistar rats and 21,865 ng.h/mL in Sprague-Dawley rats for the same dose.[9] Stress from handling can alter physiological parameters and potentially drug metabolism and absorption.[13][14]
Biological Response at Injection Site - Be aware that an inflammatory response and granuloma formation at the injection site are expected and contribute to the drug release mechanism.[1][2][3] - Minimize tissue trauma during injection to reduce excessive inflammation.The local inflammatory response, including macrophage infiltration, plays a crucial role in the dissolution and absorption of this compound.[2][3] Variability in the intensity of this response can contribute to inter-subject differences in PK profiles.

Issue 2: Unexpected "burst release" or dose dumping.

This is characterized by a much faster and higher initial peak in plasma concentration than expected.

Potential Cause Troubleshooting/Optimization Steps
Formulation Properties - Re-evaluate the formulation for any changes in particle size (smaller particles have a larger surface area and dissolve faster) or an increased amorphous content.[7]
Injection Technique - Ensure the injection is truly intramuscular and has not been partially administered intravenously or into a highly vascularized area. - Avoid excessive pressure during injection which might damage the tissue and alter the depot formation.

Issue 3: Lower than expected plasma concentrations.

This can manifest as a lower Cmax, a reduced AUC, or both.

Potential Cause Troubleshooting/Optimization Steps
Injection Leakage - After injection, wait a few seconds before withdrawing the needle to prevent leakage from the injection site. - Ensure the injection volume is appropriate for the muscle size to avoid backpressure and leakage.[16]
Inconsistent Hydrolysis - Consider potential differences in esterase activity between animal strains or sexes.[8][11][17][18] While not easily controlled, being aware of this potential variable can aid in data interpretation.
Analytical Issues - Verify the accuracy and precision of the bioanalytical method (e.g., LC-MS/MS) for paliperidone quantification.[8] - Ensure proper sample collection, processing, and storage to prevent degradation of the analyte.

Experimental Protocols

Protocol 1: Intramuscular Administration of this compound in Rats

This protocol describes the procedure for administering a single intramuscular dose of this compound to rats for pharmacokinetic studies.

Materials:

  • This compound aqueous suspension

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250g)

  • Appropriate size syringes (e.g., 1 mL)

  • Needles (e.g., 23-25 gauge, 1-inch)

  • Animal scale

  • Clippers and disinfectant for the injection site

Procedure:

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the target dose (e.g., 16-20 mg/kg).[9][18]

  • Animal Preparation: Acclimatize the animals to the housing conditions for at least 3 days. Weigh the animal immediately before dosing.

  • Syringe Preparation: Vigorously shake the this compound suspension to ensure homogeneity. Draw the calculated volume into the syringe.

  • Injection Site: The caudal thigh muscle is a common injection site in rats.[9] Shave a small area of fur over the muscle and clean with a suitable disinfectant.

  • Administration: Firmly restrain the animal. Insert the needle into the muscle at a 90-degree angle. Inject the suspension slowly and steadily. After the injection is complete, wait a few seconds before withdrawing the needle to minimize leakage.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the study protocol.

Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Rats

This protocol outlines a method for collecting serial blood samples from rats following this compound administration.

Materials:

  • Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2EDTA)

  • Capillary tubes or appropriate blood collection system

  • Anesthesia (if required by the institutional animal care and use committee for the chosen sampling site)

  • Centrifuge

  • Freezer (-20°C or -80°C)

Procedure:

  • Sampling Schedule: Define the blood sampling time points based on the expected pharmacokinetic profile of this compound (e.g., 1, 2, 3, 6, 8, 24, 48, 72, 120, 144, 216, 288, 384, 504, 672, and 840 hours post-dose).[4][8]

  • Blood Collection:

    • Retro-orbital Sinus: This is a common site for serial blood sampling in rats.[9] This procedure should be performed by trained personnel and may require brief anesthesia.

    • Saphenous Vein: This site allows for repeated sampling from an awake animal with proper restraint.

    • Jugular Vein Catheter: For studies requiring frequent sampling, surgical implantation of a jugular vein catheter may be considered.

  • Sample Volume: Collect a small volume of blood (e.g., 200 µL) at each time point into a pre-labeled microcentrifuge tube.[8][19] Adhere to institutional guidelines for maximum blood volume collection.[5][17]

  • Plasma Separation: Centrifuge the blood samples (e.g., at 5000 rpm for 5 minutes) to separate the plasma.[8]

  • Storage: Carefully transfer the plasma to a new, labeled microcentrifuge tube and store frozen at -20°C or -80°C until analysis.[8]

Signaling Pathways and Experimental Workflows

Paliperidone's Primary Signaling Pathways

Paliperidone's therapeutic effects are primarily mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the simplified signaling cascades associated with these receptors.

Paliperidone_D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Paliperidone Paliperidone Paliperidone->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Inhibition of Activation Downstream Downstream Effects PKA->Downstream Modulates Neuronal Activity Paliperidone_5HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates Paliperidone Paliperidone Paliperidone->HT2AR Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 3 days) Randomization Randomization to Treatment Groups Acclimatization->Randomization Formulation_Prep Formulation Preparation (Ensure Homogeneity) Randomization->Formulation_Prep Dosing IM Administration (Standardized Technique) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling (Consistent Method) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Quantification of Paliperidone Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats

References

Technical Support Center: Analytical Method Validation for Paliperidone Palmitate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Paliperidone (B428) Palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common analytical method validation issues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the analysis of paliperidone palmitate in biological matrices such as plasma and blood.

1. Sample Preparation and Extraction

Question: I am experiencing low and inconsistent recovery of this compound from plasma samples. What are the potential causes and solutions?

Answer:

Low and inconsistent recovery is a common challenge in bioanalytical methods. Here are some potential causes and troubleshooting steps:

  • Inefficient Extraction Technique: The choice of extraction method is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for this compound.[1][2][3]

    • LLE: Ensure the pH of the aqueous phase is optimized to keep paliperidone in its non-ionized form for efficient extraction into an organic solvent. The choice of organic solvent is also crucial; for instance, a mixture of ethyl acetate (B1210297) and n-hexane can be effective. Vigorous and consistent vortexing is necessary to ensure proper mixing.

    • SPE: The selection of the SPE cartridge (e.g., reversed-phase C18) and optimization of the wash and elution steps are critical. Ensure the sorbent is properly conditioned and equilibrated. The elution solvent must be strong enough to desorb the analyte completely.

  • Protein Binding: Paliperidone is known to bind to plasma proteins. Inefficient disruption of this binding will lead to low recovery. Pre-treatment of the plasma sample with an acid (e.g., formic acid) or an organic solvent (e.g., acetonitrile) can help to precipitate proteins and release the drug.

  • Improper pH: The pH of the sample and extraction solvents plays a significant role in the extraction efficiency of paliperidone, which is a basic compound. Ensure the pH is adjusted to a level where the analyte is in a neutral form to favor its partitioning into the organic solvent during LLE or retention on a non-polar SPE sorbent.

  • Insufficient Mixing: Ensure thorough and consistent mixing during the extraction process. Inadequate vortexing or shaking can lead to incomplete partitioning of the analyte into the extraction solvent.

Question: What are the advantages and disadvantages of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for this compound?

Answer:

The choice between LLE and SPE depends on various factors including the desired level of sample cleanup, throughput, and cost.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Generally lower selectivity, co-extraction of matrix components is more likely.Higher selectivity, allows for more targeted removal of interferences.
Recovery Can provide good recovery, but may be more variable.Often provides higher and more consistent recovery.[1][3]
Sample Cleanup Less effective at removing phospholipids (B1166683) and other matrix components.More effective at removing interfering substances, leading to cleaner extracts.
Throughput Can be labor-intensive and difficult to automate.Amenable to high-throughput automation.
Cost Generally lower cost in terms of consumables.Higher cost of SPE cartridges.
Solvent Consumption Typically requires larger volumes of organic solvents.Uses smaller volumes of solvents.

2. Chromatography and Detection (LC-MS/MS)

Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I identify and mitigate this?

Answer:

Matrix effects are a common issue in LC-MS/MS bioanalysis and can significantly impact the accuracy and precision of your results.[4][5]

Identifying Matrix Effects:

  • Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the MS detector while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: Compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates a matrix effect.

Mitigating Matrix Effects:

  • Optimize Sample Preparation: Improve sample cleanup to remove interfering matrix components. Switching from protein precipitation to a more rigorous technique like SPE can significantly reduce matrix effects.

  • Chromatographic Separation: Modify your LC method to separate the analyte from the co-eluting matrix components. This can be achieved by changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. Paliperidone-d4 is a commonly used internal standard.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay, especially for samples with low analyte concentrations.[5]

Question: My chromatographic peak shape for paliperidone is poor (e.g., tailing, broadening). What could be the cause?

Answer:

Poor peak shape can be caused by several factors:

  • Column Issues: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary. Ensure the column chemistry is appropriate for the analyte. A C18 column is commonly used for paliperidone analysis.[7]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of paliperidone and its interaction with the stationary phase. Ensure the pH is stable and appropriate for the column being used.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Secondary Interactions: Paliperidone has a basic nitrogen atom that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mitigate this issue.

3. Stability

Question: What are the key stability considerations for this compound in biological matrices?

Answer:

Ensuring the stability of this compound in biological samples is crucial for accurate quantification. Key stability aspects to evaluate during method validation include:

  • Freeze-Thaw Stability: Assess the stability of the analyte after multiple freeze-thaw cycles. It has been reported that paliperidone is stable for at least five freeze-thaw cycles in human serum.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. One study found paliperidone to be stable for 270 days at -20°C and -80°C in human serum.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler until analysis.

It is important to conduct these stability studies at low and high quality control (QC) concentrations to cover the entire calibration range.

Data Presentation

The following tables summarize quantitative data from various published analytical methods for paliperidone and this compound in biological matrices.

Table 1: Comparison of LC-MS/MS Method Parameters for Paliperidone Analysis in Human Plasma

ParameterMethod 1Method 2Method 3
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Not Specified
Internal Standard Paliperidone-d4Risperidone-d4Not Specified
Linearity Range (ng/mL) 0.200 - 55.1150.2 - 100Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.200[6]0.2Not Specified
Intra-day Precision (%RSD) < 10.12.1 - 4.5Not Specified
Inter-day Precision (%RSD) < 9.83.6 - 7.9Not Specified
Accuracy (%Bias) 94.2 - 101.4-5.7 to 4.5Not Specified
Extraction Recovery (%) > 99Not ReportedNot Specified

Table 2: Comparison of Sample Preparation Techniques for Paliperidone

TechniqueTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 70-90%Low cost, simple procedure.Labor-intensive, higher solvent consumption, may have lower recovery and cleanliness compared to SPE.[1]
Solid-Phase Extraction (SPE) 85-100%High recovery, clean extracts, amenable to automation.[1][3]Higher cost of consumables.
Protein Precipitation (PPT) Variable, often lowerFast and simple.Results in dirtier extracts with significant matrix effects.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for Paliperidone from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Paliperidone-d4 in methanol).

    • Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) and vortex briefly.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 80:20 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Protocol for Paliperidone from Plasma

This protocol is a general guideline using a C18 SPE cartridge and may require optimization.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 25 µL of internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS Pretreat Pre-treatment (e.g., Protein Precipitation) IS->Pretreat LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE Option 1 SPE Solid-Phase Extraction (SPE) Pretreat->SPE Option 2 Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: A generalized experimental workflow for the bioanalysis of this compound.

Troubleshooting_Low_Recovery Start Low or Inconsistent Recovery Check_Extraction Review Extraction Method (LLE vs. SPE) Start->Check_Extraction Check_pH Verify pH of Solvents Start->Check_pH Check_Mixing Ensure Adequate Mixing Start->Check_Mixing Check_Binding Address Protein Binding Start->Check_Binding Optimize_LLE Optimize Solvent & pH Check_Extraction->Optimize_LLE LLE Optimize_SPE Optimize Cartridge & Solvents Check_Extraction->Optimize_SPE SPE Adjust_pH Adjust pH for Neutral Analyte Check_pH->Adjust_pH Increase_Vortex Increase Vortex Time/Speed Check_Mixing->Increase_Vortex Pretreat_Sample Use Protein Precipitation Agent Check_Binding->Pretreat_Sample

Caption: A troubleshooting guide for addressing low recovery issues.

Troubleshooting_Matrix_Effects Start Significant Matrix Effects (Ion Suppression/Enhancement) Improve_Cleanup Improve Sample Cleanup Start->Improve_Cleanup Optimize_LC Optimize Chromatography Start->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Start->Use_SIL_IS Dilute_Sample Dilute Sample Start->Dilute_Sample Switch_to_SPE Switch from PPT to SPE Improve_Cleanup->Switch_to_SPE Change_Gradient Modify Gradient/Mobile Phase Optimize_LC->Change_Gradient Implement_IS Incorporate Paliperidone-d4 Use_SIL_IS->Implement_IS Check_LLOQ Assess Impact on LLOQ Dilute_Sample->Check_LLOQ

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Long-Term Stability of Paliperidone Palmitate Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Paliperidone (B428) Palmitate (PP) suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the most common long-term stability issues observed in Paliperidone Palmitate suspensions?

A1: The primary long-term stability challenges for this compound suspensions include:

  • Physical Instability : This encompasses changes in particle size distribution, crystal growth (Ostwald ripening), aggregation, and sedimentation. These can impact injectability, dissolution rate, and bioavailability.[1][2][3] Micro-nano suspensions are thermodynamically unstable due to high surface energy, leading to particle aggregation to reduce the system's overall energy.[3]

  • Chemical Instability : this compound can be susceptible to chemical degradation through hydrolysis of the ester linkage, oxidation, and photolysis, leading to the formation of impurities and a decrease in potency.[4][5][6]

  • Issues with Redispersibility : Over time, settled particles may form a cake that is difficult to resuspend by shaking, which can lead to inaccurate dosing.[7][8]

Q2: Which excipients are crucial for stabilizing this compound suspensions?

A2: A combination of excipients is typically used to ensure the stability of PP suspensions. Key categories include:

  • Wetting Agents/Surfactants : Non-ionic surfactants like Polysorbate 20 are commonly used to wet the hydrophobic drug particles, preventing aggregation and aiding in redispersion.[7] Other options include polysorbate 80 and poloxamers.[7]

  • Viscosity-Modifying Agents : Polymers such as Polyethylene Glycol (PEG) 4000, methylcellulose, or hydroxypropyl cellulose (B213188) can be used to increase the viscosity of the vehicle, thereby slowing down sedimentation.[7]

  • Buffering Agents : Citric acid monohydrate and other buffering agents are used to maintain the pH of the aqueous vehicle, which is critical for minimizing hydrolysis of the ester linkage.[9]

  • Tonicity-Adjusting Agents : These are used to make the suspension isotonic for parenteral administration.

Q3: How does particle size and crystallinity of this compound affect the long-term stability and in vivo performance of the suspension?

A3: Particle size and crystallinity are critical quality attributes that significantly impact both stability and performance:

  • Particle Size : Smaller particle sizes increase the surface area, which can lead to a faster dissolution rate.[2] However, very small particles can also be more prone to aggregation and crystal growth due to higher surface energy.[3] The particle size distribution must be carefully controlled to achieve the desired sustained-release profile.[1][2][10] For instance, larger particles may exhibit a slower release of the drug.[2]

  • Crystallinity : The crystalline state of this compound is crucial for its stability.[11] Different crystallization processes can lead to variations in crystallinity and surface free energy, which in turn affect the physical stability and pharmacokinetic profile of the suspension.[11][12][13] A higher amorphous content can lead to greater instability.[11]

Troubleshooting Guides

Issue 1: Rapid Sedimentation and Poor Redispersibility
Potential Cause Troubleshooting Step Rationale
Inadequate Viscosity Increase the concentration of the viscosity-modifying agent (e.g., PEG 4000, HPMC).Higher viscosity of the continuous phase slows down the settling of particles according to Stokes' law.
Particle Aggregation Optimize the concentration of the wetting agent/surfactant (e.g., Polysorbate 20).Surfactants adsorb onto the particle surface, reducing interfacial tension and preventing particles from sticking together.
Inappropriate Particle Size Distribution Evaluate and optimize the particle size reduction method (e.g., wet media milling, high-pressure homogenization). A narrower distribution is often desirable.[1][7]A broad particle size distribution can lead to faster settling of larger particles and potential "caking".
Storage Orientation For pre-filled syringes, investigate the impact of storage orientation (e.g., horizontal vs. vertical) during shipping and storage.[8]The orientation can influence how particles settle and pack, affecting the ease of resuspension.[8]
Issue 2: Changes in Particle Size Distribution (Crystal Growth) Over Time
Potential Cause Troubleshooting Step Rationale
Ostwald Ripening Incorporate a crystal growth inhibitor. Optimize the surfactant concentration to effectively coat the particle surfaces.Smaller particles have higher solubility and tend to dissolve and redeposit onto larger particles. Surfactants can create a protective layer to hinder this process.
Polymorphic Transformation Characterize the crystalline form of the API using techniques like DSC and PXRD. Ensure a stable polymorphic form is used.[1][11]Different polymorphs have different solubilities and stabilities. A transition to a more stable, less soluble form can alter the dissolution profile.
Temperature Fluctuations during Storage Maintain controlled storage temperature conditions.Temperature fluctuations can increase the rate of dissolution and recrystallization, accelerating crystal growth.
Issue 3: Chemical Degradation and Impurity Formation

| Potential Cause | Troubleshooting Step | Rationale | | Hydrolysis of the Ester Linkage | Optimize the pH of the formulation using a suitable buffer system (e.g., citrate (B86180) buffer).[9] | The rate of hydrolysis is often pH-dependent. Maintaining an optimal pH can significantly improve chemical stability. | | Oxidative Degradation | Consider the inclusion of an antioxidant. Purge the formulation vessel and headspace of vials with an inert gas like nitrogen. | Oxidation can lead to the formation of degradation products such as N-oxides.[4][5] Removing oxygen can mitigate this. | | Photodegradation | Protect the suspension from light during manufacturing and storage by using amber vials or opaque packaging.[5] | Paliperidone has been shown to be susceptible to degradation upon exposure to light.[5][6] |

Data Presentation

Table 1: Common Excipients for this compound Suspensions

Excipient ClassExampleTypical FunctionReference
Surfactant/Wetting AgentPolysorbate 20, Polysorbate 80, PoloxamerPrevents aggregation, aids in wetting and redispersibility[7]
Viscosity ModifierPolyethylene Glycol (PEG) 4000, MethylcelluloseIncreases viscosity to reduce sedimentation rate[7]
BufferCitric Acid MonohydrateMaintains pH to prevent hydrolysis[9]
StabilizerPolyethylene Glycol 4000Enhances overall stability[7]

Table 2: Summary of Forced Degradation Studies on Paliperidone

Stress ConditionOutcomeMajor Degradants IdentifiedReference
Acid HydrolysisDegradation observedPaliperidone, Product II, Product III[6]
Alkaline HydrolysisDegradation observedPaliperidone, Product II, Product III[6]
Oxidation (H₂O₂)Slow decompositionN-Oxide derivatives[4][5]
PhotolysisSignificant degradationProduct I (common photo-degradant)[5][6]
Thermal StressDegradation observed-[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method for this compound

This protocol is based on a validated method for the quantitative determination of this compound and its degradation products.[4][14][15]

  • Chromatographic System :

    • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Ammonium acetate (B1210297) buffer and acetonitrile (B52724) (10:90 v/v)

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50°C

    • Detection Wavelength: 238 nm

    • Injection Volume: 1 µL

  • Preparation of Solutions :

    • Diluent : Purified water.

    • Standard Solution : Prepare a standard solution of this compound in diluent at a concentration of approximately 312 µg/mL.

    • Sample Solution : Accurately weigh and dilute the suspension to obtain a theoretical concentration of 312 µg/mL of this compound.

  • Procedure :

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas.

    • Calculate the amount of this compound in the sample.

  • Forced Degradation Study :

    • Expose the drug product to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 18% H₂O₂, heat, and photolysis) as per ICH guidelines.[16]

    • Analyze the stressed samples using the above UPLC method with a PDA detector to ensure peak purity and separation of degradants from the main peak.[4]

Protocol 2: Particle Size Distribution Analysis
  • Instrumentation : Laser Diffraction Particle Size Analyzer.

  • Sample Preparation :

    • Gently shake the suspension vial to ensure homogeneity.

    • Withdraw a small, representative sample.

    • Disperse the sample in a suitable dispersant (e.g., water with a small amount of surfactant) to achieve an appropriate obscuration level.

  • Analysis :

    • Perform the measurement according to the instrument's standard operating procedure.

    • Report the particle size distribution as D(0.1), D(0.5) (median), and D(0.9) values.

  • Stability Assessment :

    • Analyze samples stored at various time points and conditions (e.g., room temperature, accelerated conditions).

    • Monitor for any significant shifts in the particle size distribution over time.[3][7]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Stability Testing (ICH Guidelines) cluster_analysis Analytical Methods api Paliperidone Palmitate API process Particle Size Reduction (e.g., Wet Milling) api->process excipients Select Excipients (Surfactants, Polymers) excipients->process suspension Aqueous Suspension Formulation process->suspension storage Store at Various Conditions (T/RH) suspension->storage sampling Sample at Predetermined Time Points storage->sampling analysis Physicochemical Analysis sampling->analysis hplc RP-HPLC/UPLC (Assay, Impurities) analysis->hplc Chemical Stability psd Particle Size Analysis analysis->psd Physical Stability morphology Microscopy/SEM (Morphology) analysis->morphology Physical Stability redispersibility Redispersibility Test analysis->redispersibility Physical Stability degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products pp This compound hydrolysis Hydrolysis pp->hydrolysis H⁺ / OH⁻ oxidation Oxidation pp->oxidation [O] photolysis Photolysis pp->photolysis paliperidone Paliperidone (via Hydrolysis) hydrolysis->paliperidone other_impurities Other Impurities (Ring modifications) hydrolysis->other_impurities n_oxide N-Oxide Derivatives oxidation->n_oxide photo_degradants Photodegradation Products photolysis->photo_degradants troubleshooting_logic start Instability Observed in Suspension issue_type Physical or Chemical Instability? start->issue_type physical Physical Instability issue_type->physical Physical chemical Chemical Instability issue_type->chemical Chemical physical_symptom Symptom? physical->physical_symptom sedimentation Sedimentation/ Poor Redispersibility physical_symptom->sedimentation Settling crystal_growth Crystal Growth/ Particle Size Change physical_symptom->crystal_growth Size Change adjust_viscosity Adjust Viscosity/ Surfactant sedimentation->adjust_viscosity control_psd Control API Crystallinity/PSD crystal_growth->control_psd chemical_symptom Degradation Pathway? chemical->chemical_symptom hydrolysis Hydrolysis chemical_symptom->hydrolysis Impurities oxidation Oxidation/ Photolysis chemical_symptom->oxidation Impurities adjust_ph Adjust pH with Buffer hydrolysis->adjust_ph protect Protect from O₂/ Light oxidation->protect

References

Validation & Comparative

A Comparative Review of Paliperidone Palmitate and Risperidone Long-Acting Injectables for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two leading long-acting injectable antipsychotics, this guide provides a comparative review of Paliperidone (B428) Palmitate (PP) and Risperidone (B510) Long-Acting Injectable (RLAI) for the treatment of schizophrenia. This document synthesizes data from clinical trials, pharmacokinetic studies, and receptor occupancy evaluations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Paliperidone Palmitate, the long-acting injectable form of paliperidone (9-hydroxyrisperidone), and Risperidone Long-Acting Injectable, the depot formulation of risperidone, are both widely utilized in the management of schizophrenia to improve treatment adherence and reduce relapse rates. While paliperidone is the active metabolite of risperidone, differences in their formulations, pharmacokinetic profiles, and dosing schedules lead to distinct clinical characteristics.

Efficacy: A Head-to-Head Comparison

The clinical efficacy of this compound and Risperidone LAI has been evaluated in numerous head-to-head randomized controlled trials (RCTs) and meta-analyses. The primary measure of efficacy in these studies is typically the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.

A meta-analysis of four RCTs involving 2451 patients with schizophrenia found no statistically significant differences in the change in PANSS total scores between the PP and RLAI treatment groups at the endpoint.[1] Similarly, the response rates were comparable between the two groups.[1] However, some individual studies have reported nuances in efficacy. For instance, one 53-week, double-blind, phase-III non-inferiority study did not demonstrate comparable efficacy of PP to RLAI, which the authors attributed to the specific initiation dosing strategy used for PP in that particular trial.[2] Another study, a post-hoc analysis of the first month of a 13-week trial, found that PP without oral supplementation had similar efficacy to oral risperidone during the initiation of RLAI.[3]

Relapse prevention is a critical endpoint for long-acting injectables. Studies have shown that longer-acting formulations of paliperidone are associated with lower relapse rates.[4][5] While direct long-term relapse rate comparisons between PP and RLAI from single head-to-head trials are limited, both are considered effective in reducing relapse compared to oral antipsychotics.[6][7]

Efficacy OutcomeThis compound (PP)Risperidone Long-Acting Injectable (RLAI)Key Findings
Change in PANSS Total Score No significant differenceNo significant differenceA meta-analysis of four RCTs showed no statistically significant difference between the two treatments in improving schizophrenia symptoms as measured by the PANSS total score.[1]
Response Rate 53.6%56.7%The same meta-analysis found no statistically significant difference in the percentage of patients who responded to treatment.[1]
Relapse Rates Lower rates with longer-acting formulationsEffective in relapse preventionLonger-acting formulations of paliperidone (e.g., 3-month and 6-month) are associated with lower relapse rates. Both PP and RLAI are effective in preventing relapse compared to oral antipsychotics.[4][5]

Pharmacokinetics: Understanding the Release and Metabolism

The pharmacokinetic profiles of PP and RLAI are distinct, primarily due to their different formulations and metabolic pathways.

This compound (PP) is a palmitate ester of paliperidone administered as an aqueous suspension of nanocrystals.[8] Following intramuscular injection, the ester is slowly hydrolyzed to paliperidone. This formulation allows for a once-monthly (PP1M), once-every-three-months (PP3M), or even a once-every-six-months (PP6M) injection schedule. A key advantage of PP is that it does not require oral supplementation during initiation.[2]

Risperidone Long-Acting Injectable (RLAI) utilizes microsphere technology. After intramuscular injection, there is an initial lag phase of about three weeks before the main release of risperidone begins. Consequently, oral risperidone supplementation is required for the first three weeks of treatment to ensure therapeutic plasma concentrations.[9]

Risperidone is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to its active metabolite, 9-hydroxyrisperidone (paliperidone).[10] In contrast, paliperidone undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[10] This difference in metabolism means that the pharmacokinetics of risperidone can be influenced by CYP2D6 polymorphisms and drug-drug interactions involving this enzyme, whereas paliperidone's pharmacokinetics are less susceptible to these factors.[8]

Pharmacokinetic ParameterThis compound (PP)Risperidone Long-Acting Injectable (RLAI)
Formulation Nanocrystal suspension of a prodrugMicrosphere-based delivery system
Dosing Frequency Once-monthly, every 3 months, or every 6 monthsEvery 2 weeks
Oral Supplementation Not requiredRequired for the first 3 weeks
Metabolism Minimal hepatic metabolismPrimarily by CYP2D6 to paliperidone
Elimination Half-life 25-49 days (PP1M)3-6 days for the active moiety

Safety and Tolerability Profile

The overall incidence of treatment-emergent adverse events (TEAEs) is generally similar between PP and RLAI.[1][2] Common TEAEs for both include insomnia, anxiety, headache, and psychotic disorder.[2]

One notable difference lies in the potential for hyperprolactinemia. Both risperidone and paliperidone can increase prolactin levels due to their potent dopamine (B1211576) D2 receptor blockade in the tuberoinfundibular pathway.[11] However, some studies suggest that switching from RLAI to PP may lead to a decrease in serum prolactin levels, particularly in male patients.[10][12]

Metabolic side effects are a concern with many second-generation antipsychotics. Preclinical studies in animal models suggest that both risperidone and paliperidone can induce metabolic side effects in a dose-dependent manner, with modest differences observed between the two.[3] Clinical data on the comparative metabolic effects of the long-acting injectable formulations are less definitive, but both require monitoring of weight, glucose, and lipids.

Safety and TolerabilityThis compound (PP)Risperidone Long-Acting Injectable (RLAI)Key Findings
Overall Adverse Events 66.6%64.8%A meta-analysis showed a non-significant trend towards a higher incidence of total TEAEs with PP.[1]
Discontinuation Rates 35.7%30.4%The same meta-analysis found a statistically significant higher risk of discontinuation for any reason with PP.[1]
Hyperprolactinemia Can cause hyperprolactinemiaCan cause hyperprolactinemiaSwitching from RLAI to PP may lead to a reduction in prolactin levels in some patients.[10][12]
Metabolic Side Effects Potential for weight gain and metabolic changesPotential for weight gain and metabolic changesBoth drugs have a moderate liability for metabolic side effects.[3]

Experimental Protocols

Typical Randomized Controlled Trial (RCT) Design

A common design for comparing PP and RLAI is a multicenter, randomized, double-blind, parallel-group study.

  • Participants: Adults with a diagnosis of schizophrenia (according to DSM-IV or DSM-5 criteria) and a minimum PANSS total score (e.g., 60-120) indicating at least a moderate severity of illness.

  • Intervention:

    • This compound Group: Receives intramuscular injections of PP (e.g., an initial dose of 150 mg eq. on day 1, followed by 100 mg eq. on day 8, and then flexible dosing) and oral placebo.

    • Risperidone LAI Group: Receives intramuscular injections of RLAI (e.g., 25 mg every 2 weeks) with oral risperidone supplementation for the initial 3 weeks.

  • Primary Outcome: The primary efficacy measure is typically the change from baseline in the PANSS total score at the end of the study (e.g., 13 weeks or 53 weeks).

  • Secondary Outcomes: May include changes in subscales of the PANSS, the Clinical Global Impression-Severity (CGI-S) scale, rates of relapse, and measures of patient functioning.

  • Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, weight, laboratory parameters (including prolactin and metabolic markers), and injection site reactions.

Dopamine D2 Receptor Occupancy Study using PET

Positron Emission Tomography (PET) with a radioligand such as [¹¹C]raclopride is used to measure dopamine D2 receptor occupancy in the brain.

  • Participants: Patients with schizophrenia stabilized on a specific dose of either PP or RLAI.

  • Procedure:

    • A baseline PET scan is performed before the administration of the long-acting injectable to determine baseline D2 receptor availability.

    • Following administration of PP or RLAI and stabilization of plasma drug concentrations, a second PET scan is conducted.

    • The D2 receptor occupancy is calculated as the percentage reduction in [¹¹C]raclopride binding potential from baseline.

  • Data Analysis: The relationship between plasma concentrations of the active moiety (risperidone + paliperidone for RLAI; paliperidone for PP) and D2 receptor occupancy is modeled to determine the concentration required to achieve therapeutic occupancy levels (typically 65-80%).

Visualizing the Mechanisms and Processes

To further elucidate the comparisons between this compound and Risperidone LAI, the following diagrams illustrate key pathways and workflows.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Action Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to Signal Transduction Signal Transduction D2 Receptor->Signal Transduction Activates 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Receptor->Signal Transduction Modulates Serotonin Serotonin Serotonin->5-HT2A Receptor Binds to Paliperidone/Risperidone Paliperidone & Risperidone Paliperidone/Risperidone->D2 Receptor Antagonist Paliperidone/Risperidone->5-HT2A Receptor Antagonist

Caption: Dopamine and Serotonin Signaling Pathways Targeted by Paliperidone and Risperidone.

Screening Screening Randomization Randomization Screening->Randomization PP Group PP Group Randomization->PP Group RLAI Group RLAI Group Randomization->RLAI Group Double-Blind Treatment Phase Double-Blind Treatment Phase PP Group->Double-Blind Treatment Phase RLAI Group->Double-Blind Treatment Phase Follow-up Follow-up Double-Blind Treatment Phase->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: Experimental Workflow of a Typical Head-to-Head Clinical Trial.

cluster_risperidone Risperidone Metabolism cluster_paliperidone Paliperidone Metabolism Risperidone Risperidone CYP2D6 CYP2D6 Risperidone->CYP2D6 Substrate Paliperidone (9-hydroxyrisperidone) Paliperidone (9-hydroxyrisperidone) CYP2D6->Paliperidone (9-hydroxyrisperidone) This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Paliperidone Paliperidone Renal Excretion Renal Excretion Paliperidone->Renal Excretion Minimal Metabolism Esterases->Paliperidone

References

Validating Bioequivalence of Generic Paliperidone Palmitate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic long-acting injectable (LAI) formulation, such as paliperidone (B428) palmitate, to its reference listed drug (RLD) is a critical and complex process. This guide provides an objective comparison of key performance attributes, supported by experimental data and detailed methodologies, to aid in the development and validation of bioequivalent generic paliperidone palmitate products.

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic.[1][2] Its therapeutic effects in treating schizophrenia and schizoaffective disorder are primarily attributed to its antagonist activity at central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4] The long-acting injectable formulation of this compound offers the advantage of prolonged therapeutic action, improving patient compliance.[5]

The development of a generic LAI formulation requires a comprehensive understanding of the innovator product and rigorous comparative studies to ensure therapeutic equivalence. Key to this is the demonstration of bioequivalence, which relies on comparative pharmacokinetic (PK) studies and extensive physicochemical characterization.[5][6]

Comparative Pharmacokinetic Data

The cornerstone of bioequivalence validation is the in vivo pharmacokinetic study. The primary objective is to compare the rate and extent of absorption of the test (generic) and reference products. For long-acting injectables like this compound, these are typically steady-state studies in patients with schizophrenia or schizoaffective disorder.[7][8]

A comparative study between a test formulation of this compound extended-release injectable suspension (from Sun Pharmaceutical Industries Limited) and the reference product, Invega Sustenna®, provides a clear example of the required data.[9] The key pharmacokinetic parameters at steady state are the area under the plasma concentration-time curve over a dosing interval (AUC0-τ) and the maximum plasma concentration (Cmax,ss).[8]

For bioequivalence to be established, the 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test and reference products must fall within the range of 80% to 125%.[7][8][10][11]

Table 1: Comparative Pharmacokinetic Parameters of a Generic vs. Reference this compound Formulation

Pharmacokinetic ParameterTest Product (Generic)Reference Product (Invega Sustenna®)Ratio of Geometric Means (90% CI)
AUC0-τ (ng·hr/mL) --95.64% (90.28% - 101.32%)
Cmax,ss (ng/mL) --91.47% (84.61% - 98.89%)
% Fluctuation --91.27% (82.25% - 101.29%)

Data presented is from a steady-state crossover bioequivalence study in patients with schizophrenia and/or schizoaffective disorder.

Physicochemical Characterization

Beyond in vivo studies, demonstrating the physical and chemical similarity of the generic formulation to the RLD is crucial. For suspension-based LAIs, properties such as particle size distribution, morphology, and crystallinity of the active pharmaceutical ingredient (API) can significantly impact the drug release profile and, consequently, its pharmacokinetic behavior.[5][6]

Table 2: Key Physicochemical Attributes for Comparative Analysis

AttributeAnalytical Technique(s)Importance
Particle Size Distribution Laser Diffraction (LD)Affects dissolution rate and in vivo release characteristics.[6][12]
Crystallinity X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Different polymorphic forms can have different solubilities and dissolution rates.[13][14]
Particle Morphology Scanning Electron Microscopy (SEM)Provides visual confirmation of particle shape and surface characteristics.[13][14]
In Vitro Release Dissolution TestingAssesses the rate at which the drug is released from the formulation under controlled laboratory conditions.[15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of bioequivalence studies. Below are outlines for key experiments.

In Vivo Bioequivalence Study Protocol

This protocol is based on regulatory guidance and published studies for this compound.[7][10]

  • Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, multiple-dose, steady-state crossover bioequivalence study is a common design. Alternatively, a parallel steady-state design may be used.[7][10]

  • Study Population: Male and non-pregnant female patients with a confirmed diagnosis of schizophrenia or schizoaffective disorder who are already receiving a stable regimen of the reference this compound formulation.[7]

  • Dosing Regimen: The study often uses a clinically relevant dose, such as 156 mg. To achieve steady-state, patients may receive several consecutive doses of either the test or reference product, followed by a crossover to the other product after a washout period is established through multiple dosing intervals.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points over a complete dosing interval once steady-state is achieved. Trough concentrations should be monitored to confirm that steady state has been reached.[10][11]

  • Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify paliperidone concentrations in plasma samples.

  • Statistical Analysis: The primary pharmacokinetic parameters (AUC0-τ and Cmax,ss) are log-transformed, and the 90% confidence intervals for the ratio of the geometric means of the test to reference product are calculated.

In Vitro Characterization Protocols
  • Particle Size Analysis:

    • Method: Laser diffraction.

    • Procedure: The formulation is diluted in an appropriate dispersant. The diluted suspension is then circulated through the laser diffraction instrument to measure the particle size distribution. Parameters such as D10, D50, and D90 values are recorded.

  • Crystallinity Assessment:

    • Method: X-ray Diffraction (XRD).

    • Procedure: The lyophilized powder of the drug substance from the formulation is placed on the sample holder of the XRD instrument. The sample is scanned over a defined range of 2θ angles, and the resulting diffraction pattern is compared to that of the reference standard.

  • Thermal Analysis:

    • Method: Differential Scanning Calorimetry (DSC).

    • Procedure: A small, accurately weighed amount of the drug substance is placed in an aluminum pan. The sample is heated at a constant rate, and the heat flow is measured as a function of temperature. The resulting thermogram, showing melting points and other thermal events, is analyzed.

  • Morphological Examination:

    • Method: Scanning Electron Microscopy (SEM).

    • Procedure: The drug particles are mounted on a stub and sputter-coated with a conductive material (e.g., gold). The sample is then imaged in the SEM to visualize the particle shape, size, and surface texture.[14]

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of paliperidone and the workflow for establishing bioequivalence.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) D2_Receptor->Therapeutic_Effect Modulates Dopaminergic Activity HT2A_Receptor->Therapeutic_Effect Modulates Serotonergic Activity Paliperidone Paliperidone Paliperidone->D2_Receptor Antagonizes Paliperidone->HT2A_Receptor Antagonizes

Caption: Mechanism of action of Paliperidone.

Bioequivalence_Workflow cluster_formulation Formulation Characterization cluster_clinical Clinical Evaluation cluster_submission Regulatory Submission PhysChem Physicochemical Characterization (Particle Size, Crystallinity) InVitro In Vitro Release Testing PhysChem->InVitro BE_Study In Vivo Bioequivalence Study (Steady State in Patients) InVitro->BE_Study PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) BE_Study->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Submission Regulatory Submission for Generic Approval Stats->Submission start Generic Product Development start->PhysChem

Caption: Workflow for validating a bioequivalent generic formulation.

References

Cross-Laboratory Validation of Analytical Methods for Paliperidone Palmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Paliperidone Palmitate, a long-acting injectable antipsychotic medication. The objective is to facilitate the selection of appropriate analytical techniques and to provide a framework for cross-laboratory validation, ensuring data integrity and consistency in pharmaceutical development and quality control. This document summarizes key performance data from various validated methods and offers detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is critical for accurate quantification in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. This section provides a comparative summary of their performance characteristics based on published validation studies.

Table 1: Performance Characteristics of a Validated RP-UPLC Method[1]
ParameterResult
Instrumentation Acquity UPLC with UV Detector
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer: Acetonitrile (B52724) (10:90 v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 238 nm
Linearity Range 156 to 468 µg/mL
Accuracy (% Recovery) Within ± 2% of the added amount
Precision (% RSD) < 2.0%
Run Time 2.5 min
Table 2: Performance Characteristics of Validated RP-HPLC Methods[2][3][4]
ParameterMethod 1[1]Method 2[2]Method 3[3]
Instrumentation HPLC with UV DetectorShimadzu HPLC with UV-Visible DetectorHPLC with UV Detector
Column Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm)Phenomenax Luna C18 (150 X 4.6 mm i.d., 5µ)Symmetry C18 or equivalent
Mobile Phase Methanol:Acetonitrile:0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v)Phosphate (B84403) buffer (pH 3.0):Acetonitrile (60:40, v/v)pH 7 buffer:Acetonitrile (40:60 v/v)
Flow Rate 1 mL/min1 mL/min0.8 mL/min
Detection Wavelength 237 nm225 nm285 nm
Linearity Range Not Specified5-30 µg/mlNot Specified
Accuracy (% Recovery) Not Specified101.10 ± 1.635%Not Specified
Precision (% RSD) < 2%0.43%Not Specified
Limit of Detection (LOD) 0.14 µg/ml0.580531 µg/mlNot Specified
Limit of Quantification (LOQ) 0.42 µg/ml1.75918 µg/mlNot Specified
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Paliperidone in Human Plasma[5][6]
ParameterResult
Instrumentation High Performance Liquid Chromatography with Mass Spectrometric detection
Column Thermo Betabasic-8, 5 μm 100 mm x 4.6 mm
Mobile Phase Methanol:Ammonium acetate solution (70:30 v/v)
Flow Rate 1.0 mL/min
Linearity Range 0.200 to 55.115 ng/mL
Accuracy 94.2 to 101.4 %
Precision (% RSD) Within 101.5 %
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Extraction Recovery > 99 %

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods between laboratories.

Protocol 1: RP-UPLC Method for this compound in Depot Injectable Formulation[1]

1. Chromatographic Conditions:

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile in a 10:90 (v/v) ratio.
  • Flow Rate: 0.6 mL/min.
  • Injection Volume: 1 µL.
  • Column Temperature: 50°C.
  • Detection: UV at 238 nm.
  • Run Time: 2.5 minutes.

2. Standard Solution Preparation:

  • Prepare a standard solution by dissolving the this compound standard in the diluent to achieve a concentration of 312 µg/mL.

3. Sample Preparation:

  • Accurately transfer 0.5 gm of the sample solution into a 250 mL volumetric flask.
  • Add approximately 200 mL of diluent and sonicate for 5 minutes.
  • Dilute to the mark with the diluent and mix well.

4. System Suitability:

  • Perform six replicate injections of the standard preparation.
  • The relative standard deviation (RSD) of the peak area should be below 2.0%.

5. Validation Parameters:

  • The method was validated according to ICH guidelines for system suitability, accuracy, precision, linearity, robustness, solution stability, and stability-indicating capability.[4]

Protocol 2: RP-HPLC Method for Paliperidone in Bulk and Tablet Dosage Form[3]

1. Chromatographic Conditions:

  • Column: Phenomenax Luna C18 (ODS) column (150 X 4.6 mm i.d., particle size 5µ).
  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 225 nm.
  • Retention Time: Approximately 5.02 min for Paliperidone.

2. Standard Solution Preparation:

  • Prepare a stock solution of Paliperidone in the mobile phase.
  • Prepare a series of dilutions to cover the concentration range of 5-30 µg/mL for the linearity study.

3. Validation Parameters:

  • Linearity: Assessed over the range of 5-30 µg/mL, with a correlation coefficient (r²) of 0.9999.
  • Limit of Detection (LOD): 0.580531 µg/ml.
  • Limit of Quantification (LOQ): 1.75918 µg/ml.
  • Accuracy: Determined by recovery studies, with a percentage recovery of 101.10 ± 1.635%.
  • Precision: The %RSD for six consecutive injections was 0.43%.

Protocol 3: LC-MS/MS Method for Paliperidone in Human Plasma[5][6]

1. Sample Preparation:

  • Utilize a solid-phase extraction technique for the extraction of Paliperidone and the internal standard (Paliperidone-d4) from human plasma.

2. Chromatographic Conditions:

  • Column: Thermo Betabasic-8, 5 μm 100 mm x 4.6 mm.
  • Mobile Phase: A mixture of Methanol and Ammonium acetate solution in a 70:30 (v/v) ratio.
  • Flow Rate: 1.0 mL/min with a 1:1 post-column split.
  • Run Time: Approximately 2.8 minutes.

3. Mass Spectrometric Conditions:

  • Detection: Multiple reaction monitoring (MRM).
  • Transitions: m/z 427.2 > 207.2 for Paliperidone and m/z 431.2 > 211.2 for Paliperidone-d4.

4. Validation Parameters:

  • Linearity: The calibration curve was linear over the range of 0.200-55.00 ng/mL.
  • Lower Limit of Quantification (LLOQ): 0.200 ng/mL.
  • Accuracy: Ranged from 94.2 to 101.4 %.
  • Precision: Within-run and between-run precision were within 101.5 %.
  • Recovery: Extraction recoveries were greater than 99% for both the analyte and the internal standard.

Cross-Validation Workflow

To ensure consistency and reliability of analytical data across different laboratories, a structured cross-validation or method transfer process is essential. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow node_start Start: Method Developed and Validated at Originating Lab node_protocol Develop Detailed Method Transfer Protocol node_start->node_protocol node_training Train Receiving Lab Personnel node_protocol->node_training node_transfer Transfer of Methods, Standards, and Samples node_training->node_transfer node_validation Receiving Lab Performs Method Validation/Verification node_transfer->node_validation node_comparative Comparative Testing of Standardized Samples node_validation->node_comparative node_data Data Analysis and Comparison of Results node_comparative->node_data node_acceptance Acceptance Criteria Met? node_data->node_acceptance node_investigate Investigate Discrepancies and Re-evaluate node_acceptance->node_investigate No node_success Successful Method Transfer/ Cross-Validation node_acceptance->node_success Yes node_investigate->node_protocol

Caption: Workflow for Inter-Laboratory Method Transfer and Cross-Validation.

This guide serves as a starting point for laboratories involved in the analysis of this compound. Adherence to detailed protocols and a systematic approach to cross-validation are paramount for generating reliable and comparable analytical data, which is fundamental to ensuring the quality and efficacy of pharmaceutical products.

References

A Comparative Guide to Once-Monthly and Three-Monthly Paliperidone Palmitate in Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of once-monthly (PP1M) and three-monthly (PP3M) formulations of the long-acting injectable antipsychotic, paliperidone (B428) palmitate. The following sections present a detailed analysis of key clinical trial data, experimental protocols, and visualizations of relevant workflows.

Data Presentation: Efficacy and Safety Outcomes

The comparative efficacy of PP1M and PP3M has been evaluated in multiple clinical trials and real-world studies. The data consistently demonstrates that PP3M is non-inferior to PP1M in preventing relapse in patients with schizophrenia who were previously stabilized on PP1M.[1][2][3] Some real-world evidence even suggests a lower risk of relapse and higher treatment adherence with the three-monthly formulation.[4][5]

Relapse Rates

A key measure of efficacy for antipsychotic maintenance treatment is the prevention of relapse. A large, randomized, double-blind, non-inferiority study found similar relapse rates between the two formulations over a 48-week period, with 8% in the PP3M group and 9% in the PP1M group.[1][2] A retrospective analysis of health claims data indicated a lower relapse rate for the PP3M cohort (10.5%) compared to the PP1M cohort (15.7%).[4][5] Furthermore, this study found that patients receiving PP3M had a significantly lower risk of relapse.[4][5] A post-hoc analysis of three separate randomized trials also showed that a lower percentage of patients experienced relapse with PP3M (9%) compared to PP1M (18%).[6][7]

OutcomePP1MPP3MStudy
Relapse Rate (48-week, double-blind)9%8%Savitz et al. (2016)[1][2]
Relapse Rate (retrospective cohort)15.7%10.5%Alphs et al. (2021)[4][5]
Relapse Rate (post-hoc analysis)18%9%Weiden et al. (2020)[6][7]
Symptom Reduction

Improvement in schizophrenia symptoms is another critical efficacy endpoint, often measured by the Positive and Negative Syndrome Scale (PANSS). Studies have shown comparable improvements in PANSS total scores and negative symptom subscale scores for both PP1M and PP3M.[1][8][9] One study reported that the mean change from double-blind baseline in the PANSS negative subscale score was identical for both treatment groups (-1.4).[8][9]

OutcomePP1MPP3MStudy
Mean Change in PANSS Negative Subscale Score-1.4 (SD 3.67)-1.4 (SD 3.63)Mathews et al. (2020)[8][9]
Treatment Adherence

A retrospective health claims database analysis evaluated treatment adherence using the proportion of days covered (PDC). The results showed significantly higher treatment adherence in the PP3M cohort compared to the PP1M cohort.[4][5]

OutcomePP1MPP3Mp-valueStudy
Mean Proportion of Days Covered (PDC)78% (SD 24%)87% (SD 19%)<0.0001Alphs et al. (2021)[5]
Safety and Tolerability

Both PP1M and PP3M have similar tolerability profiles.[2][3] The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials for both formulations included weight gain, nasopharyngitis, headache, and anxiety.[2][10] A post-hoc analysis comparing extrapyramidal symptoms (EPS)-related adverse events found that the overall incidence, time-to-onset, and time-to-resolution of these events were comparable between the two formulations.[11]

Experimental Protocols

The majority of comparative efficacy data comes from a large, phase-3, randomized, double-blind, non-inferiority study. The general methodology of this and other key studies is outlined below.

Pivotal Non-Inferiority Study Protocol
  • Study Design: This was a multicenter, parallel-group study with four phases: a screening phase (up to 3 weeks), a 17-week open-label stabilization phase with PP1M, a 48-week double-blind phase where patients were randomized to either PP1M or PP3M, and a follow-up phase.[3][12]

  • Patient Population: Adult patients (18–70 years) diagnosed with schizophrenia according to DSM-IV-TR criteria, with a PANSS total score between 70 and 120, who were previously stabilized on PP1M.[12][13]

  • Dosing:

    • Open-Label Phase (PP1M): Patients received flexibly dosed PP1M.[3][9]

    • Double-Blind Phase: Patients were randomized (1:1) to receive either fixed-dose PP1M (50, 75, 100, or 150 mg eq.) monthly or fixed-dose PP3M (175, 263, 350, or 525 mg eq.) every three months.[3][12] To maintain blinding, the PP3M group received monthly placebo injections.[12]

  • Primary Outcome: The primary efficacy endpoint was the time to first relapse during the double-blind phase. Non-inferiority was to be concluded if the lower limit of the 95% confidence interval for the difference in relapse-free rates was greater than the pre-specified margin of -15%.[2]

  • Secondary Outcomes: Secondary measures included changes in PANSS total and subscale scores, Clinical Global Impression-Severity (CGI-S) scores, and Personal and Social Performance (PSP) scores.[3]

Retrospective Cohort Study Protocol
  • Study Design: A retrospective analysis of health claims data from the MarketScan® Multi-State Medicaid Database.[4][5]

  • Patient Population: Adult patients (≥18 years) with at least one claim for a schizophrenia diagnosis who were continuously enrolled in their insurance plan for at least 12 months prior to the index date. The PP1M cohort included patients who had received at least four doses of PP1M. PP3M patients were matched 1:3 with PP1M patients using propensity score matching.[4]

  • Outcome Measures: The primary outcomes were relapse rate, time to relapse, and proportion of days covered (PDC).[4][5]

Visualizations

Experimental Workflow: Non-Inferiority Trial

G cluster_0 Study Phases cluster_1 Patient Journey cluster_2 Randomization Arms Screening Screening Phase (≤3 weeks) OpenLabel Open-Label Stabilization (17 weeks) All patients on PP1M Screening->OpenLabel Stabilization on PP1M Randomization Randomization (1:1) OpenLabel->Randomization DoubleBlind Double-Blind Phase (48 weeks) FollowUp Follow-Up Phase DoubleBlind->FollowUp End of Treatment or Relapse Enrollment Enrollment Enrollment->Screening PP1M_Arm PP1M Treatment Arm (Monthly Injections) Randomization->PP1M_Arm PP3M_Arm PP3M Treatment Arm (Quarterly Injections + Monthly Placebo) Randomization->PP3M_Arm PP1M_Arm->DoubleBlind PP3M_Arm->DoubleBlind

Caption: Workflow of the pivotal non-inferiority clinical trial comparing PP1M and PP3M.

Pharmacokinetic Relationship

The extended dosing interval of PP3M is achieved through a formulation with larger paliperidone palmitate crystals compared to PP1M, leading to a slower dissolution and absorption rate.[1] This results in a sustained release of paliperidone over a three-month period. It is crucial for patients to be adequately treated with PP1M for at least four months to ensure tolerability and to reach steady-state plasma concentrations before transitioning to PP3M.[1]

G cluster_formulation Formulation Characteristics cluster_pk Pharmacokinetic Profile cluster_dosing Resulting Dosing Interval cluster_transition Clinical Transition PP1M_Formulation PP1M Smaller Crystal Size PP1M_PK Faster Dissolution & Absorption Rate PP1M_Formulation->PP1M_PK PP3M_Formulation PP3M Larger Crystal Size PP3M_PK Slower Dissolution & Absorption Rate PP3M_Formulation->PP3M_PK PP1M_Dosing Once-Monthly Dosing PP1M_PK->PP1M_Dosing PP3M_Dosing Three-Monthly Dosing PP3M_PK->PP3M_Dosing Stabilization Stabilization on PP1M (≥4 months) Transition Transition to PP3M Stabilization->Transition

Caption: Relationship between formulation, pharmacokinetics, and dosing of PP1M and PP3M.

References

A Comparative Analysis of In Vitro Dissolution Profiles of Paliperidone Palmitate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution performance of different long-acting injectable paliperidone (B428) palmitate products. The data presented is intended to assist researchers and formulation scientists in understanding the release characteristics of these complex drug delivery systems. This document summarizes key experimental data, details the methodologies employed, and visualizes the experimental workflow.

Executive Summary

Paliperidone palmitate, the active ingredient in long-acting injectable antipsychotics like Invega Sustenna® and Invega Trinza®, is formulated as a crystalline suspension. The in vitro dissolution profile of these products is a critical quality attribute that influences their in vivo performance and therapeutic efficacy. This guide presents a comparative analysis of the dissolution profiles of the innovator product, Invega Sustenna®, and two other this compound formulations, designated as Formulation PP-1 and Formulation PP-2, based on publicly available research. The findings indicate that while all formulations exhibit a rapid initial release, the overall dissolution profiles show slight variations that can be attributed to differences in the physicochemical properties of the this compound active pharmaceutical ingredient (API), such as those arising from different crystallization processes.

Comparative Dissolution Data

The following table summarizes the mean cumulative percentage of drug dissolved over time for Invega Sustenna® and two other this compound formulations. The data is extracted from a study by Shi et al. (2022), which utilized a dissolution method consistent with the U.S. Food and Drug Administration (FDA) recommendations.[1]

Time (minutes)Invega Sustenna® (% Dissolved)Formulation PP-1 (% Dissolved)Formulation PP-2 (% Dissolved)
1.59.878.639.87
525.4323.5424.98
1045.6742.1144.56
1562.3458.7661.23
2075.4371.9874.32
3088.9786.5487.99
4595.6794.3295.12
6098.7697.8998.11
9099.8799.5499.23

Experimental Protocol

The in vitro dissolution studies for the this compound formulations were conducted based on the FDA recommended method for injectable suspensions.[1]

Apparatus: USP Apparatus II (Paddles)

Dissolution Medium: 900 mL of 0.001 M Hydrochloric acid (HCl) containing 0.489% Polysorbate 20.

Temperature: 25.0 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure: A predetermined volume of the this compound suspension was introduced into the dissolution vessel. At specified time intervals (1.5, 5, 8, 10, 15, 20, 30, and 45 minutes), samples of the dissolution medium were withdrawn and analyzed for paliperidone content using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro dissolution testing of this compound injectable suspensions.

Dissolution_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Media_Prep Prepare Dissolution Medium (0.001 M HCl + 0.489% Polysorbate 20) Apparatus_Setup Set up USP Apparatus II (Paddles at 50 rpm, 25°C) Sample_Intro Introduce this compound Suspension into Vessels Apparatus_Setup->Sample_Intro Start Test Sampling Withdraw Aliquots at Predetermined Time Points Sample_Intro->Sampling HPLC_Analysis Analyze Samples by HPLC Sampling->HPLC_Analysis Data_Calculation Calculate Cumulative % Drug Dissolved HPLC_Analysis->Data_Calculation Result Dissolution Profile Data_Calculation->Result Generate Profile

In Vitro Dissolution Testing Workflow for this compound Suspensions.

Discussion

The in vitro dissolution data reveals a rapid and nearly complete release of this compound from all three tested formulations within 90 minutes under the specified conditions. While the dissolution profiles of Formulation PP-2 and Invega Sustenna® are very similar, Formulation PP-1 shows a slightly slower release rate, particularly in the initial time points. These differences may be attributed to variations in the solid-state properties of the this compound API, such as particle size distribution and crystal morphology, which can be influenced by the crystallization process used during manufacturing.

It is important to note that while this guide provides a snapshot of the in vitro performance, a comprehensive comparison would also include data from other long-acting this compound products such as Invega Trinza® and approved generic equivalents. However, at the time of this publication, directly comparable in vitro dissolution data for these products was not publicly available. The development of generic long-acting injectables requires a thorough understanding of the innovator product's characteristics, a process known as reverse engineering, to ensure bioequivalence.

Conclusion

The in vitro dissolution profile is a critical tool for the characterization and quality control of this compound long-acting injectable suspensions. The presented data highlights the sensitivity of the dissolution profile to the manufacturing process of the active pharmaceutical ingredient. For researchers and drug developers, these findings underscore the importance of tightly controlling the physicochemical properties of this compound to ensure consistent product performance and bioequivalence with the reference listed drug. Further studies providing direct comparative dissolution data for a wider range of commercially available products would be beneficial for the scientific community.

References

A Comparative Safety Analysis of Paliperidone Palmitate and Aripiprazole LAI: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the safety profiles of two long-acting injectable (LAI) second-generation antipsychotics: Paliperidone (B428) Palmitate and Aripiprazole (B633) LAI. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed methodologies.

Executive Summary

Paliperidone Palmitate, the active metabolite of risperidone (B510), and Aripiprazole LAI, a dopamine (B1211576) D2 partial agonist, are both established treatments for schizophrenia. While both medications offer the benefit of long-acting formulations, their distinct pharmacological profiles translate to different safety and tolerability profiles. This guide will delve into these differences, with a focus on metabolic effects, extrapyramidal symptoms (EPS), and prolactin-related adverse events.

Comparative Safety Data

The following table summarizes the key safety and tolerability findings from comparative studies of this compound and Aripiprazole LAI.

Adverse Event CategoryThis compoundAripiprazole LAIKey Findings from Comparative Studies
Metabolic Effects
Weight GainHigher incidence and greater mean increase in body weight.[1][2]Lower incidence and less significant weight gain compared to paliperidone.[1][3]Both medications can cause weight gain, but studies consistently show a more favorable profile for aripiprazole LAI.[1] In a 12-month study of young people with early psychosis, both drugs were associated with an average 7% weight increase.[1]
HyperprolactinemiaSignificantly higher rates of prolactin elevation.[4][5][6]Generally associated with a decrease or normalization of prolactin levels.[7][4][5][8]Switching from this compound to aripiprazole lauroxil led to a significant decrease in prolactin levels and improvement in sexual dysfunction.[7][4] The QUALIFY study also demonstrated decreased prolactin with aripiprazole and increased levels with paliperidone.[5]
DyslipidemiaLower triglyceride levels observed in some studies.[1]Aripiprazole may have a more favorable impact on lipid profiles.[1]
HyperglycemiaAssociated with metabolic changes including hyperglycemia.[9]Also associated with a risk of hyperglycemia, though some data suggest a lower propensity.[3][9]Both carry a warning for potential hyperglycemia and diabetes mellitus.[9]
Neurological Effects
Extrapyramidal Symptoms (EPS)Risk of EPS, including parkinsonism and akathisia.[10][11]Risk of EPS, with akathisia being a notable concern.[11]Indirect comparisons and some head-to-head trials suggest no significant difference in the overall incidence of EPS between the two.[11] However, one study noted that risperidone (the parent drug of paliperidone) was associated with higher EPS scores compared to aripiprazole.[11]
Other Common Adverse Events
Injection Site ReactionsPain on injection site is a reported adverse event.Pain on injection site is also a reported adverse event.[10]A study found that switching from paliperidone LAI to aripiprazole LAI significantly decreased injection pain.[12]
Sexual DysfunctionHigher rates, often linked to hyperprolactinemia.[7][4][5]Lower rates of sexual dysfunction.[5]The QUALIFY study found significantly lower odds of sexual dysfunction with aripiprazole once-monthly compared to this compound.[5]
Discontinuation Rates
Due to Adverse EventsHigher discontinuation rates due to adverse events in some studies.[13][14][15]Lower discontinuation rates due to adverse events reported in the QUALIFY study.[14][15]In the QUALIFY study, 18.4% of patients on this compound discontinued (B1498344) due to adverse events, compared to 10.8% on aripiprazole once-monthly.[14][15] However, a naturalistic study found similar discontinuation rates at 2 years (34% for PP1M vs 37% for ALAI), with tolerability issues being a more common reason for discontinuation with paliperidone and lack of effectiveness with aripiprazole.[13] Another observational study showed paliperidone LAI and aripiprazole LAI had the lowest discontinuation rates among several LAIs.[16] A chart review in Japan found discontinuation rates due to AEs to be 12.2% for this compound and 6.9% for aripiprazole once monthly.[17]

Experimental Protocols

A key head-to-head clinical trial providing comparative safety data is the QUALIFY study .

QUALIFY Study (Aripiprazole Once-Monthly vs. This compound)

  • Study Design: A 28-week, randomized, open-label, rater-blinded, multicenter, international, parallel-group study.[18][19]

  • Participants: 295 adult patients with a diagnosis of schizophrenia who were deemed appropriate for switching from an oral antipsychotic to a long-acting injectable formulation.[18][19]

  • Intervention: Patients were randomized to receive either aripiprazole once-monthly 400 mg or this compound.[18] There was a three-week oral conversion period where patients received the corresponding oral formulation before initiating the long-acting injection.[19]

  • Primary Outcome Measure: The Heinrichs-Carpenter Quality of Life Scale (QLS), a clinician-rated scale assessing social functioning and behavior.[14]

  • Secondary Outcome Measures: Included the Clinical Global Impression-Severity (CGI-S) scale to measure symptom severity and treatment response, as well as assessments of tolerability and safety, including adverse event reporting.[18] Sexual dysfunction was assessed using the Arizona Sexual Experience Scale (ASEX), and serum prolactin levels were also measured.[5]

  • Rationale for Design: The open-label design with a blinded rater was chosen to reflect a more "real-world" clinical setting while maintaining objectivity in outcome assessment.[15]

Visualization of Methodologies and Pathways

To visually represent the logical flow and mechanisms discussed, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (28 Weeks) cluster_armA Arm A: Aripiprazole LAI cluster_armB Arm B: this compound cluster_assessment Outcome Assessment (Rater-Blinded) s1 Patient Screening (Schizophrenia Diagnosis) s2 Informed Consent s1->s2 s3 Randomization s2->s3 t1a Oral Aripiprazole (3 weeks) s3->t1a t1b Oral Paliperidone (3 weeks) s3->t1b t2a Aripiprazole LAI 400mg t1a->t2a a1 Primary: Quality of Life Scale (QLS) t2a->a1 Efficacy & Functioning a2 Secondary: CGI-S, ASEX, Prolactin Levels t2a->a2 Symptoms & Tolerability a3 Adverse Event Monitoring t2a->a3 Safety Profile t2b This compound t1b->t2b t2b->a1 Efficacy & Functioning t2b->a2 Symptoms & Tolerability t2b->a3 Safety Profile

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Determination of [Drug X]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of [Drug X], a novel therapeutic agent. The primary focus is on the validation of these methods as stability-indicating, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document presents detailed experimental protocols, comparative data in tabular format, and visualizations to aid in the selection and implementation of a robust analytical method for stability studies.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[4][5][6] The development and validation of such methods are critical for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life.[7]

Comparison of HPLC Methods

This guide compares two reversed-phase HPLC (RP-HPLC) methods for the analysis of [Drug X]:

  • Method A: A conventional HPLC method utilizing a standard C18 column with a longer run time.

  • Method B: An optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a sub-2 µm particle column, promising faster analysis times and improved resolution.

The following sections detail the validation parameters and experimental results for both methods.

Chromatographic Conditions
ParameterMethod A (Conventional HPLC)Method B (Optimized UHPLC)
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 20 µL5 µL
Column Temperature 30 °C40 °C
Detection Wavelength 254 nm254 nm
Run Time 25 minutes10 minutes

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[8][9][10][11] These studies involve subjecting the drug substance to various stress conditions to induce degradation.[12] A target degradation of 5-20% is generally considered optimal to ensure that the method can effectively separate the drug from its degradation products.[8]

  • Acid Hydrolysis: 10 mg of [Drug X] was dissolved in 10 mL of 0.1 N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 0.1 N NaOH and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: 10 mg of [Drug X] was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl and diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: 10 mg of [Drug X] was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: A thin layer of [Drug X] powder was exposed to a temperature of 105°C in a hot air oven for 48 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: A solution of [Drug X] (100 µg/mL) was exposed to UV light (254 nm) for 24 hours. A solid sample was also exposed to the same conditions.

Method Validation Protocol

The validation of the analytical methods was performed according to ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, was evaluated by analyzing the stressed samples from the forced degradation studies. Peak purity was assessed using a photodiode array (PDA) detector.

  • Linearity: Linearity was evaluated by analyzing a series of at least five concentrations of [Drug X] reference standard over the range of 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of [Drug X] spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a 100 µg/mL [Drug X] solution on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent in the mobile phase (±2%). The effect on the retention time and peak area of [Drug X] was observed.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the validation of Method A and Method B.

Table 1: System Suitability Parameters
ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates 8,50015,000> 2000
Resolution (between [Drug X] and closest degradant) 2.54.0> 2.0
Table 2: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150-
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept 1205850-
Table 3: Accuracy (Recovery Studies)
Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.5%98.0 - 102.0%
100% 100.3 ± 0.6%100.1 ± 0.4%98.0 - 102.0%
120% 101.2 ± 0.7%99.8 ± 0.6%98.0 - 102.0%
Table 4: Precision (%RSD)
Precision TypeMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (Intra-day) 0.75%0.45%≤ 2.0%
Intermediate Precision (Inter-day) 1.20%0.85%≤ 2.0%
Table 5: LOD and LOQ
ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.150.08
LOQ 0.450.24
Table 6: Robustness
Parameter VariedMethod A (% Change in Peak Area)Method B (% Change in Peak Area)Acceptance Criteria
Flow Rate (±0.1 mL/min) < 2.0%< 1.5%< 2.0%
Temperature (±2 °C) < 1.5%< 1.0%< 2.0%
% Organic (±2%) < 2.5%< 2.0%< 3.0%

Mandatory Visualizations

The following diagrams illustrate the workflow for the validation of a stability-indicating HPLC method and the logical relationships between the key validation parameters as defined by the ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Application MD Initial Method Development FD Forced Degradation Studies MD->FD Sep Separation Optimization FD->Sep Spec Specificity Sep->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Routine Routine Analysis Rob->Routine Stability Stability Studies Rob->Stability

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

G cluster_Assay Assay & Impurities Validation Method Validation Parameters Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion

Both Method A and Method B meet the acceptance criteria for a validated stability-indicating HPLC method according to ICH Q2(R1) guidelines. However, the comparative data clearly demonstrates the superiority of the optimized UHPLC method (Method B).

Method B offers several distinct advantages:

  • Increased Efficiency: A significantly shorter run time (10 minutes vs. 25 minutes) allows for higher sample throughput.

  • Improved Chromatographic Performance: Higher theoretical plates and better resolution ensure more reliable separation of [Drug X] from its degradation products.

  • Enhanced Sensitivity: Lower LOD and LOQ values indicate that Method B is more sensitive for detecting and quantifying trace impurities and degradants.

  • Greater Precision and Robustness: Lower %RSD values in precision and accuracy studies, along with less variability in the robustness assessment, suggest that Method B is a more reliable and rugged method for routine quality control and stability testing.

Therefore, for the routine analysis and stability testing of [Drug X], the optimized UHPLC method (Method B) is recommended. This guide provides the necessary framework and supporting data for the implementation of a scientifically sound and regulatory-compliant stability-indicating method.

References

A Comparative Pharmacoeconomic Analysis of Paliperidone Palmitate Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the economic and clinical evidence surrounding once-monthly (PP1M), three-month (PP3M), and six-month (PP6M) formulations of the long-acting injectable antipsychotic, paliperidone (B428) palmitate, for the treatment of schizophrenia.

This guide provides a comprehensive comparative analysis of the various long-acting injectable formulations of paliperidone palmitate, tailored for researchers, scientists, and drug development professionals. By synthesizing data from multiple pharmacoeconomic studies, this document aims to offer an objective overview of the performance of each formulation against its alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Long-acting injectable (LAI) antipsychotics represent a significant advancement in the management of schizophrenia, primarily by improving medication adherence, a critical factor in preventing relapse and reducing hospitalizations. This compound is available in three long-acting formulations: once-monthly (PP1M), three-monthly (PP3M), and six-monthly (PP6M). Pharmacoeconomic analyses consistently demonstrate that longer-acting formulations, while having higher drug acquisition costs, can lead to overall cost savings and improved patient outcomes by reducing healthcare resource utilization.

Among the LAI formulations, studies suggest that PP6M is the most cost-effective option, followed by PP3M and then PP1M.[1][2] This is largely attributed to the inverse relationship between dosing frequency and medication adherence; longer intervals between injections are associated with better adherence, leading to fewer relapses and associated costs.[3] While switching from oral paliperidone to LAI formulations may not always be cost-effective in the short term due to high drug costs, the long-term benefits in terms of improved quality of life and reduced healthcare utilization are significant.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from comparative pharmacoeconomic analyses of this compound formulations.

Table 1: Comparative Cost-Effectiveness of this compound Formulations

FormulationTotal Cost (5-Year)Quality-Adjusted Life-Years (QALYs) (5-Year)Incremental Net Monetary Benefit (INMB) vs. Oral Paliperidone ER ($50,000 WTP Threshold)Key Findings
Oral Paliperidone ER---Baseline comparator
PP1M$86,563[1]3.638[1]-$46,804[1]Not cost-effective compared to oral ER within 5 years.[2]
PP3M$63,828[1]3.729[1]-$19,508[1]More cost-effective than PP1M.[4][5]
PP6M$63,277[1]3.731[1]-$18,886[1]The most cost-effective LAI formulation.[1][2]

Source: Data primarily extracted from a 2023 cost-effectiveness analysis in the US.[1][2]

Table 2: Budget Impact Analysis of Introducing Newer this compound Formulations

ScenarioKey FindingCountry
Introduction of PP1MIntroduction of PP1M is projected to lead to a decrease in total direct healthcare costs over 3 years due to reduced hospitalization rates.[6][7]Japan
Introduction of PP6MThe introduction of PP6M as a treatment option has a minimal budget impact, with increased drug costs being offset by savings in administration and relapse-related costs.[8]United States

Source: Data from budget impact analyses conducted in Japan and the United States.[6][7][8]

Table 3: Healthcare Resource Utilization

FormulationHospitalization RateEmergency Room VisitsKey Findings
PP1M28%[9]15%[9]PP1M is associated with lower hospitalization and emergency room visit rates compared to risperidone (B510) LAI.[9]
PP3MFewer hospitalizations than PP1M.[5]Fewer emergency room visits than PP1M.[5]PP3M demonstrates superior outcomes in reducing healthcare resource utilization compared to PP1M.[5]
Oral AntipsychoticsHigher hospitalization rates compared to LAIs.[7]-LAIs, in general, lead to lower healthcare resource utilization compared to oral antipsychotics.[7]

Source: Data from various comparative studies.[5][9]

Experimental Protocols

The pharmacoeconomic analyses cited in this guide predominantly utilize two key methodologies: Markov models for cost-effectiveness analysis and budget impact models.

Markov Model for Cost-Effectiveness Analysis

Objective: To simulate the long-term costs and health outcomes (measured in QALYs) of different this compound formulations.

Methodology: A Markov model simulates the transitions of a hypothetical cohort of schizophrenia patients between different health states over a defined period, typically in cycles (e.g., every 3 months).[1] The model incorporates probabilities of moving from one state to another, the costs associated with each state, and the quality of life (utility) associated with each state.

Key Components:

  • Health States: Typically include states such as "stable and medication adherent," "stable and medication non-adherent," "relapse with hospitalization," "relapse with ambulatory care," and "death."[1]

  • Transition Probabilities: The likelihood of a patient moving from one health state to another in each cycle. These are derived from clinical trial data and real-world evidence. For example, the probability of relapse may be lower for patients on longer-acting formulations due to better adherence.

  • Costs: Direct medical costs are assigned to each health state, including drug acquisition costs, hospitalization costs, outpatient visit costs, and costs of managing adverse events.[1]

  • Utilities: A value representing the quality of life in each health state, ranging from 0 (death) to 1 (perfect health). These are used to calculate QALYs.[1]

  • Time Horizon: The simulation is run over a specified period, often 5 or 20 years, to capture the long-term consequences of treatment.[1][10]

  • Discounting: Future costs and QALYs are discounted to their present value, typically at a rate of 3-5% per year.[1]

Outcome Measures:

  • Incremental Cost-Effectiveness Ratio (ICER): The additional cost per additional QALY gained when comparing two treatments.

  • Incremental Net Monetary Benefit (INMB): A calculation that determines if a treatment is cost-effective at a given willingness-to-pay threshold.[1]

Budget Impact Analysis

Objective: To estimate the financial consequences of adopting a new drug or treatment policy for a specific healthcare budget.

Methodology: A budget impact model compares the total costs in a "reference scenario" (without the new drug) to a "new scenario" (with the new drug) over a defined time horizon, typically 1 to 5 years.[6][8]

Key Components:

  • Payer Perspective: The analysis is conducted from the perspective of a specific payer, such as a national health system or a private insurance plan.[6][8]

  • Eligible Population: The model defines the patient population that would be eligible for the new treatment.

  • Market Share: The model estimates the current and projected market share of the new drug and its comparators.

  • Costs: The model includes drug acquisition costs, administration costs, and any offsetting costs, such as reduced hospitalization or other medical service utilization.[6][8]

Outcome Measure:

  • Net Budget Impact: The difference in total costs between the new scenario and the reference scenario. A negative value indicates cost savings.

Mandatory Visualizations

Signaling Pathways of Paliperidone

Paliperidone's therapeutic effects in schizophrenia are primarily mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[11][12][13]

Paliperidone_Mechanism_of_Action cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Paliperidone_D2 Paliperidone D2R Dopamine D2 Receptor Paliperidone_D2->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene Paliperidone_5HT2A Paliperidone SHT2AR Serotonin 5-HT2A Receptor Paliperidone_5HT2A->SHT2AR Gq Gq Protein SHT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC ↑ PKC DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream

Paliperidone's antagonistic action on D2 and 5-HT2A receptors.
Experimental Workflow: Markov Model for Cost-Effectiveness Analysis

The following diagram illustrates the typical workflow of a Markov model used in the pharmacoeconomic evaluation of this compound formulations.

Markov_Model_Workflow Define_States Define Health States (e.g., Stable, Relapse) Gather_Inputs Gather Model Inputs Define_States->Gather_Inputs Transition_Probs Transition Probabilities (from clinical trials) Gather_Inputs->Transition_Probs Costs Costs per State (drug, hospitalization) Gather_Inputs->Costs Utilities Utilities per State (Quality of Life) Gather_Inputs->Utilities Simulate_Cohort Simulate Patient Cohort (over time horizon) Transition_Probs->Simulate_Cohort Costs->Simulate_Cohort Utilities->Simulate_Cohort Calculate_Outcomes Calculate Outcomes Simulate_Cohort->Calculate_Outcomes Total_Costs Total Costs Calculate_Outcomes->Total_Costs Total_QALYs Total QALYs Calculate_Outcomes->Total_QALYs CEA Conduct Cost-Effectiveness Analysis (ICER, INMB) Total_Costs->CEA Total_QALYs->CEA Sensitivity_Analysis Perform Sensitivity Analysis CEA->Sensitivity_Analysis

Workflow of a Markov model for pharmacoeconomic analysis.

References

A Comparative Analysis of Paliperidone Palmitate and First-Generation Long-Acting Antipsychotics in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical efficacy, safety profiles, and mechanistic differences for researchers and drug development professionals.

This guide provides an objective comparison of the second-generation long-acting injectable (LAI) antipsychotic, paliperidone (B428) palmitate, against first-generation LAI antipsychotics, primarily focusing on haloperidol (B65202) decanoate (B1226879) and fluphenazine (B1673473) decanoate. The following sections present a detailed examination of their relative efficacy based on key clinical trial data, a breakdown of their safety and tolerability, and an exploration of their distinct pharmacological mechanisms.

Comparative Efficacy

Clinical evidence suggests that while paliperidone palmitate and first-generation LAIs demonstrate comparable efficacy in preventing relapse and controlling psychotic symptoms, their side-effect profiles differ significantly. A head-to-head, double-blind, randomized clinical trial by McEvoy et al. (2014) provides robust data on this comparison.

Table 1: Efficacy Outcomes of this compound vs. Haloperidol Decanoate

Outcome MeasureThis compoundHaloperidol DecanoateSignificance
Efficacy Failure Rate 33.8%[1][2][3]32.4%[1][2][3]No significant difference[1][3]
Mean Change in PANSS Score (at 6 months) -6.87[2]-6.40[2]No significant difference[2]

PANSS: Positive and Negative Syndrome Scale

Safety and Tolerability Profile

The primary distinctions between this compound and first-generation LAIs emerge in their safety and tolerability profiles. This compound is generally associated with a lower risk of extrapyramidal symptoms (EPS), while first-generation agents are linked to a higher incidence of movement-related side effects. Conversely, this compound carries a greater risk of metabolic side effects and elevated prolactin levels.[3]

Table 2: Key Safety and Tolerability Outcomes

Adverse EventThis compoundHaloperidol DecanoateSignificance
Mean Weight Change (at 6 months) +2.17 kg[1][2][3]-0.96 kg[1][2][3]p < 0.0001[2]
Maximum Mean Serum Prolactin (Men) 34.56 µg/L[1]15.41 µg/L[1]p < 0.001[1]
Maximum Mean Serum Prolactin (Women) 75.19 µg/L[1]26.84 µg/L[1]p < 0.001[1]
Incidence of Akathisia (BAS score >3) 2.8%[2]10.6%[2]p = 0.006[2]
Use of Medication for Parkinsonism 15.8%[2]29.3%[2]p = 0.007[2]
Incidence of Tardive Dyskinesia No significant difference[2]No significant difference[2]Not significant[2]

BAS: Barnes Akathisia Rating Scale

Experimental Protocols

The data presented above is primarily derived from the ACLAIMS (A Comparison of Long-acting Injectable Medications for Schizophrenia) study, a multisite, double-blind, randomized clinical trial.

Key Methodological Aspects of the ACLAIMS Trial:

  • Study Design: A between-groups, double-blind, randomized clinical trial conducted at 22 sites in the United States.[2]

  • Participants: 311 adults (aged 18-65) with a DSM-IV-TR diagnosis of schizophrenia or schizoaffective disorder who were deemed likely to benefit from a long-acting injectable antipsychotic.[1][2]

  • Inclusion Criteria: Patients judged to be at risk of relapse and likely to benefit from LAI treatment.[1]

  • Exclusion Criteria: Patients who were currently stable on an antipsychotic regimen, had a history of adverse effects or lack of response to risperidone, paliperidone, or haloperidol, or had moderate to severe tardive dyskinesia.[4]

  • Interventions:

    • This compound Group: Received an initial loading dose of 234 mg on day 1 and 156 mg on day 8, followed by a monthly maintenance dose of 117 mg.[2]

    • Haloperidol Decanoate Group: Received an initial dose of 50 mg on day 1 and day 8, followed by 75 mg on day 28, and a monthly maintenance dose of 50 mg thereafter.[2]

    • The mean monthly doses were subsequently adjusted based on clinical response, averaging 129-169 mg for paliperidone and 67-83 mg for haloperidol.[2]

  • Primary Outcome: Efficacy failure, defined as psychiatric hospitalization, need for crisis stabilization, a substantial increase in outpatient visits, or discontinuation due to inadequate therapeutic effect.[1]

  • Secondary Outcomes: Changes in PANSS scores, incidence of adverse effects (including EPS, weight change, and changes in metabolic parameters), and prolactin levels.[2]

Mechanism of Action and Signaling Pathways

The therapeutic and side-effect profiles of this compound and first-generation antipsychotics are rooted in their distinct receptor binding affinities and downstream signaling cascades.

First-generation antipsychotics, such as haloperidol and fluphenazine, exert their effects primarily through potent antagonism of the dopamine (B1211576) D2 receptor. This strong D2 blockade in the mesolimbic pathway is effective in treating the positive symptoms of schizophrenia. However, their lack of receptor selectivity and tight binding to D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, contribute to a higher incidence of EPS and hyperprolactinemia, respectively.

Paliperidone, an atypical antipsychotic, also acts as a D2 receptor antagonist but exhibits a high affinity for serotonin (B10506) 5-HT2A receptors as well.[5] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for EPS compared to typical antipsychotics. The weaker D2 receptor binding and faster dissociation of atypical antipsychotics may also play a role in their more favorable motor side-effect profile.[5]

G cluster_0 First-Generation Antipsychotics (e.g., Haloperidol) cluster_1 Second-Generation Antipsychotic (this compound) FGA Haloperidol / Fluphenazine D2_FGA Dopamine D2 Receptor FGA->D2_FGA Strong Antagonism Mesolimbic_FGA Mesolimbic Pathway (Therapeutic Effect) D2_FGA->Mesolimbic_FGA Nigrostriatal_FGA Nigrostriatal Pathway (Extrapyramidal Symptoms) D2_FGA->Nigrostriatal_FGA Tuberoinfundibular_FGA Tuberoinfundibular Pathway (Hyperprolactinemia) D2_FGA->Tuberoinfundibular_FGA SGA Paliperidone D2_SGA Dopamine D2 Receptor SGA->D2_SGA Antagonism HT2A_SGA Serotonin 5-HT2A Receptor SGA->HT2A_SGA Strong Antagonism Mesolimbic_SGA Mesolimbic Pathway (Therapeutic Effect) D2_SGA->Mesolimbic_SGA Nigrostriatal_SGA Nigrostriatal Pathway (Reduced EPS Risk) D2_SGA->Nigrostriatal_SGA Tuberoinfundibular_SGA Tuberoinfundibular Pathway (Hyperprolactinemia) D2_SGA->Tuberoinfundibular_SGA Metabolic Metabolic Pathways (Weight Gain Risk) HT2A_SGA->Metabolic

Caption: Comparative Receptor Binding and Downstream Effects.

Experimental and Logical Workflows

G cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Blinding Double-Blinding (Patient and Investigator) Randomization->Blinding Treatment_A This compound (Loading + Maintenance Doses) Blinding->Treatment_A Treatment_B First-Generation LAI (Dosing Schedule) Blinding->Treatment_B Follow_up Regular Follow-up Visits (Efficacy and Safety Assessments) Treatment_A->Follow_up Treatment_B->Follow_up Data_Analysis Data Analysis (Primary and Secondary Outcomes) Follow_up->Data_Analysis

Caption: Generalized Clinical Trial Workflow.

G cluster_meta Meta-Analysis Logical Flow Define_Question Define Research Question (e.g., Efficacy of PP vs. FGA-LAIs) Lit_Search Systematic Literature Search (PubMed, Embase, etc.) Define_Question->Lit_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction Data Extraction (Efficacy and Safety Data) Study_Selection->Data_Extraction Quality_Assessment Assess Study Quality (Risk of Bias) Study_Selection->Quality_Assessment Statistical_Analysis Statistical Analysis (e.g., Hazard Ratios, Mean Differences) Data_Extraction->Statistical_Analysis Quality_Assessment->Statistical_Analysis Conclusion Formulate Conclusions Statistical_Analysis->Conclusion

Caption: Logical Flow of a Meta-Analysis.

References

A Comparative Analysis of Paliperidone Palmitate in the Treatment of Schizophrenia: A Systematic Review and Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of clinical trial data concerning Paliperidone (B428) Palmitate (PP), a long-acting injectable (LAI) atypical antipsychotic. It offers an objective comparison of its efficacy, safety, and tolerability against other LAI antipsychotics and placebo, supported by quantitative data from pivotal clinical trials and meta-analyses. Detailed experimental protocols and visual representations of study designs are included to provide a comprehensive resource for research and development professionals.

Comparative Efficacy, Safety, and Tolerability

Paliperidone Palmitate has been extensively studied for the treatment of schizophrenia. Its performance in relation to key comparators is summarized below, with detailed data presented in the subsequent tables.

This compound vs. Risperidone Long-Acting Injectable (LAI)

A meta-analysis of four randomized controlled trials (RCTs) involving 2,451 patients revealed no statistically significant differences in the change of Positive and Negative Syndrome Scale (PANSS) total scores between this compound and Risperidone LAI.[1] Similarly, response rates were comparable between the two treatments.[1] However, treatment with this compound was associated with a significantly higher risk of discontinuation for any reason.[1]

This compound vs. Haloperidol (B65202) Decanoate (B1226879)

In a head-to-head comparison, this compound did not show a statistically significant difference in efficacy failure compared to Haloperidol Decanoate.[2][3][4] Notably, this compound was associated with more significant weight gain and increased serum prolactin levels, while Haloperidol Decanoate was linked to a higher incidence of akathisia.[3][4][5]

This compound vs. Aripiprazole (B633) Once-Monthly

Indirect treatment comparisons have suggested potential advantages for aripiprazole once-monthly over this compound in the short-term treatment of schizophrenia, with some studies indicating a greater reduction in PANSS total scores favoring aripiprazole. Discontinuation rates due to adverse events have been reported to be lower in patients treated with aripiprazole once-monthly in some head-to-head trials.

This compound vs. Placebo

Multiple placebo-controlled trials have established the efficacy of this compound in the acute and maintenance treatment of schizophrenia.[6][7] Studies consistently demonstrate a significant improvement in PANSS total scores and a lower rate of relapse in patients treated with this compound compared to placebo.[7][8] The most common adverse events reported at a higher incidence than placebo include injection-site reactions, somnolence/sedation, dizziness, akathisia, and extrapyramidal symptoms.[6]

Data Presentation

The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, comparing this compound to various alternatives and placebo.

Table 1: this compound vs. Risperidone LAI - Efficacy and Safety Outcomes (Meta-Analysis)

Outcome MeasureThis compoundRisperidone LAIRisk Ratio (RR) / Standardized Mean Difference (SMD)95% Confidence Interval (CI)P-valueHeterogeneity (I²)
Efficacy
Change in PANSS Total Score--SMD: 0.10-0.05 to 0.250.1950%
Response Rate53.6%56.7%RR: 0.930.79 to 1.100.4078%
Safety and Tolerability
Discontinuation for any reason35.7%30.4%RR: 1.191.03 to 1.390.0231%
Treatment-Emergent Adverse Events66.6%64.8%RR: 1.010.94 to 1.090.7848%
Change in PANSS Positive Score--SMD: 0.12-0.15 to 0.390.3973%
Change in PANSS Negative Score--SMD: 0.04-0.09 to 0.160.5612%

Source: Wu, H., et al. (2023). This compound versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety.[1]

Table 2: this compound vs. Haloperidol Decanoate - Efficacy and Adverse Events

Outcome MeasureThis compoundHaloperidol DecanoateHazard Ratio (HR) / Mean Difference95% Confidence Interval (CI)P-value
Efficacy
Efficacy Failure Rate33.8%32.4%HR: 0.980.65 to 1.470.90
Adverse Events
Weight Change at 6 months (kg)+2.17-0.96-1.25 to 3.09 / -1.88 to -0.04<0.0001
Akathisia (Global Rating Increase)0.450.73-0.31 to 0.59 / 0.59 to 0.870.006
Serum Prolactin (µg/L) - Men34.5615.41-29.75 to 39.37 / 10.73 to 20.08<0.001
Serum Prolactin (µg/L) - Women75.1926.84-63.03 to 87.36 / 13.29 to 40.40<0.001

Source: McEvoy, J. P., et al. (2014). Effectiveness of this compound vs. Haloperidol Decanoate for Maintenance Treatment of Schizophrenia.[2][3]

Table 3: this compound vs. Placebo - Efficacy Outcomes from a 13-Week Pivotal Trial

Outcome MeasureThis compound (25 mg eq.)This compound (50 mg eq.)This compound (100 mg eq.)PlaceboP-value (vs. Placebo)
Change in PANSS Total Score----25 & 50 mg eq.: 0.02; 100 mg eq.: <0.001
Change in CGI-S Score----≤0.006 (for all doses)
Change in PANSS Positive Marder Factor----≤0.04 (for all doses)
Change in PANSS Negative Marder Factor----≤0.04 (for all doses)

Source: A Controlled, Evidence-Based Trial of this compound, A Long-Acting Injectable Antipsychotic, in Schizophrenia.[7]

Experimental Protocols

Pivotal Placebo-Controlled Trial of this compound (e.g., NCT00210548)

Objective: To evaluate the efficacy, safety, and tolerability of three fixed doses of this compound compared to placebo in adults with acutely exacerbated schizophrenia.[9]

Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-response study.[7][9]

Participants: Adults diagnosed with schizophrenia according to DSM-IV criteria.[9]

Intervention: Patients were randomized in a 1:1:1:1 ratio to receive intramuscular injections of fixed doses of this compound (25, 50, or 100 mg eq.) or placebo.[7] Injections were administered into the gluteal muscle on Day 1, Day 8, and then every 4 weeks (Day 36 and Day 64).[7]

Primary Efficacy Measure: The primary outcome was the change in the total score of the Positive and Negative Syndrome Scale (PANSS) from baseline to the end of the 13-week treatment period.[9]

Secondary Efficacy Measures: Included the Clinical Global Impression of Severity (CGI-S) and the Personal and Social Performance (PSP) Scale.[9]

Safety Assessments: Included monitoring of treatment-emergent adverse events, extrapyramidal symptoms (EPS), injection site reactions, weight, and laboratory parameters.[7]

Meta-Analysis of this compound vs. Risperidone LAI

Objective: To assess the comparative efficacy and safety of this compound versus Risperidone LAI for the treatment of schizophrenia.

Data Sources: A systematic search of PubMed, Web of Science, Embase, the Cochrane Library, ClinicalTrials.gov, and PsycINFO was conducted in April 2022.

Study Selection: Included all published randomized controlled trials (RCTs) that compared this compound with Risperidone LAI in patients with schizophrenia.

Data Extraction and Analysis: Data were extracted and synthesized narratively. Efficacy outcomes were expressed as standardized mean differences (SMDs) for continuous data (e.g., PANSS scores) and risk ratios (RRs) for dichotomous data (e.g., response rates), with 95% confidence intervals (CIs).

Mandatory Visualization

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 13-Week Double-Blind Treatment cluster_followup Follow-up & Analysis screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments (PANSS, CGI-S, etc.) screening->baseline randomization Randomization (1:1:1:1) baseline->randomization pp_25 This compound (25 mg eq.) randomization->pp_25 Group A pp_50 This compound (50 mg eq.) randomization->pp_50 Group B pp_100 This compound (100 mg eq.) randomization->pp_100 Group C placebo Placebo randomization->placebo Group D followup Regular Follow-up Assessments (Efficacy & Safety) pp_25->followup pp_50->followup pp_100->followup placebo->followup endpoint End of Study (Week 13) Final Assessments followup->endpoint analysis Statistical Analysis endpoint->analysis

Caption: Workflow of a typical pivotal placebo-controlled clinical trial for this compound.

meta_analysis_criteria cluster_inclusion Inclusion Criteria cluster_exclusion Exclusion Criteria incl1 Randomized Controlled Trials (RCTs) incl2 Diagnosis of Schizophrenia (DSM/ICD criteria) incl3 Comparison of this compound with other LAIs or Placebo incl4 Reporting of key efficacy and/or safety outcomes excl1 Non-randomized or observational studies excl2 Studies with different patient populations (e.g., bipolar disorder) excl3 Duplicate publications or overlapping data excl4 Studies not providing sufficient quantitative data for analysis inclusion_criteria Inclusion Criteria inclusion_criteria->incl1 inclusion_criteria->incl2 inclusion_criteria->incl3 inclusion_criteria->incl4 exclusion_criteria Exclusion Criteria exclusion_criteria->excl1 exclusion_criteria->excl2 exclusion_criteria->excl3 exclusion_criteria->excl4

Caption: Inclusion and exclusion criteria for a systematic review of this compound trials.

References

Comparative study of the physicochemical properties of different Paliperidone Palmitate polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of different polymorphic forms of paliperidone (B428) palmitate, an atypical antipsychotic agent. Understanding the solid-state properties of active pharmaceutical ingredients (APIs) like paliperidone palmitate is crucial for formulation development, as polymorphism can significantly impact solubility, stability, and bioavailability. This document summarizes key experimental data and outlines the methodologies used for characterization.

This compound is the long-acting injectable prodrug of paliperidone.[1][2] It is practically insoluble in water, which makes its solid-state characteristics critical for controlling its release profile from a suspension formulation.[1][3] Different crystallization processes can lead to variations in crystallinity and other physical properties, which in turn affect the in vivo performance of the drug product.[1][4]

Comparative Physicochemical Data

The following tables summarize the key physicochemical properties of different this compound forms identified from various studies. It is important to note that the nomenclature (e.g., PP-1, PP-2, Form A) is specific to the cited source and may not represent a universally adopted naming convention for this compound polymorphs.

PropertyPP-1PP-2This compound (General)Form A2Form A3Form A4
Melting Point (°C) 117.2[1]118.6[1]117.92Endotherm at ~125°CEndotherm at ~118°CEndotherm at ~119°C
Heat of Fusion (mJ/mg or J/g) 82.6[1]80.4[1]101.9 J/gN/AN/AN/A
Crystallinity (%) 74.8[1][2]76.9[1][2]60.01[3]CrystallineCrystallineCrystalline
Solubility N/AN/APractically insoluble in water (<0.1 µg/mL)[1]; Very slightly soluble in ethanol (B145695) and methanol; practically insoluble in polyethylene (B3416737) glycol 400 and propylene (B89431) glycol; slightly soluble in ethyl acetate.[3][5]N/AN/AN/A

Key X-Ray Powder Diffraction (XRPD) Peaks (2θ)

PP-1[1]PP-2[1]Form A3[6]Form A4[6]
5.1°5.1°5.04°, 7.76°, 9.62°, 10.20°, 10.75°, 12.02°, 13.06°, 13.47°, 13.89°, 14.39°, 15.36°, 15.66°, 16.18°, 17.83°, 19.07°, 19.67°, 21.06°, 21.41°, 22.31°, 23.75°, 25.00°, 25.82°, 26.89°, 27.2°, 30.83°, 32.86°, 37.37°7.40°, 8.15°, 9.65°, 10.25°, 10.78°, 12.39°, 13.07°, 13.80°, 14.53°, 14.91°, 15.71°, 16.20°, 18.64°, 19.14°, 19.97°, 20.44°, 20.66°, 21.07°, 21.48°, 21.99°, 24.62°, 25.00°, 25.83°, 27.95°, 28.53°, 30.72°, 31.15°
7.7°7.7°

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are summaries of the experimental protocols used to characterize the this compound polymorphs.

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the melting point and heat of fusion of the different polymorphs.

  • Instrumentation: TA Instruments Q2000 DSC.[1][7]

  • Sample Preparation: Samples were sealed in an aluminum pan.[1]

  • Analysis Conditions: The samples were heated from 60°C to 140°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1] High-speed DSC can also be utilized to study metastable polymorphs by inhibiting concurrent recrystallization at high heating rates.[8]

X-Ray Powder Diffraction (XRPD)
  • Purpose: To identify the crystalline structure and differentiate between polymorphs.

  • Instrumentation: Bruker D2 with a KFL CU 2K source.[1]

  • Analysis Conditions: The specific 2-theta range and scan speed were not detailed in all sources, but the resulting diffraction patterns provide characteristic peaks for each form.[1][6]

Infrared (IR) Spectroscopy
  • Purpose: To investigate the chemical structure and identify differences in functional group environments between polymorphs.

  • Instrumentation: Scientific Nicolet is5.[1]

  • Analysis Conditions: The spectral range was from 400 cm⁻¹ to 4000 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

In Vitro Dissolution
  • Purpose: To compare the dissolution profiles of formulations containing different this compound forms.

  • Apparatus: Paddle apparatus.

  • Dissolution Medium: 900 mL of 0.001 mol/L hydrochloric acid solution containing 0.489% Tween 20.[1]

  • Test Conditions: The temperature was maintained at 25°C with a paddle speed of 50 rpm.[1] Samples were withdrawn at specified time points and filtered before analysis.[1]

Visualizing Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in the characterization of this compound polymorphs and its mechanism of action, the following diagrams are provided.

G cluster_synthesis Polymorph Preparation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation crude Crude this compound cryst1 Crystallization Process 1 (e.g., Ethyl Acetate & Ethanol) crude->cryst1 cryst2 Crystallization Process 2 (e.g., Controlled Cooling) crude->cryst2 pp1 Polymorph A (PP-1) cryst1->pp1 pp2 Polymorph B (PP-2) cryst2->pp2 dsc DSC pp1->dsc xrd XRPD pp1->xrd ir IR Spectroscopy pp1->ir sem SEM pp1->sem sol Solubility pp1->sol diss Dissolution pp1->diss pp2->dsc pp2->xrd pp2->ir pp2->sem pp2->sol pp2->diss stability Stability Studies diss->stability pk Pharmacokinetics stability->pk

Caption: Experimental workflow for comparing this compound polymorphs.

G cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_pathway Signaling Pathway Modulation cluster_effect Therapeutic Effect pp This compound (Administered) pali Paliperidone (Active Moiety) pp->pali Hydrolysis d2 Dopamine D2 Receptor pali->d2 Antagonist ht2a Serotonin 5-HT2A Receptor pali->ht2a Antagonist camp Decreased cAMP d2->camp Inhibition of Adenylyl Cyclase ip3_dag Decreased IP3/DAG ht2a->ip3_dag Inhibition of Phospholipase C effect Antipsychotic Effect (Reduction of Psychosis Symptoms) camp->effect ip3_dag->effect

Caption: Simplified signaling pathway of paliperidone.

Discussion

The comparison of different this compound forms reveals that even subtle changes in the crystallization process can lead to measurable differences in physicochemical properties. For instance, PP-2 exhibited a higher melting point and degree of crystallinity compared to PP-1, suggesting a more stable crystal lattice.[1] These differences in solid-state properties have been shown to influence the stability of the resulting formulation and the in vivo pharmacokinetic profile.[1][4] Specifically, a formulation containing PP-1 showed a burst release phenomenon in rats, which was not observed with the formulation containing the more crystalline PP-2.[4]

The various polymorphic forms (A2, A3, A4) identified in patent literature further underscore the complexity of this compound's solid-state chemistry.[6] Each form is characterized by a unique XRPD pattern, which is the gold standard for polymorph identification.

Conclusion

The selection of a specific polymorphic form of this compound is a critical decision in the development of long-acting injectable formulations. The physicochemical properties, particularly crystallinity, directly impact the drug product's stability and release characteristics. The experimental methods outlined in this guide, including DSC, XRPD, and in vitro dissolution, are essential tools for characterizing and selecting the optimal solid form for therapeutic use. Further research into the controlled crystallization of this compound can lead to the development of more robust and reliable drug products.

References

Validating Animal Models for Predicting the Clinical Efficacy of Paliperidone Palmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Paliperidone (B428) Palmitate, a long-acting injectable atypical antipsychotic, is a key therapeutic agent in the management of schizophrenia. Its clinical efficacy is attributed primarily to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The development and validation of animal models that can accurately predict the clinical performance of compounds like Paliperidone Palmitate are crucial for advancing novel treatments for schizophrenia and other psychotic disorders. This guide provides a comparative overview of the animal models and experimental data used to validate the preclinical efficacy of this compound.

Principles of Animal Model Validation

The predictive value of animal models in drug discovery hinges on three core types of validity:

  • Predictive Validity: This refers to the model's ability to predict the therapeutic efficacy of a treatment in humans. For instance, if a drug reduces a specific behavior in an animal model, it should ideally alleviate a corresponding symptom in patients.

  • Face Validity: This assesses the phenomenological similarity between the behaviors observed in the animal model and the symptoms of the human disorder.

  • Construct Validity: This is the degree to which the underlying theoretical rationale of the model aligns with the known etiology and pathophysiology of the human disease.

No single animal model can fully encompass all three validity types for a complex neuropsychiatric disorder like schizophrenia. Therefore, a combination of models is often employed to evaluate different aspects of the illness and the therapeutic potential of a drug candidate.

Animal Models in Paliperidone Research

A variety of animal models are utilized to investigate the antipsychotic properties of paliperidone, the active metabolite of this compound. These models primarily focus on mimicking the positive, negative, and cognitive symptoms of schizophrenia.

  • Pharmacologically-Induced Models: These models use psychotomimetic drugs to induce behaviors in rodents that are analogous to the positive symptoms of schizophrenia.

    • Amphetamine-Induced Hyperlocomotion: D-amphetamine enhances dopamine release, leading to increased locomotor activity in rodents. This model is used to screen for antipsychotic potential, as drugs that block D2 receptors, like paliperidone, can inhibit this hypermotility.

    • MK-801-Induced Hyperlocomotion: MK-801 is an NMDA receptor antagonist that can induce hyperlocomotion and other schizophrenia-like behaviors. This model is also used to evaluate the efficacy of antipsychotics.

  • Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia arises from early-life insults that lead to abnormal brain development.

    • Prenatal Immune Challenge: Exposing pregnant rodents to viral mimics like polyriboinosinic-polyribocytidilic acid (PolyI:C) or bacterial components like lipopolysaccharide (LPS) can produce offspring that exhibit behavioral and neuropathological abnormalities in adulthood, which are relevant to schizophrenia. Paliperidone has been shown to prevent or reverse some of these deficits.[1]

  • Models of Aggression: Atypical antipsychotics are sometimes used to manage aggression associated with psychiatric disorders. The resident-intruder paradigm in hamsters, where a naive "intruder" is introduced into the home cage of a "resident," is a well-validated model for studying offensive aggression.

Comparative Preclinical Efficacy of Paliperidone

Preclinical studies have consistently demonstrated the antipsychotic-like effects of paliperidone, often in comparison to its parent compound, risperidone (B510).

Animal ModelBehavioral AssayDrug and Dose (Rodent)Key FindingsPredicted Clinical Efficacy
Amphetamine-Induced Hyperactivity Locomotor ActivityPaliperidone (0.8 mg/kg)Significantly inhibited hypermotility, with no apparent difference in activity compared to risperidone (0.8 mg/kg).[1]Reduction of positive symptoms (e.g., psychosis).
MK-801-Induced Hyperactivity Locomotor ActivityPaliperidone (0.73 µmol/kg, oral)Significantly decreased hyperlocomotor activity from 25 to 85 minutes post-administration. Risperidone showed a significant reduction from 0 to 90 minutes.[1]Reduction of positive symptoms.
Prenatal PolyI:C Challenge Response to AmphetaminePaliperidoneStabilized the response to amphetamine in offspring, suggesting a long-term stabilization of the mesolimbic dopamine system.[1]Potential for preventing or mitigating the development of psychosis.
Prenatal LPS Challenge Sensorimotor and Anxiety BehaviorPaliperidonePrevented deficits in reflex, sensorimotor, and anxiety-related behaviors in offspring.[1]Broad efficacy against various schizophrenia-related behavioral deficits.
Cocaine-Induced Aggression Resident-Intruder Paradigm (Hamsters)Paliperidone (0.05, 0.1, 0.2, 0.3 mg/kg)Dose-dependent decrease in bite and attack behaviors, with an effective dose at 0.1 mg/kg.[2]Management of aggression and hostility in patients.

Experimental Protocols

MK-801-Induced Hyperlocomotion in Mice

This experiment is designed to assess the potential of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.

  • Animals: Male C57BL/6 mice, weighing 20-25g, are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water. Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • The test compound (e.g., Paliperidone, 0.73 µmol/kg) or vehicle is administered orally (p.o.).

    • 30 minutes after the test compound administration, MK-801 (0.3 mg/kg) or saline is administered intraperitoneally (i.p.).

  • Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Immediately after the MK-801/saline injection, mice are placed individually into the activity chambers.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 90 minutes.

  • Data Analysis: The total locomotor activity is typically analyzed in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Statistical analysis is performed using ANOVA followed by post-hoc tests to compare the different treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound indicates potential antipsychotic efficacy.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Paliperidone

The primary mechanism of action for paliperidone involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.

G Mechanism of Action of Paliperidone cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AdenylylCyclase Adenylyl Cyclase (Inhibited) D2R->AdenylylCyclase HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C (Activated) HT2AR->PLC cAMP ↓ cAMP AdenylylCyclase->cAMP Response Reduced Dopaminergic Neurotransmission cAMP->Response IP3_DAG ↑ IP3, DAG PLC->IP3_DAG IP3_DAG->Response Paliperidone Paliperidone Paliperidone->D2R Antagonizes Paliperidone->HT2AR Antagonizes Serotonin Serotonin Serotonin->HT2AR Binds

Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.

Preclinical Validation Workflow for this compound

The following diagram illustrates a typical workflow for the preclinical validation of a long-acting injectable antipsychotic like this compound.

G Preclinical Validation Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_testing Behavioral & Neurochemical Testing cluster_analysis Data Analysis & Interpretation Model Select Animal Model (e.g., Rat, Mouse) Induction Induce Schizophrenia-like Phenotype (e.g., MK-801) Model->Induction Admin Administer this compound (Long-Acting Injection) Induction->Admin Control Administer Vehicle or Comparator Drug Induction->Control Behavior Behavioral Assays (e.g., Locomotor Activity) Admin->Behavior Receptor Receptor Occupancy Studies (D2, 5-HT2A) Admin->Receptor PK Pharmacokinetic Analysis (Plasma/Brain Levels) Admin->PK Control->Behavior Stats Statistical Analysis Behavior->Stats Receptor->Stats PK->Stats Efficacy Assess Efficacy vs. Controls Stats->Efficacy Prediction Predict Clinical Efficacy Efficacy->Prediction

Caption: Workflow for validating this compound in animal models.

Conclusion

Animal models play an indispensable role in the preclinical evaluation of antipsychotic drugs like this compound. Pharmacologically-induced and neurodevelopmental models, while not perfectly replicating the human condition of schizophrenia, have demonstrated good predictive validity for the efficacy of paliperidone against positive symptoms.[1][3][4] The consistent finding that paliperidone modulates dopamine and serotonin-mediated behaviors in these models provides a strong rationale for its clinical use. Future research will likely focus on developing more refined animal models that better capture the negative and cognitive domains of schizophrenia to further enhance the predictive power of preclinical studies.

References

A Comparative Guide to Paliperidone Palmitate Formulations: Luye's LY03010 (Erzofri) vs. Existing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the new Luye Pharma formulation of paliperidone (B428) palmitate, LY03010 (marketed as Erzofri), with existing formulations developed by Janssen: Invega Sustenna® (once-monthly), Invega Trinza® (once-every-three-months), and Invega Hafyera® (once-every-six-months). This comparison is based on publicly available data from clinical trials and regulatory submissions.

Executive Summary

Luye Pharma's LY03010 (Erzofri) is a new once-monthly, long-acting injectable (LAI) formulation of paliperidone palmitate for the treatment of schizophrenia and schizoaffective disorder.[1] The pivotal clinical trial (NCT04922593) demonstrated that LY03010 is bioequivalent to Janssen's Invega Sustenna® at steady state.[2][3] The key differentiator for LY03010 is its simplified initiation dosing regimen, which may enhance patient convenience and adherence.[4] While direct head-to-head efficacy and safety data are based on the principle of bioequivalence to Invega Sustenna®, the safety profile of LY03010 observed in clinical trials is consistent with that of Invega Sustenna®.[5]

Comparative Data

Formulation and Dosing Regimens

The primary distinction between the this compound formulations lies in their dosing frequency and initiation protocols.

FeatureLY03010 (Erzofri)Invega Sustenna®Invega Trinza®Invega Hafyera®
Developer Luye PharmaJanssen PharmaceuticalsJanssen PharmaceuticalsJanssen Pharmaceuticals
Dosing Frequency Once-monthlyOnce-monthlyOnce-every-3-monthsOnce-every-6-months
Initiation Dosing Single intramuscular injection on Day 1Intramuscular injections on Day 1 and Day 8Must be adequately treated with Invega Sustenna® for at least 4 monthsMust be adequately treated with Invega Sustenna® for at least 4 months or Invega Trinza® for at least one 3-month cycle
Oral Supplementation Required NoNoNoNo
Pharmacokinetic Comparison: LY03010 vs. Invega Sustenna®

The approval of LY03010 by the FDA was based on a pivotal bioequivalence study (NCT04922593) comparing it to Invega Sustenna®.[6]

ParameterStudy DesignKey Finding
Bioequivalence at Steady State Randomized, multiple-dose, open-label, parallel-group study in 281 patients with schizophrenia or schizoaffective disorder.[3]LY03010 demonstrated steady-state bioequivalence to Invega Sustenna®.[6] After the initial injection, LY03010 achieved desirable exposure levels within one week, comparable to Invega Sustenna®.[6]

While the pivotal study established bioequivalence, specific geometric mean ratios and 90% confidence intervals for key pharmacokinetic parameters such as Cmax,ss (maximum plasma concentration at steady state) and AUCτ,ss (area under the plasma concentration-time curve over a dosing interval at steady state) from this head-to-head study are not widely published. For a bioequivalence finding, the 90% confidence intervals for the ratio of the geometric means of these parameters must fall within the range of 80-125%.[7][8]

Safety and Tolerability: LY03010 vs. Invega Sustenna®

The safety profile of LY03010 is reported to be consistent with that of Invega Sustenna®.[5]

Adverse Event ProfileLY03010 (Erzofri)Invega Sustenna®
General Tolerability Well-tolerated in clinical trials, with no unexpected treatment-emergent adverse events compared to Invega Sustenna®.[6]Established safety profile from extensive clinical use.
Common Adverse Reactions The most common adverse reactions (incidence ≥5% and occurring at least twice as often as placebo) include injection site reactions, somnolence/sedation, dizziness, akathisia, and extrapyramidal disorder.[5]The most common adverse reactions (incidence ≥5% and occurring at least twice the rate of placebo) are injection site reactions, somnolence/sedation, dizziness, akathisia, and extrapyramidal disorder.

A detailed quantitative comparison of the incidence of specific adverse events from the pivotal bioequivalence study is not publicly available.

Experimental Protocols

Pivotal Bioequivalence Study (NCT04922593)

Objective: To evaluate the pharmacokinetic profiles and relative steady-state bioavailability of LY03010 versus Invega Sustenna® in patients with schizophrenia or schizoaffective disorder.[9]

Study Design: A randomized, multiple-dose, open-label, parallel-group study.[9]

Participants: 281 patients with a diagnosis of schizophrenia or schizoaffective disorder.[3]

Dosing Regimens:

  • LY03010 Arm: A single initiation dose of 351 mg administered as an intramuscular injection into the deltoid muscle on Day 1, followed by monthly maintenance doses.[9]

  • Invega Sustenna® Arm: An initiation dose of 234 mg administered as an intramuscular injection into the deltoid muscle on Day 1, followed by a second 156 mg injection in the deltoid muscle on Day 8. Subsequent monthly maintenance doses were then administered.[9]

Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine the steady-state pharmacokinetic parameters, including Cmax,ss and AUCτ,ss.[8]

Analytical Methods for Paliperidone Quantification: The quantification of paliperidone in plasma samples in clinical trials typically involves highly sensitive and selective methods such as:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a common method for determining drug concentrations in biological matrices like human plasma.[10]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are widely used for the quantification of paliperidone in bulk drug and pharmaceutical dosage forms.[1][2][11]

Statistical Analysis: The bioequivalence between the two formulations was to be concluded if the 90% confidence intervals of the geometric mean ratios for Cmax,ss and AUCτ,ss fell within the predetermined range of 80.00% to 125.00%.[8] The analysis is typically performed on log-transformed data using a mixed-effects model.[12]

Visualizations

Experimental Workflow of the Pivotal Bioequivalence Study (NCT04922593)

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (Parallel Groups) cluster_ly03010 LY03010 Arm cluster_sustenna Invega Sustenna® Arm cluster_analysis Analysis Phase Screening Patient Screening (N=281) Randomization 1:1 Randomization Screening->Randomization Dosing_LY03010 Day 1: 351 mg IM (deltoid) Followed by monthly maintenance doses Randomization->Dosing_LY03010 Dosing_Sustenna Day 1: 234 mg IM (deltoid) Day 8: 156 mg IM (deltoid) Followed by monthly maintenance doses Randomization->Dosing_Sustenna PK_Sampling Pharmacokinetic Blood Sampling Dosing_LY03010->PK_Sampling Dosing_Sustenna->PK_Sampling Bioequivalence Bioequivalence Analysis (Cmax,ss, AUCτ,ss) PK_Sampling->Bioequivalence G cluster_ly03010 LY03010 (Erzofri) Initiation cluster_sustenna Invega Sustenna® Initiation LY03010_Day1 Day 1: Single 351 mg IM Injection LY03010_Maintenance Monthly Maintenance Dosing LY03010_Day1->LY03010_Maintenance Sustenna_Day1 Day 1: 234 mg IM Injection Sustenna_Day8 Day 8: 156 mg IM Injection Sustenna_Day1->Sustenna_Day8 Sustenna_Maintenance Monthly Maintenance Dosing Sustenna_Day8->Sustenna_Maintenance

References

A Comparative Guide to Novel Paliperidone Palmitate Formulations for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of newer long-acting injectable (LAI) paliperidone (B428) palmitate formulations, focusing on their non-inferiority, pharmacokinetic profiles, efficacy, and safety. The data presented is compiled from key clinical trials to assist in the evaluation of these therapeutic alternatives for the management of schizophrenia.

Executive Summary

Long-acting injectable formulations of paliperidone palmitate have become a cornerstone in the maintenance treatment of schizophrenia, primarily by addressing the challenge of medication non-adherence.[1] The evolution of these formulations has led to progressively longer dosing intervals, from the initial once-monthly (PP1M) to once-every-three-months (PP3M) and, more recently, a twice-yearly (PP6M) option.[2][3] Clinical evidence from robust non-inferiority trials demonstrates that the efficacy and safety of these longer-acting formulations are comparable to the established once-monthly version, offering patients and clinicians more flexible treatment regimens without compromising therapeutic outcomes.[4][5] Furthermore, new entrants into the once-monthly market, such as Luye Pharma's LY03010, aim to provide bioequivalent alternatives with potentially more convenient initiation protocols.[6][7] This guide synthesizes the pivotal data from these studies to facilitate a comprehensive assessment of the available and emerging this compound LAIs.

Comparative Efficacy of this compound Formulations

The primary measure of efficacy in the non-inferiority trials of the longer-acting this compound formulations was the prevention of relapse in patients with schizophrenia. The data consistently show that the 3-month and 6-month formulations are non-inferior to the 1-month and 3-month formulations, respectively.

Formulation ComparisonStudy DesignKey Efficacy EndpointResultsConclusion
PP3M vs. PP1M Phase 3, randomized, double-blind, non-inferiorityPercentage of patients remaining relapse-free at 48 weeksRelapse Rates: PP3M: 8%, PP1M: 9%. Difference in relapse-free rate: 1.2% (95% CI: -2.7% to 5.1%)[4]PP3M is non-inferior to PP1M in preventing relapse.[4]
PP6M vs. PP3M Phase 3, randomized, double-blind, non-inferiorityPercentage of patients remaining relapse-free at 12 monthsRelapse Rates: PP6M: 7.5%, PP3M: 4.9%. Difference in relapse-free rate: -2.9% (95% CI: -6.8% to 1.1%)[5]PP6M is non-inferior to PP3M in preventing relapse.[1][5]
LY03010 vs. Invega Sustenna® (PP1M) Randomized, open-label, parallel-groupRelative bioavailability at steady stateDemonstrated steady-state bioequivalence.[6][8]LY03010 is bioequivalent to Invega Sustenna®.[6][8]

Pharmacokinetic Profiles

The pharmacokinetic profiles of the different this compound formulations are crucial to understanding their dosing intervals and therapeutic effects. While direct head-to-head pharmacokinetic data across all formulations in a single study is limited, individual studies provide key parameters.

FormulationDosing IntervalKey Pharmacokinetic Features
PP1M (Janssen) Once-monthlyBiphasic release profile allowing for rapid attainment of therapeutic concentrations.[9] Median Tmax is approximately 13 days.[2]
PP3M Once-every-3-monthsSlower absorption profile compared to PP1M.[10] A 3.5 multiple of the PP1M dose yields a comparable exposure for the corresponding PP3M dose.[9]
PP6M Twice-yearlyDoses of 700 mg eq. or 1000 mg eq. have been shown to be effective.[5]
LY03010 (Luye) Once-monthlyOptimized initial dosing regimen that does not require a day 8 injection.[7] Reaches desirable exposure levels within one week, comparable to Invega Sustenna®.[6]

Safety and Tolerability

Across the non-inferiority trials, the safety and tolerability profiles of the longer-acting this compound formulations were found to be similar to their shorter-acting counterparts. No new safety signals were detected with the introduction of the 3-month and 6-month formulations.[4][5]

Formulation ComparisonMost Common Treatment-Emergent Adverse Events (TEAEs)
PP3M vs. PP1M Increased weight (21% in each group), headache, nasopharyngitis.[4][11]
PP6M vs. PP3M Nasopharyngitis, headache, increased weight, and injection-site pain. Overall incidence of TEAEs was similar between groups (PP6M: 62.1%; PP3M: 58.5%).[5][12]
LY03010 vs. Invega Sustenna® (PP1M) Well-tolerated with no unexpected treatment-emergent adverse events compared to Invega Sustenna®.[6]

Experimental Protocols

The non-inferiority of the longer-acting this compound formulations was established through large, multicenter, randomized, double-blind clinical trials. Below is a summary of the typical experimental design.

Non-Inferiority Trial of PP3M vs. PP1M
  • Study Design : A phase 3, multicenter, randomized, double-blind, parallel-group, non-inferiority study.[4]

  • Phases :

    • Screening Phase (≤3 weeks) : Patients were assessed for eligibility.[4]

    • Open-Label (OL) Stabilization Phase (17 weeks) : Patients were stabilized on flexible doses of PP1M.[4]

    • Double-Blind (DB) Phase (48 weeks) : Clinically stable patients were randomized (1:1) to receive either a fixed dose of PP3M or PP1M.[4]

  • Patient Population : Adults (18-70 years) with a diagnosis of schizophrenia who were previously stabilized on PP1M.[4]

  • Primary Endpoint : The primary efficacy endpoint was the time to first relapse during the 48-week double-blind phase. Non-inferiority was to be concluded if the lower limit of the 95% confidence interval for the difference in relapse-free rates between the two groups was greater than -15%.[4]

  • Secondary Endpoints : Included changes in the Positive and Negative Syndrome Scale (PANSS) total score, Clinical Global Impression-Severity (CGI-S) score, and personal and social performance.[4]

Non-Inferiority Trial of PP6M vs. PP3M
  • Study Design : A phase 3, multicenter, randomized, double-blind, parallel-group, non-inferiority study.[5]

  • Phases :

    • Screening Phase (up to 28 days) .[5]

    • Open-Label (OL) Maintenance Phase (1 or 3 months) : Patients received one injection cycle of PP1M or PP3M.[5]

    • Double-Blind (DB) Phase (12 months) : Clinically stable patients were randomized (2:1) to receive either PP6M or PP3M.[5]

  • Patient Population : Adults with schizophrenia who were clinically stable after treatment with PP1M or PP3M.[5]

  • Primary Endpoint : Time to first relapse during the 12-month double-blind phase. The non-inferiority margin was set at -10% for the difference in the percentage of patients remaining relapse-free.[1][5]

  • Secondary Endpoints : Similar to the PP3M vs. PP1M trial, these included assessments of symptomatic and functional changes.[5]

Visualizations

Experimental Workflow for a Non-Inferiority Trial

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Open-Label Stabilization cluster_2 Phase 3: Double-Blind Treatment cluster_3 Phase 4: Follow-up & Analysis Screening Patient Screening (up to 3-4 weeks) Stabilization Stabilization on PP1M (e.g., 17 weeks) Screening->Stabilization Randomization Randomization (1:1 or 2:1) Stabilization->Randomization Treatment_A Investigational Formulation (e.g., PP3M or PP6M) Randomization->Treatment_A Treatment_B Active Comparator (e.g., PP1M or PP3M) Randomization->Treatment_B FollowUp Follow-up Period (e.g., 4-12 weeks) Treatment_A->FollowUp Treatment_B->FollowUp Analysis Primary & Secondary Endpoint Analysis FollowUp->Analysis

Caption: Workflow of a typical non-inferiority clinical trial for this compound formulations.

Conclusion

The development of longer-acting injectable formulations of this compound represents a significant advancement in the management of schizophrenia, offering improved convenience and the potential for enhanced treatment adherence without compromising efficacy or safety. The non-inferiority of the 3-month and 6-month formulations compared to their shorter-acting predecessors is well-supported by clinical trial data. The introduction of new bioequivalent once-monthly formulations may offer additional options for clinicians and patients. The choice of formulation will likely depend on individual patient needs, preferences, and the clinical judgment of the treating physician.

References

Safety Operating Guide

Proper Disposal of Paliperidone Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Paliperidone Palmitate waste should be treated as a toxic and environmentally hazardous chemical. It must be segregated for collection by a licensed hazardous waste disposal service, with the preferred final disposal method being controlled incineration. Do not dispose of this material down the drain or in regular trash.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a substance toxic upon ingestion and hazardous to aquatic life, strict adherence to established disposal protocols is necessary to protect both personnel and the environment.[1] Disposal procedures are governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2]

Hazard Profile for Disposal Considerations

Quantitative safety data underscores the need for careful handling and disposal. The following table summarizes key hazard classifications for this compound.

Hazard ClassificationGHS Code / DetailsSignal WordSource
Acute Toxicity, Oral Category 3, H301 (Toxic if swallowed)Danger[1][3][4]
Aquatic Hazard Chronic, Category 2, H411 (Toxic to aquatic life with long lasting effects)-[1]
Reproductive Toxicity Category 2, H361-H362 (Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children)Warning[1]
Specific Target Organ Toxicity Repeated Exposure, Category 1, H372 (Causes damage to organs through prolonged or repeated exposure)Danger[1]

Experimental Protocols: Spill and Decontamination

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Personnel Precautions and PPE:

  • Ensure adequate ventilation and evacuate non-essential personnel to safe areas.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).[3]

    • Safety goggles with side-shields.[4]

    • Impervious laboratory coat.[4]

    • Suitable respirator if dust or aerosols are generated.[4]

Spill Containment and Clean-up Methodology:

  • Prevent Further Spillage: If safe to do so, prevent the spill from spreading.[3] Keep the product away from drains and water courses.[4]

  • Containment:

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]

    • For solid spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[5]

  • Collection: Carefully collect all contaminated material and absorbent into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[3][4][5] Use non-sparking tools for collection.[3]

  • Decontamination: Scrub contaminated surfaces and equipment with alcohol to decontaminate them.[4]

  • Final Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must be systematic to ensure regulatory compliance and safety.

1. Waste Segregation and Containment:

  • Immediately segregate all waste materials containing or contaminated with this compound. This includes expired bulk chemicals, unused formulations, contaminated labware (vials, syringes), and spill clean-up debris.

  • Place all waste into a designated, leak-proof, and sturdy hazardous waste container.[6] The container must be kept closed except when adding waste.[6]

  • Under RCRA guidelines, pharmaceutical waste containers are often color-coded. Use a black container if the waste is classified as RCRA hazardous.

2. Labeling and Storage:

  • Clearly label the hazardous waste container with its contents (i.e., "Hazardous Waste: this compound") and the date accumulation started.[6]

  • Store the sealed container in a secure, designated, and well-ventilated area, segregated from incompatible materials.[3][6] The storage area should be cool and dry.[3]

3. Professional Disposal:

  • Arrange for the collection and disposal of the waste through a licensed chemical or hazardous waste disposal company.[2][3] Do not attempt to dispose of this material through standard laboratory or municipal waste streams.

  • Discharge into sewer systems or the environment is strictly prohibited.[1][3]

4. Final Treatment and Documentation:

  • The recommended and environmentally preferred method for final disposal is controlled incineration at a permitted hazardous waste treatment facility.[3][7][8] This process destroys the active pharmaceutical ingredient.

  • Maintain all necessary documentation, such as waste manifests, as required by your institution and local regulations to track the waste from generation to final disposal.

5. Empty Container Disposal:

  • Containers that held this compound must be managed carefully. For highly toxic substances, the first three rinses of the container must be collected and disposed of as hazardous waste.[6] After being thoroughly emptied and rinsed, the container may be offered for recycling or reconditioning.[3]

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Management Workflow start Identify Waste (Expired chemical, unused formulation, contaminated labware, spill debris) segregate Step 1: Segregate & Contain Place in a labeled, sealed, RCRA hazardous waste container. start->segregate Initiate Disposal Process store Step 2: Secure Storage Store in a designated, cool, well-ventilated, secure area. segregate->store Container Sealed contact Step 3: Arrange Disposal Contact licensed hazardous waste disposal vendor. store->contact Ready for Pickup incinerate Step 4: Final Treatment Dispose of via controlled incineration at a permitted facility. contact->incinerate Waste Collected document Step 5: Documentation Maintain waste manifests and disposal records. incinerate->document Disposal Confirmed

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for managing Paliperidone Palmitate in a research setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

This compound is an antipsychotic medication that requires careful handling due to its potential health risks. It is classified as toxic if swallowed, suspected of damaging fertility or the unborn child, may cause harm to breast-fed children, and can cause organ damage through prolonged or repeated exposure[1]. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationPurposeCitations
Hand Protection Chemical-resistant, impervious gloves.To prevent skin contact during handling. The specific material and thickness should be chosen based on the solvent used and the duration of handling. Always inspect gloves for integrity before use.[2][3][4][5]
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from splashes or airborne particles of the compound.[2][3][4][6]
Body Protection Impervious clothing or a fully buttoned lab coat.To protect skin and personal clothing from contamination. In cases of potential significant exposure, specialized protective clothing may be required.[2][3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling powders outside of a contained system, if dust formation is likely, or if occupational exposure limits are exceeded. The type of respirator and cartridge should be selected based on a formal risk assessment.[2][3][4][5][7]

Experimental Protocols: Handling and Disposal Procedures

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Handling Protocol:

  • Risk Assessment: Before handling, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or other containment system to minimize inhalation exposure[2][3][4][6].

  • Donning PPE: Before entering the handling area, correctly don all required PPE as specified in the table above.

  • Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize dust generation, such as gentle scooping and the use of enclosures.

  • Cleaning: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste. Reusable PPE should be properly cleaned and stored.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1]. Do not eat, drink, or smoke in areas where this compound is handled[2][8].

Disposal Plan:

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste StreamDisposal ProcedureCitations
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes excess compound, contaminated PPE, and cleaning materials.[1][2]
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain or into the sewer system.[1]
Sharps Waste Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.-
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[1]

Final disposal must be conducted in accordance with all local, state, and federal regulations[1]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (e.g., Fume Hood) ppe_selection->engineering_controls don_ppe 4. Don PPE engineering_controls->don_ppe handling_ops 5. Perform Handling Operations (Weighing, Transfer, etc.) don_ppe->handling_ops decontamination 6. Decontaminate Work Area & Equipment handling_ops->decontamination doff_ppe 7. Doff PPE decontamination->doff_ppe waste_disposal 8. Segregate & Dispose of Waste doff_ppe->waste_disposal hygiene 9. Personal Hygiene (Wash Hands) waste_disposal->hygiene

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paliperidone Palmitate
Reactant of Route 2
Reactant of Route 2
Paliperidone Palmitate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。